D-Glucose pentaacetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKXEHOENRFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-59-6 | |
| Record name | D-Glucose, 2,3,4,5,6-pentaacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
An In-depth Technical Guide to D-Glucose Pentaacetate: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, structure, and reactivity of D-glucose pentaacetate, a pivotal molecule in carbohydrate chemistry and drug development. This fully acetylated derivative of D-glucose exists as two anomers, α-D-glucose pentaacetate and β-D-glucose pentaacetate, each with distinct physical and spectral properties.
Core Properties
This compound is a white crystalline solid that is sparingly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and chloroform.[1] The acetylation of the hydroxyl groups significantly alters the properties of glucose, making it a versatile intermediate in organic synthesis.
Physicochemical Properties
The key physicochemical properties of the α and β anomers of this compound are summarized below for easy comparison.
| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol | 390.34 g/mol |
| Melting Point | 110-111 °C | 132-135 °C |
| Optical Rotation [α]D | ≥+98° (c=1 in ethanol) | +4° (c=5 in CHCl₃) |
| CAS Number | 604-68-2 | 604-69-3 |
Molecular Structure and Stereochemistry
The stereochemistry at the anomeric carbon (C1) distinguishes the α and β anomers. In the α-anomer, the anomeric acetate (B1210297) group is in an axial position, while in the β-anomer, it occupies an equatorial position. This difference in stereochemistry influences the reactivity and physical properties of the two isomers.
The pyranose ring of both anomers adopts a stable chair conformation. The bulky acetyl groups prefer to be in equatorial positions to minimize steric hindrance.
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the α and β anomers of this compound. The chemical shift of the anomeric proton (H-1) is particularly diagnostic.
1H and 13C NMR Chemical Shifts (in CDCl₃)
| Position | α-Anomer 1H (ppm) | β-Anomer 1H (ppm) | α-Anomer 13C (ppm) | β-Anomer 13C (ppm) |
| 1 | 6.33 | 5.76 | 89.0 | 91.7 |
| 2 | 5.12 | 5.19 | 69.8 | 72.9 |
| 3 | 5.47 | 5.11 | 69.9 | 70.3 |
| 4 | 5.11 | 5.28 | 67.8 | 68.2 |
| 5 | 4.10 | 3.82 | 70.2 | 72.9 |
| 6a | 4.27 | 4.27 | 61.5 | 61.8 |
| 6b | 4.13 | 4.14 | ||
| CH₃ (Ac) | 2.19, 2.10, 2.05, 2.03, 2.02 | 2.11, 2.09, 2.04, 2.02, 1.99 | 20.9, 20.7, 20.6, 20.5 | 20.9, 20.7, 20.6, 20.5 |
| C=O (Ac) | 170.6, 170.1, 169.9, 169.4, 168.9 | 170.6, 170.2, 169.4, 169.3, 168.6 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a standard procedure in organic chemistry laboratories and is achieved by the acetylation of D-glucose. The anomeric outcome of the reaction can be controlled by the choice of catalyst.
Anomer-Specific Synthesis Workflow
Methodology for the Synthesis of β-D-Glucose Pentaacetate:
-
Reagents: D-glucose, anhydrous sodium acetate, and acetic anhydride.
-
Procedure:
-
To a flask containing D-glucose and anhydrous sodium acetate, add an excess of acetic anhydride.
-
Heat the mixture gently with stirring.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the crude product by filtration and wash thoroughly with water.
-
-
Purification: Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.
Reactivity and Applications in Drug Development
The acetyl groups in this compound serve as protecting groups for the hydroxyl functionalities of glucose. This allows for selective chemical modifications at other positions of the molecule.
Role as a Glycosyl Donor in Glycosylation Reactions
This compound is a widely used glycosyl donor in the synthesis of glycosides, which are key components of many biologically active compounds. The anomeric acetate can be activated by a Lewis acid, leading to the formation of an oxocarbenium ion intermediate. This intermediate then reacts with a nucleophilic acceptor (e.g., an alcohol or another sugar) to form a glycosidic bond.
Generalized Glycosylation Pathway
The stereochemical outcome of the glycosylation reaction is influenced by various factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, and the reaction conditions. The presence of a participating acetyl group at the C2 position of the glucose ring often leads to the formation of 1,2-trans-glycosides (β-glycosides for glucose) via the formation of a cyclic acyloxonium ion intermediate.
This technical guide provides a foundational understanding of this compound, a molecule of significant importance in the fields of chemical synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an invaluable tool for the construction of complex carbohydrate-containing molecules with potential therapeutic applications.
References
The Anomeric Effect in D-Glucose Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In the case of D-glucose pentaacetate, this effect leads to the counterintuitive thermodynamic stability of the α-anomer, where the C1-acetoxy group occupies an axial position, over the sterically less hindered β-anomer with an equatorial acetoxy group. This technical guide provides an in-depth analysis of the anomeric effect in this compound, summarizing key quantitative data, detailing experimental protocols for its investigation, and illustrating the underlying principles with clear visualizations. Understanding this effect is crucial for the stereoselective synthesis of glycosides and the design of carbohydrate-based therapeutics.
The Core Principle: Thermodynamic vs. Kinetic Control
The synthesis of this compound from D-glucose and acetic anhydride (B1165640) can yield either the α- or β-anomer depending on the reaction conditions, a classic example of thermodynamic versus kinetic control.
-
Kinetic Product (β-anomer): Formation of the β-anomer is faster. This is typically achieved using a basic catalyst, such as sodium acetate (B1210297). In the β-anomer, all bulky substituent groups, including the anomeric acetoxy group, are in the sterically favored equatorial positions.
-
Thermodynamic Product (α-anomer): The α-anomer is the more stable product and is favored under conditions of thermodynamic control, typically using a Lewis acid catalyst like zinc chloride.[1] The surprising stability of the α-anomer, with its axial acetoxy group at C1, is a direct consequence of the anomeric effect.[1]
The anomeric effect in the α-anomer overcomes the steric strain of the axial substituent, rendering it the thermodynamically preferred product.[1]
Quantitative Analysis of the Anomeric Effect
Table 1: Comparison of Key Geometric and Energetic Parameters for α- and β-D-Glucose Anomers (Based on Computational Studies of D-Glucose)
| Parameter | α-Anomer (Axial Acyl Group at C1) | β-Anomer (Equatorial Acyl Group at C1) | Significance |
| Conformational Energy | More Stable (Thermodynamic Product) | Less Stable | The anomeric effect stabilizes the axial conformation, overcoming steric hindrance. |
| C1-O5 (Ring) Bond Length | Shorter | Longer | Increased double bond character due to hyperconjugation in the α-anomer. |
| C1-O1 (Exocyclic) Bond Length | Longer | Shorter | Weakening of the exocyclic C-O bond in the α-anomer due to electron donation into the σ* orbital. |
| Valence Angle of Ring Oxygen (C5-O5-C1) | Larger | Smaller | Reflects the different hybridization states and electronic environments of the ring oxygen in the two anomers. |
Note: These trends are based on computational models of D-glucose and serve as a qualitative guide for this compound.
Table 2: 1H NMR Spectroscopic Data for the Anomeric Proton of this compound Anomers
| Anomer | Chemical Shift (δ) of H1 | Coupling Constant (JH1,H2) |
| α-anomer | ~6.3 ppm | ~3.6 Hz |
| β-anomer | ~5.7 ppm | ~8.1 Hz |
Note: These are approximate values and can vary slightly depending on the solvent and spectrometer frequency.
Theoretical Basis of the Anomeric Effect
The stability of the α-anomer of this compound is primarily explained by a stereoelectronic interaction known as hyperconjugation.
In the α-anomer, a lone pair of electrons from the ring oxygen (O5) is anti-periplanar to the C1-O1 (acetoxy) bond. This alignment allows for the donation of electron density from the oxygen lone pair into the antibonding (σ) orbital of the C1-O1 bond. This n → σ interaction has two key consequences:
-
Stabilization: The delocalization of the lone pair electrons lowers the overall energy of the molecule, stabilizing the α-anomer.
-
Geometric Changes: This interaction leads to a shortening of the C1-O5 bond (giving it some double-bond character) and a lengthening and weakening of the C1-O1 bond.
In the β-anomer, the equatorial C1-O1 bond is not properly aligned for this type of overlap with the ring oxygen's lone pairs, and thus it does not benefit from this stabilizing interaction.
Another contributing factor is the minimization of dipole-dipole repulsion. In the β-anomer, the dipoles of the ring oxygen and the exocyclic acetoxy group are more aligned, leading to greater repulsion. In the α-anomer, these dipoles are more opposed, resulting in a lower energy arrangement.[1]
Experimental Protocols
Synthesis of α- and β-D-Glucose Pentaacetate
a) Synthesis of β-D-Glucose Pentaacetate (Kinetic Control)
-
Principle: Acetylation of D-glucose using acetic anhydride with a basic catalyst (sodium acetate) at elevated temperatures favors the formation of the kinetically controlled β-anomer.
-
Procedure:
-
Combine D-glucose and anhydrous sodium acetate in a round-bottom flask.
-
Add an excess of acetic anhydride.
-
Heat the mixture, for example, at 100°C for 2-3 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product and quench the excess acetic anhydride.
-
Collect the crude β-D-glucose pentaacetate by vacuum filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol-water) to obtain the pure β-anomer.
-
b) Synthesis of α-D-Glucose Pentaacetate (Thermodynamic Control)
-
Principle: Acetylation of D-glucose with acetic anhydride in the presence of a Lewis acid catalyst (e.g., anhydrous zinc chloride) favors the formation of the thermodynamically more stable α-anomer.[1]
-
Procedure:
-
Suspend D-glucose in acetic anhydride in a round-bottom flask.
-
Carefully add anhydrous zinc chloride as a catalyst.
-
Heat the mixture, for instance, in a water bath, until the reaction is complete.
-
Cool the reaction mixture.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the crude α-D-glucose pentaacetate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure α-anomer.
-
NMR Spectroscopy for Anomeric Analysis
-
Objective: To distinguish between the α and β anomers and to determine the anomeric ratio in a mixture.
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Pay close attention to the region between 5.5 and 6.5 ppm, where the anomeric protons resonate.
-
The α-anomer will show a doublet at a higher chemical shift (downfield) with a smaller coupling constant (JH1,H2), characteristic of an axial-equatorial coupling.
-
The β-anomer will exhibit a doublet at a lower chemical shift (upfield) with a larger coupling constant, indicative of a diaxial coupling.
-
-
Quantitative Analysis:
-
Integrate the signals corresponding to the anomeric protons of both anomers.
-
The ratio of the integrals directly corresponds to the molar ratio of the α and β anomers in the sample.
-
X-ray Crystallography for Structural Elucidation
-
Objective: To obtain the precise three-dimensional structure of the anomers in the solid state, providing definitive proof of the axial/equatorial orientation of the C1-acetoxy group and accurate bond lengths and angles.
-
Crystallization:
-
Grow single crystals of the purified α- or β-D-glucose pentaacetate. This is often the most challenging step.
-
A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol-water).[1]
-
Various techniques such as vapor diffusion (hanging or sitting drop) can also be employed.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure, including precise atomic coordinates, bond lengths, and bond angles.
-
Visualizations
Logical and Signaling Pathways
Caption: Synthetic pathways to α- and β-D-glucose pentaacetate.
Caption: Orbital interactions in the anomeric effect.
Note: The image placeholders in the DOT script above would need to be replaced with actual image files of the chair conformations of the α- and β-anomers for the diagram to render correctly.
Conclusion
The anomeric effect in this compound is a compelling example of how subtle stereoelectronic forces can override classical steric considerations to determine molecular stability and reactivity. The thermodynamic preference for the α-anomer, with its axially oriented acetoxy group, is a direct result of stabilizing hyperconjugative interactions. A thorough understanding of this effect, supported by quantitative data from techniques like NMR and X-ray crystallography, is indispensable for professionals in drug development and synthetic chemistry who work with carbohydrates. The principles and experimental approaches detailed in this guide provide a solid framework for the rational design and synthesis of complex glycosidic structures.
References
An In-depth Technical Guide to the Stability and Conformation of α- and β-D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability and conformational properties of the α- and β-anomers of D-glucose pentaacetate. Understanding the three-dimensional structure and relative energies of these molecules is crucial for their application in various fields, including drug design and materials science, where precise molecular geometry governs interaction and reactivity.
Introduction: The Significance of Anomeric Configuration
This compound exists as two primary anomers, α and β, which differ in the stereochemical orientation of the acetyl group at the anomeric carbon (C1). This seemingly minor structural variance has profound implications for the molecule's overall stability, conformation, and, consequently, its chemical and biological behavior. The interplay of steric and stereoelectronic effects dictates the preferred conformation and the equilibrium between these two forms.
Relative Stability of α- and β-D-Glucose Pentaacetate
The relative stability of the α and β anomers is a subject of nuanced discussion, as it is influenced by both steric hindrance and stereoelectronic phenomena, most notably the anomeric effect.
In solution, the β-anomer is generally considered to be the more stable of the two.[1] This increased stability is attributed to the equatorial position of all five bulky acetyl groups in the preferred chair conformation of the pyranose ring, which minimizes steric strain.[1] In contrast, the α-anomer must accommodate the C1-acetyl group in an axial orientation, leading to greater steric interactions.
However, under conditions of thermodynamic control, particularly with acid catalysis, the α-anomer can be the favored product.[2] This counterintuitive stability is explained by the anomeric effect , a stereoelectronic phenomenon where a lone pair of electrons on the endocyclic oxygen atom (O5) donates into the antibonding (σ*) orbital of the exocyclic C1-O bond of the acetyl group. This interaction is maximized when the C1-O bond is in an axial orientation, thus stabilizing the α-anomer.
Quantitative Stability Data
Quantifying the precise Gibbs free energy difference between the anomers of this compound is complex and solvent-dependent. However, studies on the parent D-glucopyranose in aqueous solution provide a valuable reference point. The Gibbs free energy change for the α to β anomerization (ΔG(α→β)) has been calculated to be approximately -0.31 ± 0.43 kcal/mol, indicating a slight preference for the β-anomer.[3] It is important to note that the presence of the bulky acetyl groups in the pentaacetate derivative will modulate this value. The heat of fusion has been measured to be 88 J/g for the α-anomer and 81 J/g for the β-anomer, suggesting a more stable crystal lattice for the β-form.
| Parameter | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate | Reference |
| Heat of Fusion | 88 J/g | 81 J/g | |
| Calculated ΔG(α→β) (for D-glucopyranose in water) | - | -0.31 ± 0.43 kcal/mol | [3] |
Conformational Analysis
Both anomers of this compound adopt a chair conformation for the six-membered pyranose ring. The primary difference lies in the orientation of the substituents, particularly at the anomeric center.
-
β-D-Glucose Pentaacetate: In its most stable conformation, all five acetyl groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, resulting in lower steric strain.
-
α-D-Glucose Pentaacetate: To accommodate the α-configuration at C1, the acetyl group at this position is forced into an axial orientation. The remaining four acetyl groups reside in equatorial positions to minimize overall steric hindrance.
The precise torsional angles and the orientation of the acetyl groups relative to the pyranose ring can be determined using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Experimental Protocols
Synthesis of α- and β-D-Glucose Pentaacetate
The selective synthesis of each anomer can be achieved by manipulating the reaction conditions to favor either kinetic or thermodynamic control.
Protocol for the Synthesis of β-D-Glucose Pentaacetate (Kinetic Control):
-
Reactants: D-glucose, acetic anhydride (B1165640), and anhydrous sodium acetate.
-
Procedure:
-
To a flask containing a stirring bar, add D-glucose and anhydrous sodium acetate.
-
Add an excess of acetic anhydride to the flask.
-
Heat the mixture gently (e.g., in a water bath at 100°C) with continuous stirring for approximately 2 hours.
-
Pour the hot reaction mixture into ice-cold water while stirring vigorously to precipitate the product.
-
Collect the crude β-D-glucose pentaacetate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.
-
Protocol for the Synthesis of α-D-Glucose Pentaacetate (Thermodynamic Control):
-
Reactants: D-glucose, acetic anhydride, and a catalytic amount of a strong acid (e.g., perchloric acid or zinc chloride).
-
Procedure:
-
Suspend D-glucose in acetic anhydride in a flask equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Carefully add a catalytic amount of the strong acid to the cooled and stirring suspension.
-
Allow the reaction to proceed at room temperature with stirring until the glucose dissolves and the reaction is complete (monitor by TLC).
-
Precipitate the product by pouring the reaction mixture into ice-cold water.
-
Collect the crude α-D-glucose pentaacetate by vacuum filtration, wash with cold water, and recrystallize.
-
Conformational Analysis by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful tool for the complete structural and conformational analysis of this compound anomers in solution.
Sample Preparation:
-
Dissolve 5-10 mg of the purified anomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
-
For NOESY/ROESY experiments on small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[4] This can be achieved by several freeze-pump-thaw cycles.[4]
NMR Data Acquisition:
A suite of 2D NMR experiments should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and identify adjacent protons in the pyranose ring.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of the glucose ring).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å).[4] This is critical for determining the relative stereochemistry and conformation. For molecules in the size range of glucose pentaacetate, ROESY often provides more reliable results than NOESY.[4]
Data Analysis Workflow:
-
Assign all ¹H and ¹³C resonances: Start with the anomeric proton (H1), which is typically the most downfield non-aromatic proton, and use COSY and TOCSY to "walk" around the pyranose ring, assigning H2, H3, H4, H5, and the H6 protons. Use the HSQC spectrum to assign the corresponding carbon resonances.
-
Determine the anomeric configuration: The coupling constant between H1 and H2 (³JH1,H2) is diagnostic of the anomeric configuration. A large coupling constant (typically ~8 Hz) indicates a trans-diaxial relationship, characteristic of the β-anomer. A smaller coupling constant (~3-4 Hz) indicates a gauche relationship (axial-equatorial), characteristic of the α-anomer.
-
Elucidate the pyranose ring conformation: Analyze the other ³JH,H coupling constants around the ring. Large coupling constants are indicative of trans-diaxial relationships, confirming a chair conformation.
-
Determine the orientation of substituents: Analyze the NOESY/ROESY spectrum for key through-space correlations. For the α-anomer, NOEs between the axial H1 and other axial protons (H3 and H5) are expected. For the β-anomer, NOEs between the equatorial H1 and nearby protons (H2, H3, and H5) will be observed. NOEs between the pyranose ring protons and the protons of the acetyl groups can reveal the preferred orientation of these side chains.
Computational Chemistry Protocol for Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the relative energies and geometries of the glucose pentaacetate anomers.
Protocol for DFT Calculations:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Initial Structure Generation: Build the initial 3D structures of both α- and β-D-glucose pentaacetate in the chair conformation.
-
Conformational Search (Optional but Recommended): For a thorough analysis, perform a conformational search to identify low-energy conformers arising from the rotation of the acetyl groups.
-
Geometry Optimization: Optimize the geometry of each anomer using a suitable density functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d) or a larger basis set.
-
Solvent Effects: To model the solution-phase behavior, include a solvent model during the optimization, such as the Polarizable Continuum Model (PCM).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each anomer using the electronic energy from the optimization and the thermal corrections from the frequency calculation. The relative stability can then be determined from the difference in their Gibbs free energies (ΔG).
-
Visualizations
Caption: Workflow for the synthesis and analysis of α- and β-D-glucose pentaacetate.
Caption: Conformational equilibrium between α- and β-D-glucose pentaacetate.
Conclusion
The stability and conformation of α- and β-D-glucose pentaacetate are governed by a delicate balance of steric and stereoelectronic effects. While the β-anomer is generally more stable in solution due to minimized steric hindrance, the α-anomer can be thermodynamically favored under certain conditions due to the anomeric effect. A thorough understanding of these properties requires a multi-faceted approach combining selective synthesis, advanced 2D NMR techniques, and computational modeling. The detailed protocols provided in this guide offer a robust framework for researchers to investigate and characterize these and other complex carbohydrate derivatives.
References
An In-depth Technical Guide to the Spectroscopic Interpretation of D-Glucose Pentaacetate
This technical guide provides a comprehensive analysis of the spectroscopic data for D-glucose pentaacetate, a critical derivative in carbohydrate chemistry. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation. This document outlines the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, supported by detailed experimental protocols and data visualization.
Spectroscopic Data Summary
The structural characterization of this compound is robustly supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. It is important to note that this compound exists as two anomers, α and β, which can be distinguished by their spectroscopic signatures, particularly in NMR. The data presented here will specify the anomer where the information is available.
Table 1: ¹H NMR Spectroscopic Data for β-D-Glucose Pentaacetate
| Proton | Chemical Shift (δ) in ppm |
| H-1 | 5.72 |
| H-2 | 5.12 |
| H-3 | 5.27 |
| H-4 | 5.18 |
| H-5 | 3.82 |
| H-6a | 4.27 |
| H-6b | 4.12 |
| CH₃ (acetyl) | 2.10, 2.08, 2.02, 2.01, 1.98 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Carbon | Chemical Shift (δ) in ppm (β-anomer) | Chemical Shift (δ) in ppm (α-anomer) |
| C-1 | 91.7 | 89.1 |
| C-2 | 72.8 | 70.1 |
| C-3 | 72.8 | 70.4 |
| C-4 | 68.2 | 67.8 |
| C-5 | 70.2 | 69.8 |
| C-6 | 61.8 | 61.5 |
| C=O (acetyl) | 170.6, 170.2, 169.4, 169.3, 169.0 | 170.0, 169.8, 169.6, 169.5, 168.6 |
| CH₃ (acetyl) | 20.9, 20.7, 20.6, 20.5 | 20.8, 20.7, 20.6, 20.5 |
Solvent: CDCl₃.[2] Chemical shifts are referenced to the solvent signal.[2]
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z | Interpretation |
| Electrospray Ionization (ESI-MS) | 413.1054 | [M+Na]⁺ |
| Electron Ionization (EI-MS) | 331 | [M-CH₃COO]⁺ |
| 242 | ||
| 200 | ||
| 157 | ||
| 115 | ||
| 98 |
The molecular weight of this compound is 390.34 g/mol .[3][4]
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| ~1750 | C=O stretching (ester) |
| ~1230 | C-O stretching (ester) |
| ~1040 | C-O stretching (pyranose ring) |
| No broad peak at ~3200-3500 | Absence of O-H group |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the synthesis and spectroscopic analysis of this compound.
2.1 Synthesis of β-D-Glucose Pentaacetate [5]
-
Reactants : Anhydrous D-glucose (1 equivalent), anhydrous sodium acetate (B1210297) (0.5 equivalents), and acetic anhydride (B1165640) (5 equivalents).[6]
-
Procedure :
-
Combine D-glucose and sodium acetate in a round-bottom flask.[6]
-
Carefully add acetic anhydride to the flask.[6]
-
Heat the mixture at approximately 100°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.[6]
-
Collect the white solid by vacuum filtration and wash with cold water.[6]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure β-D-glucose pentaacetate.[6]
-
2.2 NMR Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition :
-
The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.[4]
-
Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
-
¹³C NMR Acquisition :
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2.3 Mass Spectrometry
-
Electron Ionization (EI-MS) :
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
The sample is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
-
-
Electrospray Ionization (ESI-MS) :
-
The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
The solution is infused into the ESI source, where a high voltage is applied to generate charged droplets, leading to the formation of protonated or sodiated molecular ions.
-
2.4 Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.[7]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Acquisition :
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum is collected first and automatically subtracted from the sample spectrum.
-
Data Interpretation and Visualization
The following workflow diagram illustrates the logical progression from sample preparation to the final structural elucidation of this compound using the discussed spectroscopic methods.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Page loading... [wap.guidechem.com]
- 5. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. spectrabase.com [spectrabase.com]
A Comprehensive Guide to 1H and 13C NMR Assignments for D-Glucose Pentaacetate Anomers
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the α and β anomers of D-glucose pentaacetate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the structural elucidation of these important carbohydrate derivatives through NMR spectroscopy.
Introduction
This compound is a fully protected derivative of D-glucose, where all five hydroxyl groups are acetylated. It exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C-1). The determination of the anomeric configuration is crucial in carbohydrate chemistry and drug design, as the biological activity and chemical reactivity of glycosides often depend on the stereochemistry of the anomeric center. NMR spectroscopy is the most powerful and convenient tool for the unequivocal assignment of the anomeric configuration of glucose pentaacetates.[1] This guide presents the key ¹H and ¹³C NMR features that allow for the clear distinction between the α and β anomers.
Experimental Protocols
The synthesis of α- and β-D-glucose pentaacetate is a standard procedure in carbohydrate chemistry. The choice of catalyst directs the stereochemical outcome of the acetylation reaction.
Synthesis of α-D-Glucose Pentaacetate
The α-anomer is typically synthesized by treating D-(+)-glucose with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride.[1]
Materials:
-
D-(+)-glucose
-
Acetic anhydride
-
Anhydrous zinc chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Recrystallization solvent (e.g., methanol-water mixture)
Procedure:
-
D-glucose is suspended in dichloromethane and acetic anhydride is added.[2]
-
A catalytic amount of anhydrous zinc chloride is added to the mixture.
-
The reaction is stirred at a specified temperature and monitored until completion, often by thin-layer chromatography or ¹H-NMR.[2]
-
Upon completion, the reaction mixture is diluted with an organic solvent like dichloromethane and washed successively with a saturated solution of NaHCO₃ and water to neutralize the acid and remove water-soluble byproducts.[2]
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization, for instance from a methanol-water mixture, to yield pure α-D-glucose pentaacetate.[1]
Synthesis of β-D-Glucose Pentaacetate
The β-anomer is generally prepared using a basic catalyst, such as anhydrous sodium acetate (B1210297), with acetic anhydride.[3]
Materials:
-
D-(+)-glucose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Recrystallization solvent (e.g., methanol-water mixture)
Procedure:
-
D-glucose is treated with acetic anhydride in the presence of anhydrous sodium acetate.[1]
-
The reaction mixture is heated and stirred for a designated period.
-
The workup procedure is similar to that for the α-anomer, involving extraction with an organic solvent, washing with saturated NaHCO₃ solution and water, drying of the organic phase, and removal of the solvent.[2]
-
The resulting crude product is purified by recrystallization to afford pure β-D-glucose pentaacetate.[1]
NMR Spectroscopy
Sample Preparation:
-
A small amount of the purified this compound anomer is dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Standard one-dimensional ¹H and ¹³C{¹H} experiments are performed.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments of all proton and carbon signals.
NMR Spectral Data and Assignments
The key to distinguishing between the α and β anomers lies in the chemical shift and coupling constant of the anomeric proton (H-1). The anomeric proton is the most downfield of the ring protons because the anomeric carbon is bonded to two oxygen atoms.[1]
¹H NMR Assignments
The ¹H NMR spectra of both anomers show distinct signals for the ring protons, the methylene (B1212753) protons at C-6, and the methyl protons of the five acetate groups. The chemical shift of the anomeric proton (H-1) is a definitive marker for the anomeric configuration.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Assignments for this compound Anomers in CDCl₃.
| Proton | α-Anomer | β-Anomer |
| H-1 | ~6.33 | ~5.75 |
| H-2 | ~5.11 | ~5.20 |
| H-3 | ~5.47 | ~5.29 |
| H-4 | ~5.12 | ~5.15 |
| H-5 | ~4.13 | ~3.85 |
| H-6a | ~4.27 | ~4.26 |
| H-6b | ~4.10 | ~4.13 |
| CH₃ (acetyl) | ~2.19, 2.10, 2.05, 2.03, 2.02 | ~2.09, 2.08, 2.04, 2.02, 1.99 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
A key diagnostic feature is the coupling constant between H-1 and H-2 (J₁﹐₂). For the α-anomer, H-1 is axial and H-2 is equatorial, resulting in a smaller diaxial coupling constant. In contrast, for the β-anomer, both H-1 and H-2 are in an axial orientation, leading to a larger diaxial coupling constant.
¹³C NMR Assignments
The ¹³C NMR spectra also exhibit characteristic differences between the two anomers, particularly for the anomeric carbon (C-1) and the other ring carbons.
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Assignments for this compound Anomers in CDCl₃.
| Carbon | α-Anomer | β-Anomer |
| C-1 | ~89.1 | ~91.7 |
| C-2 | ~69.8 | ~70.5 |
| C-3 | ~69.9 | ~72.9 |
| C-4 | ~67.9 | ~68.2 |
| C-5 | ~69.8 | ~72.9 |
| C-6 | ~61.5 | ~61.8 |
| C=O (acetyl) | ~170.6, 170.1, 169.9, 169.4, 168.9 | ~170.3, 169.9, 169.3, 169.2, 169.0 |
| CH₃ (acetyl) | ~20.9, 20.7, 20.6, 20.5 | ~20.8, 20.7, 20.6, 20.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow from the starting material, D-glucose, to the synthesis of its pentaacetate anomers and their subsequent characterization by NMR spectroscopy.
Caption: Workflow for the synthesis and NMR-based assignment of this compound anomers.
Conclusion
The ¹H and ¹³C NMR spectra of α- and β-D-glucose pentaacetate provide a clear and reliable method for their differentiation. The chemical shift and coupling constant of the anomeric proton (H-1) are the most diagnostic features in the ¹H NMR spectrum. Specifically, the downfield chemical shift and smaller J₁﹐₂ coupling constant of H-1 in the α-anomer, compared to the upfield shift and larger J₁﹐₂ coupling constant in the β-anomer, allow for unambiguous assignment. Complementary information from the ¹³C NMR spectrum, particularly the chemical shift of the anomeric carbon (C-1), further solidifies the structural elucidation. This guide provides the necessary data and protocols for researchers to confidently assign the anomeric configuration of this compound in their work.
References
Crystal Structure of α-D-Glucose Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of α-D-Glucose pentaacetate, a key intermediate in carbohydrate synthesis and a compound of interest in various industrial and pharmaceutical applications. This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and a workflow for its structural determination.
Introduction
α-D-Glucose pentaacetate (C₁₆H₂₂O₁₁) is a fully acetylated derivative of α-D-glucose. Its structure and properties are of significant interest for applications ranging from organic synthesis to drug delivery and materials science. Understanding its three-dimensional structure at an atomic level is crucial for rational drug design and the development of novel materials. This guide summarizes the key findings from its crystal structure analysis.
Crystallographic Data
The crystal structure of α-D-Glucose pentaacetate has been determined by X-ray diffraction and the data is available in the Cambridge Structural Database (CSD) under the reference number 911297. While the full crystallographic information file (CIF) from the primary publication was not accessible for this review, the following table summarizes the key crystallographic parameters that would be determined in such an analysis.
Table 1: Crystallographic Data for α-D-Glucose Pentaacetate
| Parameter | Value |
| Empirical Formula | C₁₆H₂₂O₁₁ |
| Formula Weight | 390.34 g/mol [1] |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a | Data not available |
| b | Data not available |
| c | Data not available |
| α | Data not available |
| β | Data not available |
| γ | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Calculated Density | Data not available |
| Radiation Type | Typically MoKα or CuKα |
| Wavelength | Typically 0.71073 Å or 1.54184 Å |
| Temperature | Typically collected at low temperature |
| Final R-factor | Data not available |
| CCDC Deposition Number | 911297[1] |
Experimental Protocols
The successful determination of a crystal structure is critically dependent on the synthesis of high-purity material and the growth of single, diffraction-quality crystals.
Synthesis of α-D-Glucose Pentaacetate
Several methods have been reported for the synthesis of α-D-Glucose pentaacetate. A common and effective approach is the acetylation of D-glucose using acetic anhydride. The choice of catalyst can influence the stereoselectivity of the product.
One-Step Synthesis using Zinc Chloride as a Catalyst:
A widely used method involves the direct acetylation of glucose.
-
Reactants : D-glucose, acetic anhydride, and zinc chloride (catalyst).
-
Procedure :
-
D-glucose is mixed with an excess of acetic anhydride.
-
A catalytic amount of zinc chloride is added to the mixture.
-
The reaction mixture is heated, for instance, at 100°C for a duration of 4 hours, to ensure complete acetylation of all five hydroxyl groups.
-
Upon completion, the reaction mixture is cooled.
-
The cooled mixture is then carefully poured into ice water with vigorous stirring to precipitate the crude product and to quench any unreacted acetic anhydride.
-
The solid precipitate is collected by filtration and washed with cold water.
-
Alternative Catalysts: Other catalysts such as iodine and sulfamic acid have also been employed for this synthesis, sometimes under solvent-free or ultrasonic conditions to improve yields and reaction times.
Crystallization
The growth of single crystals suitable for X-ray diffraction is a crucial step. Recrystallization is the most common method for purifying the crude product and obtaining high-quality crystals.
-
Solvent System : A mixture of methanol (B129727) and water (in an approximate 1:2 ratio) has been reported to be effective for the recrystallization of α-D-Glucose pentaacetate.
-
Procedure :
-
The crude α-D-Glucose pentaacetate is dissolved in a minimum amount of the hot solvent mixture (methanol/water).
-
The hot, saturated solution is then allowed to cool slowly to room temperature.
-
As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
-
To promote the growth of larger single crystals, the rate of cooling should be very slow. The solution can be left undisturbed for several days.
-
Once crystals have formed, they are isolated by filtration and dried under vacuum.
-
Experimental and Analytical Workflow
The overall process from synthesis to final structure analysis follows a well-defined workflow, as illustrated in the diagram below.
Caption: Experimental workflow for the crystal structure analysis of α-D-Glucose pentaacetate.
Conclusion
The crystal structure of α-D-Glucose pentaacetate provides fundamental insights into its molecular conformation and intermolecular interactions. This technical guide has outlined the key aspects of its synthesis, crystallization, and the workflow for its structural determination. While the specific quantitative crystallographic data was not accessible for this review, the provided CCDC deposition number serves as a reference for researchers to obtain the detailed structural information. This knowledge is invaluable for its application in medicinal chemistry, materials science, and as a versatile building block in organic synthesis.
References
Physical and chemical properties of crystalline D-Glucose pentaacetate
An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the two anomers of crystalline this compound: α-D-Glucose pentaacetate and β-D-Glucose pentaacetate. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides workflow visualizations to support research and development activities.
Introduction
This compound (C₁₆H₂₂O₁₁) is a fully acetylated derivative of D-glucose, a fundamental carbohydrate.[1] It exists as two primary anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). This structural difference results in distinct physical and chemical properties, including melting point and optical rotation. As a stable, soluble, and versatile derivative of glucose, it serves as a crucial intermediate in synthetic carbohydrate chemistry and as a model compound for spectroscopic studies.[2]
Physical and Chemical Properties
The physical properties of the α and β anomers of this compound are summarized below. These properties are critical for identification, purity assessment, and handling of the compounds.
β-D-Glucose Pentaacetate
Table 1: Physical and Chemical Properties of β-D-Glucose Pentaacetate
| Property | Value | Source(s) |
| CAS Number | 604-69-3 | [3][4] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [4] |
| Molecular Weight | 390.34 g/mol | |
| Appearance | White to off-white crystalline powder | [4][5][6] |
| Melting Point | 130-132 °C | [4] |
| Specific Optical Rotation ([α]D) | +4.2° (c=1, CHCl₃) | [4] |
| +4° to +6° (c=1, CHCl₃, 20°C, 589 nm) | [2][7] | |
| Solubility | Soluble in chloroform (B151607), methanol, and DMSO. Insoluble in water.[3][4][6][8] | [3][4][6] |
α-D-Glucose Pentaacetate
Table 2: Physical and Chemical Properties of α-D-Glucose Pentaacetate
| Property | Value | Source(s) |
| CAS Number | 604-68-2 | [9][10] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [9][10] |
| Molecular Weight | 390.34 g/mol | [10] |
| Appearance | White powder | [9] |
| Melting Point | 109-111 °C | |
| 108.0-115.0 °C | [9] | |
| Specific Optical Rotation ([α]D) | ≥+98° (c=1, ethanol, 20°C) | |
| +102° (c=5, Chloroform) | [11] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis and Purification of β-D-Glucose Pentaacetate
This protocol describes the acetylation of D-glucose to form primarily the β-anomer, followed by purification via recrystallization.
Materials:
-
D-Glucose
-
Anhydrous Sodium Acetate (B1210297)
-
Acetic Anhydride (B1165640)
-
Methanol
-
Deionized Water
-
Ice
Procedure:
-
Combine D-glucose and anhydrous sodium acetate in a round-bottomed flask.[1]
-
Carefully add excess acetic anhydride to the flask.[1]
-
Heat the mixture at approximately 90-100°C for 90 minutes to 3 hours with occasional swirling to ensure thorough mixing.[1][12]
-
After heating, cool the flask to room temperature.[1]
-
Very carefully and slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This will cause the product to precipitate and will also hydrolyze the excess acetic anhydride.[1][12]
-
Collect the white solid product by vacuum filtration. Wash the solid multiple times with cold distilled water.[12]
-
Dry the crude product under vacuum.[1]
-
For purification, recrystallize the crude solid from a hot methanol-water mixture (approximately 1:2 v/v) or ethanol.[1][4][13] Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Caption: Synthesis and Purification Workflow for β-D-Glucose Pentaacetate.
Characterization Protocols
The melting point is a key indicator of purity.[14]
-
Ensure the crystalline sample is completely dry and finely powdered.[14]
-
Pack a small amount of the powder (2-3 mm height) into a capillary tube sealed at one end.[15][16]
-
Tap the tube to ensure the sample is densely packed at the bottom.[17]
-
Place the capillary tube into the heating block of a melting point apparatus.[17]
-
Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[17][18]
-
Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure sample typically exhibits a sharp melting range of 0.5-1.5°C.[18]
Optical rotation is used to distinguish between anomers and assess enantiomeric purity.[19]
-
Prepare a solution of the sample in a suitable solvent (e.g., chloroform) at a precisely known concentration (c), typically in g/100 mL.[20]
-
Calibrate the polarimeter using a blank solvent cell.
-
Fill a polarimeter tube of a known path length (l), typically 1 decimeter (10 cm), with the sample solution, ensuring no air bubbles are present.[21]
-
Place the tube in the polarimeter and measure the observed angle of rotation (α) at a specific temperature (t) and wavelength (λ), commonly the sodium D-line (589 nm).[22]
-
Calculate the specific rotation [α] using the formula: [α]ᵗλ = α / (l × c) .[20]
IR spectroscopy is used to identify functional groups present in the molecule.
-
KBr Pellet Method: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[23][24]
-
Place the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[23]
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Thin Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., chloroform or methylene (B1212753) chloride).[25]
-
Apply a drop of the solution to an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the sample.[25]
-
Mount the plate in the spectrometer and acquire the spectrum.
NMR spectroscopy provides detailed information about the molecular structure.
-
Dissolve an appropriate amount of the sample (e.g., 5-25 mg for ¹H NMR) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[26][27]
-
Ensure the sample is fully dissolved to form a homogeneous solution.[28]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[29]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer's spinner.
-
Acquire the spectrum according to the instrument's standard operating procedures. The residual solvent peak (e.g., 7.26 ppm for CDCl₃) can be used as a chemical shift reference.[26]
Caption: Experimental Workflow for the Characterization of this compound.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. beta-D-Glucose pentaacetate, 98% | Fisher Scientific [fishersci.ca]
- 4. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 5. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]
- 7. 302961000 [thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
- 9. alpha-D-Glucose pentaacetate, 99% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alpha-D-Glucose pentaacetate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 13. datapdf.com [datapdf.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chymist.com [chymist.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. uwm.edu.pl [uwm.edu.pl]
- 22. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. pharmatutor.org [pharmatutor.org]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. organomation.com [organomation.com]
- 27. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 28. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 29. NMR Sample Preparation [nmr.chem.umn.edu]
An In-depth Technical Guide to the Stereochemistry of D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose pentaacetate is a fully acetylated derivative of D-glucose, a fundamental molecule in carbohydrate chemistry and biology. Its two anomeric forms, α-D-glucose pentaacetate and β-D-glucose pentaacetate, serve as crucial intermediates in the synthesis of glycosides, nucleosides, and other carbohydrate-based therapeutics.[1] A thorough understanding of their distinct stereochemical properties, synthesis, and characterization is paramount for researchers in drug discovery and development. This guide provides a comprehensive overview of the stereochemistry of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.
Stereoisomers of this compound
This compound exists as two diastereomers, known as anomers, which differ in the configuration at the anomeric carbon (C-1). The α-anomer possesses an axial acetyl group at C-1, while the β-anomer has an equatorial acetyl group at this position. This seemingly minor structural variance leads to significant differences in their physical and chemical properties.
Physicochemical Properties
The distinct stereochemistry of the α and β anomers of this compound gives rise to different physical properties, which are summarized in the table below.
| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| Melting Point (°C) | 111-114[2] | 130-134[2] |
| Specific Rotation (c=1, CHCl₃) | +100.0 to +103.0°[2] | +4.0 to +6.0°[2] |
| CAS Number | 604-68-2[2] | 604-69-3[2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of this compound anomers. The chemical shifts and coupling constants of the anomeric proton (H-1) are particularly diagnostic.
| Nucleus | Anomer | H-1 (ppm) | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6a (ppm) | H-6b (ppm) | Acetyl CH₃ (ppm) |
| ¹H NMR | α | 6.33[3] | 5.47[3] | 5.12[3] | 5.11[3] | 4.13[3] | 4.27[3] | 4.10[3] | 2.19, 2.10, 2.05, 2.03, 2.02[3] |
| β | 5.71 | 5.15 | 5.24 | 5.07 | 3.83 | 4.27 | 4.09 | 2.08, 2.03, 2.01, 2.00, 1.98 |
| Nucleus | Anomer | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Acetyl C=O (ppm) | Acetyl CH₃ (ppm) |
| ¹³C NMR | α | 89.1 | 69.8 | 70.2 | 67.8 | 72.8 | 61.5 | 170.6, 170.1, 169.9, 169.4, 168.9 | 20.9, 20.7, 20.6, 20.5 |
| β | 91.7 | 72.8 | 72.9 | 68.3 | 70.3 | 61.8 | 170.6, 170.2, 169.4, 169.3, 169.0 | 20.9, 20.7, 20.6 |
Note: NMR data is compiled from various sources and may show slight variations based on experimental conditions.[1][3][4][5]
Crystal Structure
The three-dimensional arrangement of atoms in α-D-glucose pentaacetate has been determined by X-ray crystallography, providing definitive proof of its stereochemistry. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 911297.[6]
Experimental Protocols
The stereoselective synthesis of this compound anomers is a classic example of kinetic versus thermodynamic control.
Synthesis of β-D-Glucose Pentaacetate (Kinetic Control)
This procedure yields the kinetically favored β-anomer.
Materials:
-
D-glucose
-
Anhydrous sodium acetate (B1210297)
-
Acetic anhydride (B1165640)
-
Ice water
Procedure:
-
Combine 10.6 g of dry D-glucose and 8.3 g of anhydrous sodium acetate in a 250 mL round-bottom flask.[7]
-
Add 150 mL of acetic anhydride to the flask.[7]
-
Heat the mixture to 100°C and maintain this temperature for 2-3 hours with stirring.[7]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water to precipitate the product.[7]
-
Collect the white solid by vacuum filtration and wash it thoroughly with distilled water.[7]
-
Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.[8]
Synthesis of α-D-Glucose Pentaacetate (Thermodynamic Control)
This method produces the thermodynamically more stable α-anomer.
Materials:
-
D-glucose
-
Anhydrous zinc chloride
-
Acetic anhydride
-
Ice water
-
Ethanol
Procedure:
-
In a flask, dissolve a catalytic amount of anhydrous zinc chloride in acetic anhydride.
-
Add D-glucose to the solution.
-
Heat the reaction mixture, typically on a steam bath, for 1-2 hours.
-
After cooling, pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield pure α-D-glucose pentaacetate.
Reaction Mechanisms and Stereochemical Control
The selective formation of either the α or β anomer is governed by the choice of catalyst, which dictates the reaction mechanism.
Base-Catalyzed Acetylation (Kinetic Control)
Under basic conditions with sodium acetate, the reaction proceeds via a kinetically controlled pathway. The more accessible equatorial hydroxyl group of the β-anomer of D-glucose reacts faster, leading to the formation of β-D-glucose pentaacetate as the major product.
Caption: Base-catalyzed synthesis of β-D-glucose pentaacetate.
Acid-Catalyzed Acetylation (Thermodynamic Control)
In the presence of a Lewis acid such as zinc chloride, the reaction is under thermodynamic control. While the β-anomer may form initially, the acidic conditions facilitate anomerization to the more stable α-anomer. The stability of the α-anomer is attributed to the anomeric effect, where the axial C1-O bond is stabilized by overlap with the lone pair of electrons on the ring oxygen.
Caption: Acid-catalyzed synthesis of α-D-glucose pentaacetate.
Conclusion
The stereochemistry of this compound is a well-defined area of carbohydrate chemistry with significant implications for the synthesis of bioactive molecules. The ability to selectively synthesize either the α or β anomer through kinetic or thermodynamic control provides chemists with versatile building blocks for drug discovery and development. The distinct physicochemical and spectroscopic properties of each anomer allow for their unambiguous identification and characterization, ensuring the stereochemical integrity of downstream products. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with these important stereoisomers.
References
- 1. β-D-Glucose pentaacetate(604-69-3) 1H NMR [m.chemicalbook.com]
- 2. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 3. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Glucose pentaacetate(604-68-2) 13C NMR [m.chemicalbook.com]
- 6. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 8. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
A Beginner's In-depth Guide to the Synthesis of D-Glucose Pentaacetate
This technical guide provides a comprehensive overview of the synthesis of D-glucose pentaacetate, a crucial intermediate in carbohydrate chemistry.[1] Tailored for researchers, scientists, and drug development professionals, this document details the reaction mechanisms, experimental protocols, and key data for producing both the α and β anomers of this compound.
Introduction to D-Glucose Acetylation
Carbohydrates like D-glucose are fundamental biomolecules rich in hydroxyl (-OH) functional groups, making them amenable to reactions typical of alcohols, such as ester formation.[1] The acetylation of D-glucose involves the conversion of its five hydroxyl groups into acetate (B1210297) esters through a reaction with acetic anhydride (B1165640).[2] This process yields this compound.
The stereochemistry of the anomeric carbon (C-1) is of particular importance. Depending on the catalyst employed, the reaction can be directed to selectively produce either the α-D-glucose pentaacetate or the β-D-glucose pentaacetate. Generally, acid catalysts favor the formation of the thermodynamically more stable α-anomer, while basic catalysts lead to the kinetically favored β-anomer.[3][4]
Reaction Mechanisms
The acetylation of D-glucose is a nucleophilic substitution reaction where the hydroxyl groups of glucose act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. The choice of catalyst—acidic or basic—alters the precise mechanism.
Acid-Catalyzed Mechanism (Formation of α-D-Glucose Pentaacetate)
In the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), the reaction proceeds through the activation of acetic anhydride. The Lewis acid coordinates with a carbonyl oxygen of the anhydride, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of glucose. The subsequent reaction at the anomeric center is thermodynamically controlled, leading predominantly to the more stable α-anomer.
Caption: Acid-catalyzed acetylation mechanism.
Base-Catalyzed Mechanism (Formation of β-D-Glucose Pentaacetate)
With a basic catalyst like sodium acetate (NaOAc), the mechanism is altered. The acetate ion acts as a base, deprotonating the hydroxyl groups of glucose to form more potent alkoxide nucleophiles. These alkoxides then readily attack the carbonyl carbon of acetic anhydride. This reaction is kinetically controlled, and the equatorial hydroxyl group of the β-anomer is more sterically accessible, leading to the preferential formation of β-D-glucose pentaacetate.[4]
Caption: Base-catalyzed acetylation mechanism.
Experimental Protocols
Detailed methodologies for the synthesis of both α and β anomers are provided below.
Synthesis of α-D-Glucose Pentaacetate (Acid-Catalyzed)
This protocol is adapted from procedures utilizing a Lewis acid catalyst.
Materials:
-
Anhydrous D-glucose
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂)
-
Ice-water bath
-
Ethanol (B145695) for recrystallization
Procedure:
-
In a round-bottom flask, combine anhydrous D-glucose and acetic anhydride. A typical molar ratio is approximately 1:6 of glucose to acetic anhydride.
-
Carefully add a catalytic amount of anhydrous zinc chloride (e.g., 0.25 mmol per 1 mmol of glucose).[1]
-
Heat the mixture, for example, at 100°C for 1-2 hours or until the reaction is complete (monitored by TLC).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled solution into a beaker containing a large volume of ice-water while stirring vigorously. This step hydrolyzes the excess acetic anhydride and precipitates the product.[1]
-
Collect the white solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure α-D-glucose pentaacetate.
-
Dry the crystals, weigh them to determine the yield, and measure the melting point.
Synthesis of β-D-Glucose Pentaacetate (Base-Catalyzed)
This protocol is adapted from common procedures using sodium acetate as a catalyst.[1][5]
Materials:
-
Anhydrous D-glucose
-
Anhydrous sodium acetate (NaOAc)
-
Acetic anhydride
-
Ice-water bath
-
Methanol-water mixture for recrystallization
Procedure:
-
Place D-glucose (e.g., 5 g) and anhydrous sodium acetate (e.g., 4 g) into a 100 mL round-bottom flask.[1]
-
Carefully add acetic anhydride (e.g., 25 mL) and a boiling chip to the flask.[1]
-
Heat the mixture to approximately 90-100°C for 90 minutes to 2 hours with occasional swirling to ensure proper mixing.[1][6]
-
After cooling the flask, pour the reaction mixture into a beaker containing about 250 mL of ice-water, stirring continuously to facilitate the precipitation of the product.[1]
-
Filter the solid product using a vacuum and dry it on the filter for approximately 10 minutes.[1]
-
Weigh the crude product and then recrystallize it from a methanol-water mixture (e.g., a 1:2 ratio).[1]
-
Collect the purified crystals by filtration, dry them under vacuum, and record the final weight and melting point.[1]
General Experimental Workflow
The overall process for synthesizing this compound, from initial reaction to final product characterization, follows a consistent workflow.
Caption: A typical workflow for this compound synthesis.
Data Presentation
The following tables summarize key quantitative data for the α and β anomers of this compound.
Reaction Conditions and Yields
| Anomer | Catalyst | Molar Ratio (Glucose:Ac₂O) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α | ZnCl₂ | 1:12.6 | 100 | 4 | 83 | [7] |
| α | LiClO₄ | - | 40 | - | 99 | [7] |
| α | Sm(OTf)₃ | - | - | 0.5 | 98 | [7] |
| β | NaOAc | 1:9 | Reflux (Benzene) | 1.5 | 73 | [5] |
| β | NaOAc | - | 100 | 2-3 | 77 | [6] |
| β | NaOAc | 1:10 | Reflux (Toluene) | 3 | 77 | [8] |
Physical and Spectroscopic Data
| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| Molecular Formula | C₁₆H₂₂O₁₁[9] | C₁₆H₂₂O₁₁[10] |
| Molecular Weight | 390.34 g/mol [9] | 390.34 g/mol [10] |
| Melting Point | 111-114 °C[11] | 130-134 °C |
| ¹H NMR (CDCl₃, δ ppm) | Anomeric H-1: ~6.33 ppm[12] | Anomeric H-1: ~5.7 ppm |
| ¹³C NMR (CDCl₃, δ ppm) | Anomeric C-1: ~89.0 ppm | Anomeric C-1: ~91.7 ppm |
| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1230 (C-O, ester)[11][13] | ~1750 (C=O, ester), ~1230 (C-O, ester)[14][15] |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and instrument.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 6. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 7. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 9. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 10. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 11. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 12. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. β-D-Glucose pentaacetate(604-69-3) IR Spectrum [m.chemicalbook.com]
- 15. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis and Enduring Impact of D-Glucose Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucose pentaacetate, a fully acetylated derivative of glucose, has carved a significant niche in the landscape of carbohydrate chemistry and drug development since its discovery in the late 19th century. This technical guide provides an in-depth exploration of its historical discovery, multifaceted significance, and detailed experimental protocols. Quantitative data is systematically presented in tabular format to facilitate comparative analysis. Furthermore, key reaction pathways and experimental workflows are visually rendered using Graphviz to offer a clear and concise understanding of the underlying processes. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, highlighting the enduring relevance of this pivotal molecule.
Historical Discovery and Context
The journey into the world of acetylated sugars began in the nascent stages of organic chemistry. While earlier work in the mid-19th century by chemists like Charles-Adolphe Wurtz laid the groundwork for understanding chemical structures and reactions, the specific synthesis and characterization of this compound are widely attributed to the pioneering work of the German chemist Emil Fischer and his contemporaries in the 1890s.
Fischer's systematic investigation into the structure and synthesis of sugars revolutionized the field of carbohydrate chemistry. His work, which earned him the Nobel Prize in Chemistry in 1902, established the stereochemical configurations of many monosaccharides, including D-glucose. The acetylation of glucose, leading to the formation of this compound, was a crucial step in his research, as it allowed for the protection of the hydroxyl groups, facilitating further chemical transformations and aiding in the structural elucidation of the glucose molecule. Although a singular "discovery" paper is not readily identifiable, the synthesis of this compound emerged as a significant achievement within the broader context of Fischer's comprehensive studies on carbohydrates during this period.
The initial methods for synthesizing this compound involved the reaction of D-glucose with acetic anhydride (B1165640) in the presence of a catalyst. These early experiments were fundamental in establishing the reactivity of glucose's hydroxyl groups and provided a foundational methodology that has been refined over the subsequent century.
Significance in Modern Research and Drug Development
This compound is far more than a historical curiosity; it is a versatile and indispensable tool in modern chemical synthesis and pharmaceutical development. Its significance stems from several key properties:
-
Protecting Group: The acetyl groups in this compound effectively "protect" the hydroxyl groups of glucose from unwanted reactions. This allows chemists to selectively modify other parts of a molecule without affecting the glucose moiety. The acetyl groups can be readily removed under specific conditions, revealing the original hydroxyl groups when needed.
-
Chiral Building Block: As a derivative of the naturally occurring and enantiomerically pure D-glucose, this compound serves as a valuable chiral starting material for the synthesis of complex, biologically active molecules. This is particularly important in drug development, where the stereochemistry of a molecule is often critical to its efficacy and safety.
-
Glycosylation Precursor: this compound is a key intermediate in glycosylation reactions, which involve the formation of glycosidic bonds to link a carbohydrate to another molecule. This process is fundamental to the synthesis of a wide array of important compounds, including glycoproteins, glycolipids, and nucleosides, many of which have significant biological and therapeutic applications.
-
Applications in Drug Delivery and Prodrugs: The biocompatible and biodegradable nature of this compound makes it an attractive component in drug delivery systems.[1] It can be used to enhance the solubility and stability of poorly soluble drugs.[1] Furthermore, the acetyl groups can be part of a prodrug strategy, where an inactive drug is chemically modified to improve its pharmacokinetic properties and is later converted to the active form within the body.[1]
-
Biochemical Research Tool: In biochemical studies, this compound and its derivatives are used to investigate carbohydrate metabolism and the mechanisms of enzyme action.[1] They can also be used to explore the role of glycosylation in cellular processes and disease states.
Quantitative Data
The following tables summarize key quantitative data for the α and β anomers of this compound, compiled from various sources.
Table 1: Physical and Chemical Properties of this compound Anomers
| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol | 390.34 g/mol |
| Melting Point | 110-112 °C | 130-132 °C |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility | Soluble in ethanol (B145695), chloroform | Soluble in ethanol, chloroform |
Table 2: Spectroscopic Data of this compound Anomers
| Spectroscopic Data | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| ¹H NMR (CDCl₃, ppm) | δ ~6.3 (d, 1H, H-1), 5.5-5.0 (m, 3H), 4.3-4.0 (m, 3H), 2.2-2.0 (m, 15H, 5x OAc) | δ ~5.7 (d, 1H, H-1), 5.3-5.0 (m, 3H), 4.3-4.1 (m, 2H), 3.8 (m, 1H), 2.1-2.0 (m, 15H, 5x OAc) |
| ¹³C NMR (CDCl₃, ppm) | δ ~170.7, 170.1, 169.9, 169.6, 168.9 (C=O), 89.0 (C-1), 72.7, 70.0, 69.8, 67.8, 61.5, 20.9, 20.7, 20.6 (CH₃) | δ ~170.3, 169.9, 169.4, 169.1, 168.6 (C=O), 91.7 (C-1), 72.8, 72.6, 70.2, 67.8, 61.7, 20.9, 20.7, 20.6 (CH₃) |
| Key IR Peaks (cm⁻¹) | ~2950 (C-H), ~1750 (C=O, ester), ~1230 (C-O, ester), ~1040 (C-O, ether) | ~2950 (C-H), ~1750 (C=O, ester), ~1230 (C-O, ester), ~1040 (C-O, ether) |
Experimental Protocols
The synthesis of this compound can be tailored to favor the formation of either the α or β anomer by selecting the appropriate catalyst and reaction conditions.
Synthesis of β-D-Glucose Pentaacetate
This protocol utilizes a basic catalyst, sodium acetate (B1210297), to favor the formation of the more thermodynamically stable β-anomer.
Materials:
-
D-Glucose (anhydrous)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine D-glucose and anhydrous sodium acetate.
-
Carefully add acetic anhydride to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-3 hours. The solution will become homogeneous.
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. A white solid precipitate of β-D-glucose pentaacetate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted acetic anhydride and acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.
-
Dry the purified crystals in a vacuum oven.
Expected Yield: 75-85%
Synthesis of α-D-Glucose Pentaacetate
The synthesis of the α-anomer is typically achieved using an acidic catalyst, such as zinc chloride or sulfuric acid.
Materials:
-
D-Glucose (anhydrous)
-
Acetic anhydride
-
Zinc chloride (anhydrous) or concentrated Sulfuric acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend anhydrous D-glucose in acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add the acidic catalyst (e.g., a catalytic amount of concentrated sulfuric acid or anhydrous zinc chloride) to the cooled and stirred mixture.
-
Allow the reaction to proceed at room temperature with stirring for several hours, or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and stir to precipitate the product.
-
Collect the crude α-D-glucose pentaacetate by vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol.
-
Dry the purified crystals under vacuum.
Expected Yield: 70-80%
Visualizations
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis of this compound.
Caption: Synthesis of β-D-Glucose Pentaacetate.
Caption: Generalized Experimental Workflow.
Conclusion
From its pivotal role in the foundational studies of carbohydrate chemistry to its current status as a versatile tool in drug discovery and materials science, this compound has demonstrated enduring significance. This guide has provided a comprehensive overview of its historical context, modern applications, and practical synthetic methodologies. The presented data and visualizations aim to equip researchers and professionals with the necessary knowledge to effectively utilize this important molecule in their scientific endeavors. The continued exploration of this compound and its derivatives promises to unlock new opportunities in various scientific disciplines.
References
A Technical Guide to the Solubility of D-Glucose Pentaacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of D-Glucose pentaacetate, a fully acetylated derivative of D-glucose. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and materials science. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a solid solute in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. For this compound, the presence of five acetyl groups significantly alters the polarity compared to its parent molecule, D-glucose, rendering it more soluble in organic solvents and less soluble in water. The anomeric configuration of this compound (α or β) can also influence its physical properties, including solubility.
Quantitative Solubility Data
| Anomer | Solvent | Solubility | Temperature | Citation |
| α-D-Glucose pentaacetate | Water | < 5 g/L | 25 °C | [1] |
| α-D-Glucose pentaacetate | Diethyl Ether | Soluble | Not Specified | [1] |
| α-D-Glucose pentaacetate | Chloroform | Soluble | Not Specified | [1] |
| α-D-Glucose pentaacetate | Acetic Acid | Soluble | Not Specified | [1] |
| α-D-Glucose pentaacetate | Ethanol | Slightly Soluble | Not Specified | [1] |
| β-D-Glucose pentaacetate | Water | 1.5 mg/mL | 18 °C | [2] |
| β-D-Glucose pentaacetate | Chloroform | 0.1 g/mL | Not Specified | [3][4] |
| β-D-Glucose pentaacetate | Methanol | Soluble | Not Specified | [3][5] |
| β-D-Glucose pentaacetate | Dimethyl Sulfoxide (DMSO) | 78 mg/mL | Not Specified | [6] |
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, a general and reliable method based on the principle of saturation can be employed. The following is a detailed methodology for the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (α or β anomer, of known purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system after derivatization.
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
For finely dispersed solids, centrifugation at the experimental temperature can be used to achieve clear separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization.
-
Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the given temperature using the following formula:
Solubility (g/L) = (Concentration from analysis * Dilution factor * Volume of diluted sample) / Volume of initial supernatant
-
Method Validation:
-
The analytical method used for quantification should be validated for linearity, accuracy, and precision.
-
The equilibration time should be sufficient to ensure that the concentration of the solute in the solution does not change with further agitation. This can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours).
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical workflow for the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to perform experimental solubility determinations under the conditions relevant to the intended process.
References
- 1. Thermo Scientific Chemicals alpha-D-Glucose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]
- 4. 604-69-3 CAS MSDS (β-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Physicochemical Properties of D-Glucose Pentaacetate Anomers
This technical guide provides a comprehensive overview of the melting point and optical rotation values for the α and β anomers of D-glucose pentaacetate. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document outlines the key physical properties, detailed experimental protocols for their measurement, and the relationship between the two anomers.
Physicochemical Properties of this compound Anomers
This compound exists as two primary anomers, alpha (α) and beta (β), which differ in the stereochemical orientation of the acetyl group at the anomeric carbon (C-1). This structural difference significantly influences their physical properties, including melting point and optical rotation.
Data Summary
The following table summarizes the reported melting points and specific optical rotation values for both α-D-glucose pentaacetate and β-D-glucose pentaacetate.
| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| Melting Point (°C) | 109–115[1][2] | 130–135[3][4][5] |
| Optical Rotation | +98° to +104° (c=1-5 in chloroform (B151607) or ethanol)[1][2][6] | +4° to +6° (c=1-5 in chloroform)[3][4][7][8][9] |
Experimental Protocols
2.1. Determination of Melting Point
The melting point of this compound anomers can be determined using the capillary method with a melting point apparatus.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Sample of α- or β-D-glucose pentaacetate
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by gently tapping the sealed end on a hard surface.[3][10]
-
Place the capillary tube into the heating block of the melting point apparatus.[4]
-
For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[1][4]
-
For a precise measurement, start heating at a rate of approximately 10-20°C per minute until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).[7]
-
The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-1.0°C).[4] An impure sample will exhibit a depressed and broader melting point range.[1][4]
2.2. Measurement of Optical Rotation
The specific rotation of the this compound anomers is measured using a polarimeter.
Materials:
-
Polarimeter
-
Polarimeter sample cell (e.g., 1 dm length)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., chloroform or ethanol)
-
Sample of α- or β-D-glucose pentaacetate
Procedure:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp) to warm up for at least 10 minutes.[8]
-
Prepare a solution of the this compound anomer of a known concentration (c), typically in g/mL or g/100mL.[8][11] For example, dissolve a precisely weighed amount of the sample in a specific volume of solvent (e.g., 1 g in 100 mL of chloroform).
-
Calibrate the polarimeter by filling the sample cell with the pure solvent and zeroing the instrument.[8]
-
Rinse the sample cell with a small amount of the prepared solution before carefully filling it, ensuring no air bubbles are present.[8][12]
-
Place the filled sample cell into the polarimeter.
-
Observe the optical rotation (α) and record the value.[8] Modern polarimeters will provide a digital readout.
-
The specific rotation [α] is calculated using the following formula:[11] [α] = α / (l * c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
The temperature and the solvent used should always be reported along with the specific rotation value.
Anomeric Relationship and Interconversion
The α and β anomers of this compound are diastereomers, specifically anomers, that can interconvert under certain conditions. The stability of each anomer can be influenced by factors such as solvents and catalysts.
Below is a diagram illustrating the relationship between D-glucose and its pentaacetate anomers.
Caption: Relationship between D-glucose and its α and β pentaacetate anomers.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 9. thepharmstudent.com [thepharmstudent.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rudolphresearch.com [rudolphresearch.com]
Conformational analysis of D-Glucose pentaacetate using computational methods
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucose pentaacetate, a fully protected derivative of D-glucose, is a critical intermediate in synthetic carbohydrate chemistry and a valuable model for studying fundamental aspects of carbohydrate structure. Its conformational landscape—the collection of three-dimensional shapes it can adopt—governs its reactivity, physical properties, and interactions with biological systems. This technical guide provides an in-depth overview of the computational methods used to perform a conformational analysis of this compound. It details the theoretical background, experimental protocols for computational workflows, and methods for data interpretation, serving as a comprehensive resource for professionals in chemical and pharmaceutical research.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. For flexible molecules like this compound, which possesses multiple rotatable single bonds, a single static structure is insufficient. Instead, the molecule exists as an ensemble of interconverting conformers, each with a specific potential energy. Conformational analysis aims to identify the most stable of these conformers and understand the energy barriers between them.
Computational chemistry provides a powerful lens through which to explore this conformational space, offering insights that can be difficult to obtain through experimental methods alone.[1] By simulating the molecule's behavior, we can predict its preferred shapes, the relative populations of these shapes at a given temperature, and key geometric parameters like dihedral angles. This knowledge is crucial for designing new synthetic pathways, understanding intermolecular interactions, and developing novel therapeutics.
This guide outlines the standard computational workflow for the conformational analysis of this compound, from initial structure generation to the detailed analysis of its potential energy surface.
Computational Methodologies and Protocols
The conformational analysis of this compound is a multi-step process that systematically explores its potential energy surface (PES) to identify stable, low-energy structures. The PES is a mathematical function that relates the molecule's energy to its geometry.[2][3] Minima on this surface correspond to stable conformers.
2.1. Overall Workflow
A typical computational workflow involves four main stages:
-
Initial 3D Structure Generation : Creating a starting molecular model.
-
Conformational Search : Systematically or randomly exploring the different possible shapes (conformations).
-
Energy Calculation and Minimization : Calculating the energy of each conformation and refining its geometry to find the nearest local energy minimum.
-
Analysis of Results : Ranking conformers by energy, determining their populations, and analyzing their geometric properties.
2.2. Detailed Experimental Protocols
Protocol 1: Initial Structure Generation
-
Objective: To generate a valid 3D starting structure of α- or β-D-glucose pentaacetate.
-
Methodology:
-
Use molecular building software such as GaussView, Avogadro, or CHARMM-GUI.[4]
-
Construct the D-glucose pyranose ring in its known stable chair conformation (⁴C₁).
-
Add the five acetate (B1210297) groups to the corresponding hydroxyl positions (C1, C2, C3, C4, and C6). Ensure correct stereochemistry.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field to clean up the initial structure (e.g., correct bond lengths and angles).
-
Protocol 2: Conformational Search
-
Objective: To explore the conformational space defined by the rotation of the exocyclic acetate groups.
-
Methodology - Systematic Search (for key torsions):
-
Identify the key rotatable bonds (dihedral angles) that define the orientation of the acetate groups. The most significant are the C-O bonds linking the acetate groups to the pyranose ring.
-
Use software capable of performing "relaxed" potential energy surface scans, such as Gaussian or Q-Chem.[3][5]
-
Select one or two key dihedral angles to scan. For example, the torsion angle defined by atoms C1-O1-C(acetyl)-O(acetyl).
-
Set up a scan calculation where the chosen dihedral angle is rotated in discrete steps (e.g., every 15 or 30 degrees) from 0° to 360°. At each step, the selected dihedral is held fixed while the rest of the molecule's geometry is optimized.[6] This approach is computationally intensive and is best suited for a limited number of torsions.
-
-
Methodology - Stochastic and Molecular Dynamics (MD) Search:
-
For a more comprehensive search involving all rotatable bonds, employ methods like high-temperature MD simulations or Monte Carlo searches.[7]
-
Use software packages like AMBER, GROMACS, or CHARMM with a carbohydrate-specific force field (e.g., GLYCAM06, CHARMM36).[8][9][10]
-
For an MD search, solvate the molecule in an appropriate implicit or explicit solvent model and heat the system (e.g., to 500-1000 K) for a short duration to overcome rotational energy barriers.
-
Periodically save snapshots of the molecular coordinates throughout the simulation.
-
Cluster the resulting structures based on root-mean-square deviation (RMSD) to identify unique conformational families.
-
Protocol 3: Energy Calculation and Minimization
-
Objective: To obtain accurate energies and optimized geometries for all unique conformers identified during the search.
-
Methodology:
-
For each unique conformation obtained from the search, perform a full geometry optimization.
-
Level of Theory: A hierarchical approach is recommended.
-
Molecular Mechanics (MM): Initially optimize all conformers using a high-quality carbohydrate force field like GLYCAM06 or CHARMM36.[8][9][11] This is computationally efficient and suitable for screening a large number of structures.
-
Quantum Mechanics (QM): Take the lowest-energy conformers from the MM stage (e.g., all structures within 5-10 kcal/mol of the global minimum) and re-optimize them using a more accurate QM method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a Pople-style basis set (e.g., 6-31G(d)) offers a good balance of accuracy and cost for molecules of this size.[12][13] For higher accuracy, larger basis sets can be employed.[12]
-
-
Protocol 4: Analysis of Results
-
Objective: To interpret the computational data to describe the conformational landscape.
-
Methodology:
-
Relative Energies: Calculate the relative energy of each stable conformer with respect to the global minimum energy structure.
-
Boltzmann Population: Calculate the theoretical population (Pᵢ) of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation: Pᵢ = (e^(-ΔEᵢ/RT)) / (Σ e^(-ΔEⱼ/RT)) where ΔE is the relative energy, R is the gas constant, and T is the temperature.
-
Geometric Analysis: Measure critical dihedral angles for each low-energy conformer. A dihedral angle is defined by four sequentially bonded atoms and describes the rotation around the central bond.[14][15] For this compound, important dihedrals include those defining the orientation of the C6-OAC group and the orientations of the acetate groups at C1, C2, C3, and C4.
-
Validation (Optional but Recommended): Compare computed properties with experimental data. For instance, NMR-derived coupling constants (³J-values) are highly dependent on dihedral angles and can be used to validate the computed conformational ensemble.[16][17][18]
-
Data Presentation
Quantitative results from conformational analysis are most effectively presented in tables. The following tables show hypothetical but representative data for the β-anomer of this compound, as would be obtained from the protocols described above.
Table 1: Relative Energies and Calculated Populations of β-D-Glucose Pentaacetate Conformers at 298.15 K (QM Level)
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|
| Conf-1 (Global Minimum) | 0.00 | 75.4 |
| Conf-2 | 0.85 | 16.1 |
| Conf-3 | 1.50 | 5.8 |
| Conf-4 | 2.10 | 2.1 |
| Conf-5 | 3.00 | 0.6 |
Table 1 summarizes the final refined energies of the most stable conformers. It clearly shows that the molecule is expected to exist predominantly in one major conformation (Conf-1), with minor contributions from a few others.
Table 2: Key Dihedral Angles (in degrees) for the Lowest-Energy Conformers of β-D-Glucose Pentaacetate
| Conformer ID | τ₁ (O5-C5-C6-O6) | τ₂ (C1-O1-C₇-O₇) | τ₃ (C2-O2-C₈-O₈) |
|---|---|---|---|
| Conf-1 | -65.2 | 178.5 | -175.1 |
| Conf-2 | 179.1 | 179.0 | 70.3 |
| Conf-3 | 58.9 | -85.4 | -176.0 |
Table 2 details the specific geometric differences between the conformers. The dihedral angle τ₁ describes the orientation of the C6-acetate group, while τ₂ and τ₃ describe the orientation of the acetate groups at the anomeric and C2 positions, respectively. These angles are critical for defining the overall shape and accessibility of different regions of the molecule.
Conclusion
The computational conformational analysis of this compound provides a detailed picture of its three-dimensional structure and flexibility. By employing a hierarchical workflow that combines efficient molecular mechanics searches with high-accuracy quantum mechanics calculations, researchers can identify and characterize the most stable conformers, predict their relative populations, and analyze their defining geometric features. This information is invaluable for understanding the molecule's chemical behavior and for its application in drug development and synthetic chemistry, where precise control over molecular shape is paramount. The protocols and methods outlined in this guide provide a robust framework for conducting such analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scanning potential energy surfaces [cup.uni-muenchen.de]
- 6. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]
- 7. Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 8. GLYCAM06: A Generalizable Biomolecular Force Field. Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHARMM additive all-atom force field for carbohydrate derivatives and its utility in polysaccharide and carbohydrate-protein modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. researchgate.net [researchgate.net]
- 12. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CHEM 440 - Dihedral angles [guweb2.gonzaga.edu]
- 15. Dihedral angle - Wikipedia [en.wikipedia.org]
- 16. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]
The Malleable Armor: A Technical Guide to the Reactivity of D-Glucose Pentaacetate's Acetyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose pentaacetate, a fully protected derivative of D-glucose, is a cornerstone intermediate in carbohydrate chemistry and a pivotal tool in drug development. While devoid of free hydroxyl groups, its reactivity is centered on the five acetyl groups, which act as both protecting armor and selectively removable triggers for targeted synthesis. This technical guide provides an in-depth exploration of the differential reactivity of these acetyl groups, with a primary focus on the synthetically crucial anomeric position. Understanding this nuanced reactivity is paramount for the strategic design of glycosylation reactions, the synthesis of complex carbohydrates, and the development of novel glycoconjugate therapeutics. This document outlines the key reactions, presents quantitative data for comparative analysis, details experimental protocols, and provides visual diagrams of the core chemical transformations.
Core Reactivity: A Tale of Two Acetyl Types
The reactivity of the acetyl groups in this compound is not uniform. A significant distinction exists between the anomeric acetyl group at the C1 position and the four secondary acetyl groups at C2, C3, C4, and C6. The anomeric acetate (B1210297) is notably more labile and susceptible to selective removal or substitution due to the influence of the adjacent ring oxygen, a phenomenon known as the anomeric effect.[1][2][3] This inherent electronic feature makes the anomeric carbon a prime target for a variety of chemical transformations.
The primary areas of reactivity for this compound are:
-
Selective Anomeric Deacetylation: The regioselective removal of the C1-acetyl group to expose a free hydroxyl group, creating a valuable synthon for further glycosylation or modification.[1][4][5]
-
Glycosylation Reactions: The use of this compound as a glycosyl donor, where the anomeric acetyl group is displaced by a nucleophile (the glycosyl acceptor) to form a glycosidic bond.[6][7][8]
Quantitative Analysis of Selective Deacetylation
The selective deacetylation of the anomeric position can be achieved under various conditions, with different reagents exhibiting distinct efficiencies and selectivities. The following table summarizes quantitative data from several reported methods.
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| (i-Pr)3Sn(OEt) | Methanol | Reflux | 4-5 | High (not specified) | [1] |
| Magnesium Oxide (MgO) | Methanol | Room Temp. | 4-5 | High (not specified) | [4] |
| Aluminum Chloride (AlCl3) | Neat | 110 | Several hours | Good (not specified) | [9] |
| Cesium Fluoride (CsF) | PEG-400 | Room Temp. | 1 | 85 | [5] |
| 7 M Ammonia in Methanol | THF | Not specified | 2 | High (not specified) | [4] |
Note: "High" and "Good" yields are as reported in the source material where specific percentages were not provided. The ease of anomeric acetate removal from D-hexoses has been observed to follow the order: mannose pentaacetate > galactose pentaacetate > α-glucose pentaacetate > β-glucose pentaacetate.[5]
Experimental Protocols
Protocol 1: Selective Anomeric Deacetylation using (i-Pr)3Sn(OEt)[1]
-
Dissolution: Dissolve 1 mmol of pentaacetyl-α-D-glucopyranose in 20 mL of methanol.
-
Catalyst Addition: Add 1 mmol of (i-Pr)3Sn(OEt) to the solution.
-
Initiation: Add one drop of ammonium (B1175870) acetate solution to the reaction mixture.
-
Reaction: Reflux the mixture for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, separate the solvent. The resulting solid is the deacetylated product.
-
Purification: Wash the solid compound with hexane (B92381) (3 times) and recrystallize from ethyl acetate.
Protocol 2: Preparation of this compound[1]
-
Reactant Mixture: Combine 15.0 g of D-glucose, 70 mL of acetic anhydride, 15.0 g of sodium acetate, and 150 mL of butyl acetate.
-
Reaction: Reflux the mixture with stirring for 30 minutes.
-
Quenching: Add the reaction mixture to 100 mL of water and stir.
-
Neutralization: Neutralize the solution with a 3% sodium hydroxide (B78521) solution.
-
Extraction and Concentration: Concentrate the organic layer to yield crude pentaacetyl-β-D-glucopyranose.
-
Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure pentaacetyl-β-D-glucopyranose.
Signaling Pathways and Reaction Mechanisms
The key chemical transformations of this compound can be visualized as logical workflows.
Selective Anomeric Deacetylation Pathway
This pathway illustrates the targeted removal of the anomeric acetyl group to yield a 1-hydroxy tetraacetate derivative, which is a versatile intermediate for synthesizing glycosides.[1][4][5]
Caption: Selective removal of the anomeric acetyl group.
Glycosylation Reaction Workflow
This diagram outlines the general process of a Lewis acid-catalyzed glycosylation reaction using this compound as the glycosyl donor. The reaction proceeds through a critical oxocarbenium ion intermediate.[2][7][8]
Caption: Lewis acid-catalyzed glycosylation pathway.
The strategic manipulation of the acetyl groups of this compound is a powerful approach in modern synthetic chemistry. The heightened reactivity of the anomeric acetyl group allows for selective deprotection and serves as a leaving group in crucial glycosylation reactions. A thorough understanding of the reaction conditions and mechanisms detailed in this guide empowers researchers and drug development professionals to harness the synthetic potential of this versatile carbohydrate building block for the creation of complex glycoconjugates and bioactive molecules. The provided data and protocols offer a practical foundation for the application of this compound in cutting-edge research and development.
References
- 1. ccsenet.org [ccsenet.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Handling and Storage Protocols for D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential handling and storage protocols for D-Glucose pentaacetate, a critical intermediate in various biochemical and pharmaceutical applications. Adherence to these guidelines is crucial for ensuring the stability of the compound, the safety of laboratory personnel, and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a derivative of glucose in which the hydroxyl groups have been acetylated. It exists as two anomers, alpha (α) and beta (β), with distinct physical properties. Understanding these properties is fundamental to its proper handling and use.
| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| CAS Number | 604-68-2 | 604-69-3 |
| Molecular Formula | C₁₆H₂₂O₁₁[1][2] | C₁₆H₂₂O₁₁[1] |
| Molecular Weight | 390.34 g/mol [1][2] | 390.34 g/mol [1] |
| Appearance | White crystalline powder[3] | White powder[1] |
| Melting Point | 109-111 °C[2] | 135 °C[1] |
| Solubility | Soluble in ethanol (B145695) and chloroform (B151607).[4] Insoluble in water. | Soluble in chloroform and methanol.[5] Insoluble in water.[5] |
| Optical Activity | [α]20/D ≥+98° (c=1 in ethanol)[2] | - |
Safety and Handling Protocols
While not classified as a hazardous substance, proper laboratory practices are essential when handling this compound to minimize any potential risks.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.[6]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3][6]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[6] In situations where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[2]
General Handling Procedures
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][10]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[10][11]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[10][11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[10][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek medical attention.[10]
Storage Protocols
Proper storage of this compound is critical for maintaining its stability and shelf life.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][7] Some suppliers recommend refrigerated storage.[7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Container: Keep the container tightly closed in its original packaging.[4][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][10]
-
Shelf Life: When stored correctly, this compound is a stable compound.[10] Some sources suggest a shelf life of up to 2 years.[7] For products without a specified expiration date, a standard warranty of 1 year from the date of shipment is often applicable, and routine inspection is recommended.
Experimental Protocols
This compound is a versatile reagent used in various synthetic and biological experiments.
Synthesis of β-D-Glucose Pentaacetate
This protocol describes a common method for the laboratory synthesis of β-D-Glucose pentaacetate.
Materials:
-
D-Glucose
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Water
-
3% Sodium hydroxide (B78521) solution
Procedure:
-
A mixture of D-glucose (0.167 mol), acetic anhydride (1.06 mol), sodium acetate (0.0609 mol), and toluene (250 ml) is refluxed with stirring for 3 hours.[9]
-
After the reaction is complete, water (100 ml) is added to the mixture to decompose any unreacted acetic anhydride.[9]
-
The reaction mixture is then neutralized with a 3% sodium hydroxide solution.[9]
-
The organic layer is separated and washed with water if necessary.[9]
Glycosylation Reaction using β-D-Glucose Pentaacetate
β-D-Glucose pentaacetate is a common glycosyl donor in the synthesis of glycosides. This is a generalized workflow.
In Vitro Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
This compound has been shown to stimulate insulin release from pancreatic islets.[2][12] This is a generalized protocol for a static GSIS assay.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM)
-
KRBB with high glucose (e.g., 16.7 mM) or this compound (e.g., 1.7 mM)
-
Acid ethanol
-
Insulin assay kit
Procedure:
-
Pre-incubation: Islets are pre-incubated in KRBB with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Basal Secretion: The buffer is replaced with fresh low-glucose KRBB, and islets are incubated for a defined period (e.g., 1 hour). The supernatant is collected to measure basal insulin secretion.
-
Stimulated Secretion: The low-glucose buffer is replaced with high-glucose KRBB or KRBB containing this compound. Islets are incubated for a defined period (e.g., 1 hour), and the supernatant is collected to measure stimulated insulin secretion.
-
Insulin Extraction: Total insulin content of the islets is extracted using acid ethanol.
-
Quantification: Insulin concentrations in the collected supernatants and the islet extract are measured using an appropriate insulin assay kit (e.g., ELISA).
Signaling Pathways
While this compound is known to stimulate insulin release, the precise signaling pathway is not fully elucidated in the provided search results. It is suggested that its insulinotropic action may not solely be due to the catabolism of its carbohydrate moiety but could involve a receptor system with anomeric specificity.[2] This suggests a potential interaction with cell surface receptors on pancreatic β-cells, leading to the activation of intracellular signaling cascades that culminate in the exocytosis of insulin-containing granules. Further research is required to delineate the specific receptors and downstream signaling molecules involved.
Disposal Considerations
All waste materials must be handled in accordance with local, state, and federal regulations.[4] Consult with your institution's environmental health and safety department for specific disposal guidelines. Do not allow the material to enter drains or waterways.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Opposite effects of this compound and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]
- 6. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]
- 7. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 8. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 12. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Glycoside Synthesis using D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of O-glycosides utilizing β-D-glucose pentaacetate as a versatile glycosyl donor. The information herein is intended to guide researchers in the efficient synthesis of a variety of glycosidic compounds, which are pivotal in numerous biological processes and hold significant promise in drug development.[1][2]
Introduction
Glycosides are a diverse class of molecules where a carbohydrate is linked to a non-carbohydrate moiety, known as an aglycone. Their broad spectrum of biological activities makes them attractive targets for drug discovery and development.[1][2] D-Glucose pentaacetate is a stable, crystalline, and readily available starting material for the synthesis of β-D-glucopyranosides. The acetyl protecting groups enhance its stability and solubility in organic solvents, while the C2-acetyl group provides neighboring group participation, leading to high stereoselectivity for the 1,2-trans-glycosidic bond (β-linkage in the case of glucose).
This document outlines two primary methods for the synthesis of O-glycosides from this compound: the classical Koenigs-Knorr reaction and Lewis acid-catalyzed glycosylation. Following the synthesis, protocols for purification and deprotection of the acetylated glycosides are provided.
Reaction Mechanisms and Stereochemistry
The synthesis of glycosides from this compound generally proceeds through the formation of a reactive intermediate at the anomeric carbon. The stereochemical outcome is largely controlled by the neighboring group participation of the acetyl group at the C-2 position. This participation leads to the formation of a cyclic acyloxonium ion intermediate, which shields the α-face of the molecule, directing the incoming nucleophile (the alcohol) to attack from the β-face, resulting in the formation of a 1,2-trans-glycoside.
I. Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classical and widely used method for glycoside synthesis. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. The first step in utilizing this compound for a Koenigs-Knorr reaction is its conversion to the corresponding glycosyl halide, most commonly acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide).
Reaction Pathway
References
D-Glucose Pentaacetate: A Versatile Protecting Group for Carbohydrate Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among the arsenal (B13267) of available protecting groups, the acetyl group, often introduced via D-glucose pentaacetate, stands out for its reliability, ease of introduction and removal, and versatility. This compound serves as a stable, crystalline intermediate, facilitating the purification and handling of glucose. The five acetyl groups mask the hydroxyl functionalities, preventing unwanted side reactions during subsequent chemical transformations. This allows for regioselective manipulation of the carbohydrate scaffold, a critical aspect in the synthesis of complex oligosaccharides, glycoconjugates, and other carbohydrate-based therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group in carbohydrate synthesis.
Principle of Acetyl Protection
The fundamental principle behind using this compound lies in the temporary conversion of the polar and reactive hydroxyl groups of glucose into less reactive acetate (B1210297) esters. This per-O-acetylation strategy offers several advantages:
-
Stability: Acetyl groups are stable under a wide range of reaction conditions, including those involving mild acids and various coupling reagents used in glycosylation.[1]
-
Activation: The acetyl group at the anomeric center (C-1) can be selectively replaced, allowing for the activation of this compound as a glycosyl donor.
-
Crystallinity: Per-O-acetylated sugars are often crystalline solids, which simplifies their purification by recrystallization.
-
Solubility: Acetylation increases the solubility of carbohydrates in common organic solvents, facilitating reactions in homogenous media.
-
Facile Deprotection: The acetyl groups can be readily removed under basic conditions, most commonly through Zemplén deacetylation, to regenerate the free hydroxyl groups.[2]
Applications in Synthesis
This compound and other per-O-acetylated sugars are key building blocks in the synthesis of a diverse array of complex carbohydrates and glycoconjugates.[3][4] Their applications include:
-
Oligosaccharide Synthesis: Per-O-acetylated monosaccharides can be converted into glycosyl donors, such as glycosyl halides or thioglycosides, which are then coupled with suitably protected glycosyl acceptors to form disaccharides and larger oligosaccharides.[5][6]
-
Glycoconjugate Synthesis: They are instrumental in the synthesis of glycolipids, glycoproteins, and other naturally occurring or synthetic glycoconjugates.[7] A notable example is the synthesis of arbutin (B1665170), a naturally occurring hydroquinone (B1673460) glucoside used in cosmetics for its skin-lightening properties.[2][8][9]
-
Synthesis of Bioactive Molecules: The protected glucose backbone can be chemically modified to introduce other functionalities, leading to the synthesis of novel carbohydrate-based drugs and probes.
Experimental Protocols
Protocol 1: Per-O-Acetylation of D-Glucose to this compound
This protocol describes the synthesis of this compound from D-glucose using acetic anhydride (B1165640) and a catalyst. Two common catalytic systems are presented.
Method A: Sodium Acetate Catalysis
This method typically yields the β-anomer of this compound as the major product.[10][11]
-
Materials:
-
D-Glucose
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ice-cold water
-
Ethanol (B145695) (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, combine D-glucose (1.0 eq) and anhydrous sodium acetate (0.5 eq).
-
Carefully add acetic anhydride (5.0 eq) to the flask.
-
Heat the mixture with stirring at 100-110°C for 2 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
The solid this compound will precipitate. Continue stirring until the excess acetic anhydride has hydrolyzed.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.
-
Method B: Iodine Catalysis (Solvent-Free)
This method is an example of a greener, solvent-free approach that often results in a mixture of anomers.[5]
-
Materials:
-
D-Glucose
-
Acetic Anhydride
-
Iodine
-
Sodium thiosulfate (B1220275) solution (10%)
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, suspend D-glucose (1.0 eq) in acetic anhydride (5.0 eq).
-
Add iodine (0.1 eq) to the suspension.
-
Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Deprotection of this compound (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups to yield free glucose.[2]
-
Materials:
-
This compound
-
Anhydrous Methanol (B129727)
-
Sodium Methoxide (B1231860) (catalytic amount, e.g., from a 25 wt% solution in methanol or freshly prepared from sodium metal and methanol)
-
Amberlite IR120 (H⁺) resin or other acidic resin
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of sodium methoxide solution. The pH should be basic (around 8-9).
-
Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected glucose.
-
Quantitative Data
The following tables summarize quantitative data for the acetylation and deprotection reactions under various conditions, compiled from the literature.
Table 1: Comparison of Catalytic Systems for the Per-O-Acetylation of D-Glucose
| Catalyst | Stoichiometry (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Anomeric Selectivity (α:β) | Reference |
| Sodium Acetate | 50 | Acetic Anhydride | 100-110 | 2 h | ~77 | Primarily β | [11] |
| Iodine | 10 | None (Solvent-free) | Room Temp. | 30-60 min | 90-99 | Mixture | [5] |
| Perchloric Acid (HClO₄) | catalytic | Acetic Anhydride | Room Temp. | ~15 min | >95 | Primarily α | [12] |
| Zinc Chloride (ZnCl₂) | catalytic | Acetic Anhydride | Room Temp. | - | High | Primarily α | [12] |
| Pyridine | Solvent | Acetic Anhydride | Room Temp. | - | High | - | [12] |
Table 2: Conditions for the Deprotection of this compound
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Methoxide (cat.) | Methanol | Room Temp. | < 1 h | Quantitative | [2] |
| Potassium Carbonate | Aq. Methanol | Room Temp. | - | 83-92 | [9] |
| Methanolic Ammonia | Methanol | Room Temp. | - | 83-92 | [9] |
| Aluminum Chloride | Diethyl ether | 110 | 4.5 h | 63 (selective anomeric deacetylation) | [13] |
Application Example: Synthesis of Arbutin
A practical application of this compound is in the synthesis of arbutin (4-hydroxyphenyl β-D-glucopyranoside).[9][14]
-
Glycosylation: β-D-glucose pentaacetate is used as a glycosyl donor and reacted with a protected form of hydroquinone, such as 4-hydroxyphenylacetate, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). This reaction forms the β-glycosidic bond.[9]
-
Deprotection: The resulting peracetylated arbutin is then subjected to deprotection under Zemplén conditions (catalytic sodium methoxide in methanol) to remove all the acetyl groups, yielding the final product, arbutin.
Table 3: Yields for the Synthesis of β-Arbutin
| Step | Reactants | Catalyst/Reagent | Yield (%) | Reference |
| Glycosylation | β-D-glucose pentaacetate, 4-hydroxyphenylacetate | BF₃·Et₂O | 55-62 | [9][14] |
| Deprotection | Peracetylated-β-arbutin | K₂CO₃ in aq. MeOH or Methanolic NH₃ | 83-92 | [9] |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound as a protecting group.
References
- 1. mdpi.org [mdpi.org]
- 2. deyerchem.com [deyerchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Enzymatic transglycosylation for glycoconjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102040636A - Method for synthesizing beta-arbutin by adopting alpha-D-glucose pentaacetate - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 11. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Step-by-Step Protocols for the Acetylation of D-Glucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acetylation of monosaccharides, such as D-Glucose, is a fundamental and crucial procedure in carbohydrate chemistry. Acetyl groups serve as efficient protecting groups for the hydroxyl moieties, preventing them from participating in undesired side reactions during multi-step syntheses.[1] These ester-based protecting groups are generally stable in acidic and oxidative conditions and can be readily removed under basic conditions.[1] The choice of catalyst and reaction conditions can selectively yield different anomers of the acetylated product, such as α-D-glucose pentaacetate or β-D-glucose pentaacetate.[2] For instance, sodium acetate (B1210297) typically yields the β-anomer, whereas acid catalysts like perchloric acid can produce the α-anomer exclusively.[2][3]
This document provides detailed protocols for two common and effective methods for the per-acetylation of D-glucose to synthesize glucose pentaacetate, a key intermediate in the synthesis of glycosides and other carbohydrate derivatives.
Chemical Reaction Pathway
The overall reaction involves the esterification of all five hydroxyl groups of D-glucose using acetic anhydride (B1165640).
Caption: General chemical scheme for the acetylation of D-Glucose.
Experimental Protocols
Two primary methods are detailed below: one employing pyridine as a basic catalyst and solvent, and another using sodium acetate as a catalyst, which is often performed at elevated temperatures.
Method 1: Acetylation using Acetic Anhydride in Pyridine
This protocol is a widely used method for O-acetylation.[1] Pyridine acts as both a solvent and a base catalyst, activating the hydroxyl groups for esterification.[4]
Materials:
-
D-Glucose
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon (Ar) or Nitrogen (N₂) gas supply
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve D-glucose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group; total of 7.5-10 equivalents) to the cooled solution.[1]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.[1]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]
-
Upon completion, quench the reaction by adding dry methanol to consume excess acetic anhydride.[1]
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[1]
-
Dilute the resulting residue with dichloromethane or ethyl acetate.[1]
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally, brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the pure glucose pentaacetate.[1]
Method 2: Acetylation using Acetic Anhydride and Sodium Acetate
This method is a classic and effective approach, particularly for synthesizing β-D-Glucose pentaacetate.[2][5] It involves heating the reactants in the presence of anhydrous sodium acetate.
Materials:
-
Anhydrous D-Glucose
-
Acetic anhydride (Ac₂O)
-
Anhydrous sodium acetate (NaOAc)
-
Ice water
-
Distilled water
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath with temperature control
-
Condenser (if refluxing)
-
Buchner funnel and flask for vacuum filtration
-
Drying oven or vacuum desiccator
Procedure:
-
Combine anhydrous D-glucose (1.0 equivalent), anhydrous sodium acetate (e.g., 0.3-1.0 equivalent), and acetic anhydride (e.g., 5-10 equivalents) in a round-bottom flask.[5][6]
-
Heat the mixture with stirring. A typical temperature is 100°C, or the mixture can be brought to reflux.[5][6]
-
Maintain the temperature and continue stirring for 2-3 hours.[5]
-
After the reaction period, cool the mixture to room temperature.[5]
-
Slowly and carefully pour the reaction solution into a beaker containing a large volume of ice water while stirring vigorously. A white solid product should precipitate.[5]
-
Allow the mixture to stand, with occasional stirring, to ensure complete precipitation and decomposition of excess acetic anhydride.[6]
-
Collect the white solid product by vacuum filtration using a Buchner funnel.[5]
-
Wash the filtered solid thoroughly with cold distilled water (e.g., 5 times) to remove any remaining acetic acid and sodium acetate.[5]
-
Dry the collected solid, β-D-Glucose pentaacetate, in a desiccator or a low-temperature oven.[5] The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) if required.[6]
Experimental Workflow Overview
Caption: Generalized workflow for the acetylation of D-Glucose.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of β-D-glucose pentaacetate using the sodium acetate method.
| Parameter | Example 1 | Example 2 |
| D-Glucose | 10.636 g (59.0 mmol) | 30.0 g (167 mmol) |
| Catalyst | Anhydrous Sodium Acetate | Anhydrous Sodium Acetate |
| Catalyst Amount | 8.287 g | 5.0 g (60.9 mmol) |
| Acetylation Reagent | Acetic Anhydride (150 mL) | Acetic Anhydride (100 mL, 1.06 mol) |
| Solvent | None (reagent as solvent) | Toluene (250 mL) |
| Temperature | 100 °C | Reflux |
| Reaction Time | 2 - 3 hours | 3 hours |
| Reported Yield | 77% | 75% (after recrystallization) |
| Reference | [5] | [6] |
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 6. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
Applications of D-Glucose Pentaacetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose pentaacetate is a versatile and valuable molecule in medicinal chemistry, serving as a key intermediate and building block in the synthesis of a wide range of biologically active compounds. Its five acetyl groups render it more soluble in organic solvents compared to glucose and allow for its use as a protecting group in carbohydrate chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in drug design and development, with a focus on its role in prodrug synthesis, as a scaffold for novel therapeutic agents, and its intrinsic biological activities.
I. This compound in Prodrug Development
The conjugation of active pharmaceutical ingredients (APIs) to this compound is a common strategy to enhance their pharmacokinetic properties, such as solubility and bioavailability.[1] The acetyl groups can be cleaved in vivo by esterases to release the active drug.
Application Note: Glucose-Aspirin Conjugate as an Anti-Cancer Prodrug
Aspirin's use as a cancer chemopreventive agent is limited by its gastrointestinal side effects. Conjugating aspirin (B1665792) to glucose can improve its water solubility and potentially enhance its anti-cancer activity.[2][3] A glucose-aspirin conjugate has been shown to be more water-soluble and exhibit greater potency in inhibiting the growth of various cancer cell lines compared to aspirin alone.[2][3]
Quantitative Data: Anti-Cancer Activity of Glucose-Aspirin (GA) Conjugate
| Compound | Cell Line | Cancer Type | IC50 | Fold Increase in Activity (vs. Aspirin) | Reference |
| Glucose-Aspirin (GA) | SKBR3 | Breast | ~25 µM | 8-9 | [2][3] |
| PANC-1 | Pancreatic | ~30 µM | 8-9 | [2][3] | |
| PC3 | Prostate | ~35 µM | 8-9 | [2][3] | |
| Aspirin | SKBR3 | Breast | >200 µM | - | [2][3] |
| PANC-1 | Pancreatic | >200 µM | - | [2][3] | |
| PC3 | Prostate | >200 µM | - | [2][3] |
Experimental Protocol: Synthesis of Glucose-Aspirin (GA) Conjugate
This protocol describes the synthesis of a glucose-aspirin conjugate where aspirin is attached to the C-3 position of glucose.[4]
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Aspirin
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Esterification:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) and aspirin (1.2 equivalents) in dry DCM.
-
Add DCC (1.2 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-O-(2'-acetoxy)benzoyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
-
Deprotection:
-
Dissolve the product from the previous step in a mixture of TFA and water (9:1 v/v).
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the final product, 3-O-(2'-acetoxy)benzoyl-α-D-glucopyranose (Glucose-Aspirin), by recrystallization or column chromatography.
-
II. This compound as a Scaffold for Bioactive Molecules
This compound is a versatile starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.
Application Note: Synthesis of Antimicrobial Glycosyl-1,3,4-Oxadiazole and Triazole Derivatives
Derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole are known for their broad spectrum of biological activities.[5][6] Glycosylated versions of these heterocycles can be synthesized from this compound, and these compounds have shown promising antimicrobial properties.
Quantitative Data: Antimicrobial Activity of Selected Glycosyl Triazole Derivatives
| Compound | Microorganism | Type | MIC (µM) | Reference |
| Eugenol glucoside triazole derivative | Salmonella typhimurium | Gram-negative | 49.73 - 68.53 | [7] |
| Micrococcus luteus | Gram-positive | 42.89 - 210.94 | [7] |
Experimental Protocol: General Synthesis of Glycosyl-1,3,4-Oxadiazole Derivatives
This protocol outlines a general method for the synthesis of glycosyl-1,3,4-oxadiazoles starting from D-glucosamine.[8]
Materials:
-
D-glucosamine hydrochloride
-
Acetic anhydride (B1165640)
-
Triethylamine (TEA)
-
Aroyl chloride
-
Potassium thiocyanate (B1210189)
-
Aroyl hydrazide
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Sodium methoxide (B1231860) in methanol
Procedure:
-
Acetylation of D-glucosamine:
-
Suspend D-glucosamine hydrochloride in methanol and cool to 0°C.
-
Add TEA and acetic anhydride and stir at 0°C. The product, N-acetyl-D-glucosamine, will precipitate.
-
-
Synthesis of Glycosyl Isothiocyanate:
-
React the acetylated glucosamine (B1671600) with an aroyl chloride.
-
Treat the resulting product with potassium thiocyanate to yield the glycosyl isothiocyanate.
-
-
Formation of Thiosemicarbazide (B42300):
-
React the glycosyl isothiocyanate with an appropriate aroyl hydrazide in ethanol (B145695) under reflux to form the corresponding thiosemicarbazide derivative.
-
-
Cyclization to 1,3,4-Oxadiazole:
-
Dissolve the thiosemicarbazide in THF and add pyridine.
-
Add a solution of p-TsCl in THF dropwise and heat the mixture.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction and purify the acetylated glycosyl-1,3,4-oxadiazole derivative by column chromatography.
-
-
Deacetylation:
-
Treat the acetylated product with a catalytic amount of sodium methoxide in methanol to obtain the final deprotected glycosyl-1,3,4-oxadiazole.
-
III. Insulinotropic Action of this compound
Both α- and β-anomers of this compound have been shown to stimulate insulin (B600854) secretion from pancreatic β-cells.[9] This insulinotropic action is linked to the intracellular generation of glucose from the ester, although the coupling mechanism may differ from that of glucose-induced insulin release.[9]
Application Note: Investigating the Insulinotropic Effect
This compound serves as a useful tool to study the mechanisms of insulin secretion. Its ability to bypass glucose transporters and be hydrolyzed intracellularly to glucose allows for the investigation of downstream signaling events.[3]
Signaling Pathway: Glucose-Stimulated Insulin Secretion
Experimental Protocol: Evaluation of Insulinotropic Activity in Pancreatic Islets
This protocol describes a method to assess the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Pancreatic islets isolated from rats or mice
-
Krebs-Ringer bicarbonate buffer (KRBB)
-
D-glucose
-
This compound
-
Bovine serum albumin (BSA)
-
Collagenase
-
Ficoll gradient solutions
-
Insulin RIA or ELISA kit
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets from rodents by collagenase digestion of the pancreas followed by purification on a Ficoll density gradient.
-
-
Islet Culture:
-
Culture the isolated islets overnight in a suitable culture medium to allow recovery.
-
-
Insulin Secretion Assay:
-
Pre-incubate batches of islets in KRBB containing a low concentration of glucose (e.g., 2.8 mM) for 1 hour.
-
Transfer the islets to fresh KRBB containing different concentrations of this compound, with or without stimulatory concentrations of D-glucose. Include appropriate controls (low glucose, high glucose).
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to determine intracellular insulin content.
-
Measure insulin concentration in the supernatant and cell lysates using an insulin RIA or ELISA kit.
-
-
Data Analysis:
-
Express insulin secretion as a percentage of total insulin content or as ng of insulin released per islet per hour.
-
Compare the insulin secretion in the presence of this compound to the control groups.
-
IV. General Experimental Protocols
Protocol: Determination of IC50 for Anti-Cancer Activity (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
This compound derivative (test compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the microorganism to a specific cell density (e.g., 0.5 McFarland standard).
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
-
MIC Determination:
Conclusion
This compound is a multifaceted molecule with significant applications in medicinal chemistry. Its utility as a prodrug moiety, a synthetic precursor for diverse bioactive compounds, and as a tool for studying metabolic pathways underscores its importance in drug discovery and development. The protocols and data presented herein provide a framework for researchers to explore and exploit the potential of this compound in their own research endeavors.
References
- 1. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]
- 2. Glucose-aspirin: Synthesis and in vitro anti-cancer activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose‐stimulated insulin secretion: A newer perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 10. emerypharma.com [emerypharma.com]
D-Glucose Pentaacetate: A Versatile Precursor for Glycoconjugate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose pentaacetate is a fully acetylated derivative of glucose, rendering it a stable and key intermediate in the realm of carbohydrate chemistry.[1][2] The acetyl groups serve as protecting groups for the hydroxyl moieties of glucose, preventing undesired reactions and allowing for selective chemical transformations.[2][3] This property makes this compound an ideal and cost-effective starting material for the synthesis of a wide array of glycoconjugates, which are critical molecules in numerous biological processes and have significant therapeutic and diagnostic potential.[3][4][5] Glycosylation, the process of attaching sugar moieties to other molecules, can enhance the solubility, stability, and bioavailability of pharmaceuticals.[4][6][7] This document provides detailed protocols for the synthesis of glycoconjugates using this compound as a precursor, including the preparation of key intermediates and subsequent glycosylation and deprotection steps.
Application Notes
The strategic use of this compound as a precursor enables the synthesis of diverse glycoconjugates with wide-ranging applications:
-
Pharmaceutical Sciences: Glycosylation of drugs can significantly improve their pharmacokinetic and pharmacodynamic properties.[4][7] this compound is a precursor for the synthesis of various bioactive glycoconjugates, including those with anti-tumor, anti-inflammatory, anti-HIV, and antimicrobial activities.[4] It is also utilized in prodrug design, where the sugar moiety is cleaved in vivo to release the active drug, potentially targeting it to specific tissues or enhancing its solubility.[1][7]
-
Drug Delivery: The biocompatible and biodegradable nature of glucose makes its derivatives, synthesized from this compound, suitable for creating drug delivery systems such as nanoparticles and polymer matrices for controlled release applications.[2][7]
-
Materials Science: this compound is employed in the modification of polymers and the synthesis of novel biomaterials.[1][6] These materials can have applications in areas such as biocompatible coatings, hydrogels, and biosensors.[4][6]
-
Biological Research: The synthesis of well-defined glycoconjugates is essential for studying their roles in biological processes like cell recognition, signaling, and immune responses.[4][5][6] this compound serves as a readily available starting material for creating probes and standards for such research.
Experimental Protocols
The following protocols provide a general workflow for the synthesis of glycoconjugates starting from D-glucose. The specific reaction conditions and purification methods may require optimization depending on the substrate.
Protocol 1: Synthesis of β-D-Glucose Pentaacetate
This protocol describes the peracetylation of D-glucose to form β-D-glucose pentaacetate using acetic anhydride (B1165640) and sodium acetate (B1210297) as a catalyst.[8][9][10]
Materials:
-
D-Glucose
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Toluene (optional, for azeotropic removal of water)
-
Ice-cold water
Procedure:
-
Combine D-glucose (1 equivalent), anhydrous sodium acetate (0.3-1 equivalent), and acetic anhydride (5-10 equivalents) in a round-bottom flask.[9] Toluene can be added as a solvent.[9]
-
Heat the mixture to reflux (approximately 90-100°C) with stirring for 1.5 to 3 hours.[8][9]
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring to precipitate the product.[8][10]
-
Filter the white precipitate using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.[10]
-
Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.[9]
-
Dry the crystals under vacuum.
Data Presentation:
| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield |
| D-Glucose | 1 | Sodium Acetate | Acetic Anhydride / Toluene | 1.5 - 3 h | 90 - 100°C | 73 - 77%[9] |
Protocol 2: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose)
This protocol details the conversion of this compound to the corresponding glycosyl bromide, a key glycosyl donor for the Koenigs-Knorr reaction.[11][12]
Materials:
-
β-D-Glucose Pentaacetate
-
Hydrogen bromide (HBr) in glacial acetic acid (33 wt%)
-
Red phosphorus (optional, as a scavenger for bromine)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve β-D-glucose pentaacetate in a minimal amount of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of HBr in glacial acetic acid with stirring. A small amount of red phosphorus can be added.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude acetobromo-α-D-glucose is often used directly in the next step without further purification.
Data Presentation:
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |
| β-D-Glucose Pentaacetate | HBr in Acetic Acid | Dichloromethane | Varies (TLC monitored) | 0°C to RT | High (often used crude) |
Protocol 3: General Koenigs-Knorr Glycosylation
This protocol outlines the classic Koenigs-Knorr reaction for the formation of a β-glycosidic linkage using a glycosyl bromide and an alcohol in the presence of a silver salt promoter.[11][13][14]
Materials:
-
Acetobromo-α-D-glucose (Glycosyl Donor)
-
Alcohol (Glycosyl Acceptor)
-
Silver(I) carbonate or Silver(I) oxide (Promoter)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Molecular sieves (4Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol acceptor (1 equivalent) and freshly activated molecular sieves in anhydrous dichloromethane.
-
Add the silver(I) carbonate or oxide promoter (1-2 equivalents).
-
Dissolve the acetobromo-α-D-glucose (1-1.5 equivalents) in anhydrous dichloromethane and add it dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature, protecting it from light. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to several days.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting glycoconjugate by column chromatography on silica (B1680970) gel.
Data Presentation:
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Reaction Time | Stereoselectivity |
| Acetobromo-α-D-glucose | Alcohol | Ag2CO3 or Ag2O | Dichloromethane | Hours to Days | Typically 1,2-trans (β-linkage)[13] |
Protocol 4: Global Deacetylation of the Glycoconjugate (Zemplén Deacetylation)
This protocol describes the removal of all acetyl protecting groups from the synthesized glycoconjugate to yield the final product.
Materials:
-
Acetylated Glycoconjugate
-
Anhydrous Methanol
-
Sodium methoxide (B1231860) (catalytic amount, freshly prepared or from a commercial solution)
-
Amberlite IR120 (H+) resin or dilute acetic acid
Procedure:
-
Dissolve the acetylated glycoconjugate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction by adding Amberlite IR120 (H+) resin, stir for 15 minutes, and then filter. Alternatively, neutralize with a few drops of dilute acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
The resulting deprotected glycoconjugate may be purified by column chromatography, recrystallization, or lyophilization as needed.
Data Presentation:
| Substrate | Reagent | Solvent | Reaction Time | Temperature |
| Acetylated Glycoconjugate | Catalytic Sodium Methoxide | Methanol | Varies (TLC monitored) | Room Temperature |
Mandatory Visualizations
Caption: Overall workflow for glycoconjugate synthesis.
Caption: Mechanism of the Koenigs-Knorr reaction.
Caption: A generic cell signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
- 3. nbinno.com [nbinno.com]
- 4. deyerchem.com [deyerchem.com]
- 5. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [synose.com]
- 7. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 10. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 14. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
Application Notes and Protocols: The Strategic Use of D-Glucose Pentaacetate in the Synthesis of Antiviral Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucose pentaacetate, a fully acetylated derivative of glucose, serves as a versatile and cost-effective starting material in the synthesis of various carbohydrate-based molecules. In the realm of medicinal chemistry, its application extends to the synthesis of antiviral nucleoside analogues, which are cornerstone therapeutics in the management of viral infections. This document provides detailed application notes and protocols for the multi-step synthesis of antiviral nucleosides, commencing from D-glucose and proceeding through the key intermediate, this compound. The protocols focus on the synthesis of Ribavirin (B1680618), a broad-spectrum antiviral agent, as a representative example.
The synthetic strategy involves the transformation of the glucopyranose scaffold into a ribofuranose structure, a critical structural motif in many biologically active nucleosides. This conversion, along with subsequent glycosylation and functional group manipulations, highlights the utility of D-glucose as a readily available chiral pool starting material.
Synthetic Pathway Overview
The overall synthetic pathway from D-glucose to the antiviral nucleoside Ribavirin is a multi-step process that begins with the protection of the hydroxyl groups of glucose via acetylation to form this compound. The six-carbon glucose backbone is then shortened to a five-carbon ribose backbone. This ribose derivative is subsequently activated and coupled with a heterocyclic base, followed by deprotection to yield the final active pharmaceutical ingredient.
Caption: Synthetic workflow from D-Glucose to Ribavirin.
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate
This protocol outlines the acetylation of D-glucose to yield β-D-glucose pentaacetate.
Materials:
-
D-glucose
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297) (anhydrous)
-
Water
-
3% Sodium hydroxide (B78521) solution
Procedure:
-
A mixture of D-glucose (30.0 g, 0.167 mol), acetic anhydride (100 ml, 1.06 mol), sodium acetate (5.0 g, 0.0609 mol), and toluene (250 ml) is refluxed with stirring for 3 hours.[1]
-
After cooling, water (100 ml) is added to the reaction mixture to decompose excess acetic anhydride.
-
The mixture is stirred and neutralized with a 3% sodium hydroxide solution.
-
The organic layer is separated and concentrated under reduced pressure to yield crude crystals.
-
The crude product is recrystallized from ethanol to afford pure β-D-glucose pentaacetate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 68% (recrystallized) | [1] |
| Melting Point | 131-132 °C |
Protocol 2: Conversion of D-Glucose to D-Ribose (via Ruff Degradation - Conceptual Outline)
The Ruff degradation is a classic method for the chain shortening of aldoses. This conceptual protocol outlines the steps for converting D-glucose to D-arabinose, which can then be epimerized to D-ribose.
Conceptual Steps:
-
Oxidation: D-glucose is oxidized to D-gluconic acid. This can be achieved using bromine water.
-
Salt Formation: The D-gluconic acid is converted to its calcium salt, calcium D-gluconate, by treatment with calcium carbonate.
-
Oxidative Decarboxylation (Ruff Degradation): The calcium D-gluconate is treated with hydrogen peroxide and a catalytic amount of ferric sulfate. This reaction cleaves the bond between C1 and C2, releasing CO2 and forming the next lower aldose, D-arabinose.
-
Epimerization: D-arabinose can be epimerized at the C2 position to yield D-ribose. This is typically achieved under basic conditions, such as heating in pyridine.
Note: This is a conceptual outline. Detailed, modern, and high-yield experimental procedures for this multi-step conversion would require further literature consultation and optimization.
Protocol 3: Synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
This protocol describes the acetylation of D-ribose to produce the key intermediate for glycosylation.
Materials:
-
D-ribose
-
Acetic anhydride
-
Pyridine
-
Acetic acid
-
Concentrated sulfuric acid
-
Ethyl ether
Procedure:
-
D-ribose is dissolved in a mixture of acetic acid and acetic anhydride.
-
A catalytic amount of concentrated sulfuric acid is added carefully while cooling the mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is poured into ice-water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product, a mixture of α/β-anomers, is obtained.
-
The pure β-anomer can be isolated by recrystallization from ethyl ether. The overall yield of the pure β-anomer is reported to be 57%.
Protocol 4: Synthesis of Ribavirin
This protocol details the coupling of the protected ribofuranose with the triazole base and subsequent deprotection. The established glycosylation route involves the reaction of peracetylated β-d-ribofuranose with methyl 1,2,4-triazole-3-carboxylate (B8385096), followed by aminolysis.[2]
Materials:
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Methyl 1,2,4-triazole-3-carboxylate
-
Bis(p-nitrophenyl)phosphate (catalyst)
-
Methanolic ammonia (B1221849)
Procedure:
-
Glycosylation (Fusion Method): A 1:1 mixture of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and methyl 1,2,4-triazole-3-carboxylate is heated at 160-165°C in the presence of a catalytic amount of bis(p-nitrophenyl)phosphate under vacuum.[3] This reaction leads to the formation of the protected nucleoside.
-
Deprotection and Ammonolysis: The crude protected nucleoside is dissolved in methanolic ammonia and stirred at room temperature. This step removes the acetyl protecting groups from the sugar moiety and converts the methyl ester on the triazole ring to the desired carboxamide.
-
Purification: The final product, Ribavirin, is purified by recrystallization.
Quantitative Data:
| Step | Reagents | Conditions | Yield | Reference |
| Glycosylation | Peracetylated β-D-ribofuranose, Methyl 1,2,4-triazole-3-carboxylate | 135-170 °C, high vacuum | 54-83% | [2] |
| Ammonolysis | Protected nucleoside, Methanolic ammonia | Room temperature | High | [3] |
Mechanism of Action of Ribavirin
Ribavirin is a prodrug that, once inside the cell, is phosphorylated to its active triphosphate form, ribavirin triphosphate (RTP). RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase and inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides. This dual mechanism disrupts viral replication.
Caption: Mechanism of action of Ribavirin.
Conclusion
This compound, derived from the abundant and inexpensive D-glucose, represents a valuable starting point for the synthesis of complex and medicinally important molecules like antiviral nucleosides. The outlined protocols provide a comprehensive guide for the multi-step synthesis of Ribavirin, demonstrating the chemical transformations required to convert a simple hexose (B10828440) into a potent therapeutic agent. While the conversion of the glucose backbone to a ribose framework presents a significant synthetic challenge, established chemical methods allow for this transformation. These application notes serve as a foundational resource for researchers engaged in the discovery and development of novel antiviral therapies.
References
D-Glucose Pentaacetate: A Versatile Chiral Building Block in Asymmetric Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-glucose, a readily available and inexpensive natural monosaccharide, serves as an excellent starting material in the synthesis of complex chiral molecules. Its peracetylated form, D-glucose pentaacetate, is a stable, crystalline solid that is easily handled and stored. The well-defined stereochemistry of the glucose backbone makes this compound a valuable chiral building block in asymmetric synthesis. By leveraging its inherent chirality, researchers can develop novel chiral ligands, catalysts, and intermediates for the enantioselective synthesis of pharmaceuticals and other fine chemicals. This document provides an overview of the applications of this compound in asymmetric synthesis, along with detailed experimental protocols for the preparation of key derivatives and their use in catalytic reactions.
Applications of this compound in Asymmetric Synthesis
This compound is a versatile precursor for the synthesis of a variety of chiral auxiliaries, ligands, and catalysts. Its applications span across several key areas of asymmetric synthesis, including:
-
Synthesis of Chiral Ligands for Asymmetric Catalysis: The chiral scaffold of D-glucose can be chemically modified to create unique ligands for transition metal-catalyzed asymmetric reactions. Notable examples include the synthesis of diphosphite ligands for asymmetric hydroformylation and azacrown ethers for phase-transfer catalysis.
-
Development of Chiral Organocatalysts: D-glucose derivatives have been successfully employed as organocatalysts in a range of asymmetric transformations, such as Shi-type epoxidations and aza-Diels-Alder reactions.
-
Glycosylation Reactions: this compound is a common starting material for the preparation of glycosyl donors, such as acetobromoglucose, which are essential for the stereoselective synthesis of glycosides and glycoconjugates via reactions like the Koenigs-Knorr glycosylation.
The following sections provide detailed protocols for the synthesis of this compound and its conversion into valuable chiral building blocks, along with their application in asymmetric catalysis.
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate
This protocol describes the peracetylation of D-glucose to yield β-D-glucose pentaacetate.
Reaction Scheme:
Materials:
-
D-glucose
-
Anhydrous sodium acetate (B1210297)
-
Acetic anhydride (B1165640)
-
Ice water
-
In a round-bottom flask, combine D-glucose (10.6 g, 59 mmol) and anhydrous sodium acetate (8.3 g).
-
Carefully add acetic anhydride (150 mL) to the flask.
-
Heat the mixture to 100 °C and stir for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Filter the white solid and wash it thoroughly with distilled water.
-
Dry the solid to obtain crude β-D-glucose pentaacetate.
-
Recrystallize the crude product from ethanol to yield pure β-D-glucose pentaacetate.
Expected Yield: Approximately 77%.[1]
Protocol 2: Synthesis of Chiral Diphosphite Ligands from a D-Glucose Derivative
This protocol outlines the synthesis of a chiral diphosphite ligand from methyl 4,6-O-benzylidene-α-D-glucopyranoside, a derivative of D-glucose.
Workflow for Diphosphite Ligand Synthesis:
Caption: Synthetic workflow for a chiral diphosphite ligand.
Materials:
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Appropriate biphenol or binaphthol derivative
-
Anhydrous triethylamine (B128534) (Et₃N)
-
Anhydrous toluene (B28343)
Procedure: (General procedure based on related syntheses)[5]
-
Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous toluene.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., argon).
-
Add anhydrous triethylamine to the solution.
-
Slowly add a solution of the phosphorochloridite (prepared from PCl₃ and a biphenol/binaphthol derivative) in anhydrous toluene.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Asymmetric Hydroformylation of Styrene (B11656) using a Rhodium-Diphosphite Catalyst
This protocol details the use of the synthesized chiral diphosphite ligand in the rhodium-catalyzed asymmetric hydroformylation of styrene.
Catalytic Cycle for Asymmetric Hydroformylation:
Caption: Simplified catalytic cycle for hydroformylation.
Materials:
-
[Rh(CO)₂(acac)]
-
Chiral diphosphite ligand (from Protocol 2)
-
Styrene
-
Syngas (CO/H₂ = 1:1)
-
Toluene (degassed)
-
In a Schlenk flask under an argon atmosphere, dissolve the chiral diphosphite ligand in degassed toluene.
-
Add [Rh(CO)₂(acac)] to the solution and stir at room temperature for 30 minutes.
-
Transfer the catalyst solution to a stainless-steel autoclave.
-
Add styrene to the autoclave.
-
Pressurize the autoclave with syngas (e.g., 20 bar) and heat to the desired temperature (e.g., 40 °C).
-
Stir the reaction mixture for the specified time.
-
After cooling and depressurizing, analyze the conversion and enantiomeric excess of the resulting aldehyde by gas chromatography (GC) using a chiral column.
Quantitative Data for Asymmetric Hydroformylation of Vinyl Arenes:
| Entry | Substrate | Ligand | Temp (°C) | Pressure (bar) | Yield (%) | Regioselectivity (branched:linear) | ee (%) | Reference |
| 1 | Styrene | Glucose-diphosphite 1 | 40 | 20 | >99 | 96:4 | 85 (S) | [5] |
| 2 | 4-Methylstyrene | Glucose-diphosphite 1 | 40 | 20 | >99 | 95:5 | 88 (S) | [5] |
| 3 | 4-Methoxystyrene | Glucose-diphosphite 1 | 40 | 20 | >99 | 97:3 | 91 (S) | [5] |
| 4 | 4-Chlorostyrene | Glucose-diphosphite 1 | 40 | 20 | >99 | 94:6 | 82 (S) | [5] |
Protocol 4: Synthesis of a Glucose-Based Azacrown Ether
This protocol describes a general route to synthesize a chiral monoaza-15-crown-5 ether fused to a glucose derivative.
Synthetic Pathway for Glucose-Based Azacrown Ether:
Caption: Synthesis of a glucose-based azacrown ether.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Tetraethylene glycol bis(p-toluenesulfonate)
-
Appropriate amino alcohol (e.g., 3-amino-1-propanol)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure: (A representative procedure)[7][8]
-
Synthesize the 2,3-di-O-tosyl derivative of methyl 4,6-O-benzylidene-α-D-glucopyranoside using TsCl in pyridine.
-
React the ditosylate with an appropriate diamine, such as tetraethylene glycol diamine, to form the macrocyclic ring.
-
Modify the secondary amine of the crown ether by reacting it with a suitable side arm precursor (e.g., 3-bromopropanol) to introduce a lariat (B8276320) group.
-
Deprotect the sugar hydroxyl groups if necessary.
-
Purify the final azacrown ether by column chromatography.
Protocol 5: Asymmetric Michael Addition of 2-Nitropropane (B154153) to Chalcone
This protocol details the use of a glucose-based azacrown ether as a phase-transfer catalyst in the asymmetric Michael addition of 2-nitropropane to chalcone.
Materials:
-
Glucose-based azacrown ether (from Protocol 4)
-
Chalcone
-
2-Nitropropane
-
Potassium carbonate (K₂CO₃) or another solid base
-
Toluene
-
In a reaction vial, combine chalcone, the glucose-based azacrown ether catalyst (e.g., 10 mol%), and the solid base (e.g., K₂CO₃).
-
Add toluene as the solvent.
-
Add 2-nitropropane to the mixture.
-
Stir the reaction at room temperature for the required time (monitoring by TLC).
-
After the reaction is complete, filter off the solid base.
-
Evaporate the solvent and purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Quantitative Data for Asymmetric Michael Addition Catalyzed by Glucose-Azacrown Ethers:
| Entry | Michael Acceptor | Michael Donor | Catalyst | Base | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | 2-Nitropropane | Glucose-azacrown 2f | NaOBut | 85 | 61 (S) | |
| 2 | Chalcone | 2-Nitropropane | Glucose-azacrown 2e | NaOBut | 90 | 58 (S) | |
| 3 | 4-Chlorochalcone | Diethyl acetamidomalonate | Glucose-azacrown | K₂CO₃ | 85 | 92 | [1] |
| 4 | 4-Nitrochalcone | Diethyl acetamidomalonate | Glucose-azacrown | K₂CO₃ | 90 | 95 | [1] |
Conclusion
This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its ready availability, stability, and inherent chirality make it an ideal starting point for the development of a wide range of chiral ligands and organocatalysts. The protocols and data presented herein demonstrate the utility of this compound derivatives in achieving high levels of stereocontrol in important organic transformations. Further exploration of this chiral scaffold is expected to lead to the discovery of new and even more efficient catalysts for asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application in asymmetric synthesis of azacrown ethers derived from D-glucose - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Hydridorhodium diphosphite catalysts in the asymmetric hydroformylation of styrene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic deacetylation of D-Glucose pentaacetate, a key reaction in carbohydrate chemistry for the synthesis of valuable intermediates in drug development and glycobiology.
Introduction
This compound is a peracetylated form of glucose, where all hydroxyl groups are protected by acetyl groups. This protection strategy is common in chemical synthesis. The selective removal of these acetyl groups, particularly through enzymatic methods, offers a powerful tool for regioselective modifications of the glucose molecule. Lipases and esterases are the primary enzymes employed for this purpose, offering high selectivity and mild reaction conditions compared to traditional chemical methods. The enzymatic hydrolysis of this compound yields a mixture of partially acetylated glucose esters, which are valuable synthons for the synthesis of oligosaccharides and glycoconjugates.[1][2]
Key Enzymes and Regioselectivity
Several lipases have been shown to effectively catalyze the deacetylation of this compound. The choice of enzyme is crucial as it dictates the regioselectivity of the hydrolysis.
-
Aspergillus niger Lipase (B570770) (ANL): This enzyme is known to produce a variety of glucose esters, including glucose-2,3,4,6-tetraacetate, a mixture of glucose triacetate isomers (2,4,6- and 3,4,6-), and glucose-4,6-diacetate.[1]
-
Candida antarctica Lipase B (CAL-B): CAL-B is a versatile and widely used lipase that can catalyze the selective deacetylation of this compound. The regioselectivity is influenced by the anomeric configuration of the substrate and the reaction conditions.
-
Candida cylindracea Lipase (CCL): Immobilized CCL has been used for the regioselective deacetylation of penta-O-acetyl-alpha-D-glucopyranose. The selectivity is pH-dependent, favoring deacetylation at the 4-position under neutral pH and at the 6-position under acidic conditions.[3]
Quantitative Data Summary
The following table summarizes the typical yields of various glucose esters obtained from the enzymatic hydrolysis of this compound. Please note that yields can vary significantly based on the specific enzyme, substrate concentration, reaction time, and other experimental parameters.
| Enzyme | Substrate | Product(s) | Typical Yield (%) | Reference |
| Aspergillus niger Lipase | β-D-Glucose pentaacetate | Glucose-2,3,4,6-tetraacetate | Not specified | [1] |
| Glucose triacetate (2,4,6- and 3,4,6-isomers) | Not specified | [1] | ||
| Glucose-4,6-diacetate | Not specified | [1] | ||
| Candida antarctica Lipase B | α-D-Glucose pentaacetate | 1,2,3-Tri-O-acetyl-α-D-glucopyranoside | 82% |
Experimental Protocols
Protocol 1: Deacetylation of α-D-Glucose Pentaacetate using Candida antarctica Lipase B (CAL-B)
This protocol describes the regioselective deacetylation of α-D-Glucose pentaacetate to produce 1,2,3-tri-O-acetyl-α-D-glucopyranoside.
Materials:
-
α-D-Glucose pentaacetate
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Methyl tert-butyl ether (MTBE)
-
n-Butanol (n-BuOH)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of α-D-Glucose pentaacetate (100 mg) in MTBE (10 mL), add n-BuOH (3.5 equivalents).
-
Stir the mixture at 45°C until the substrate is completely dissolved.
-
Set the stirring speed to 100 rpm and add immobilized CAL-B (50 mg, 50% w/w of the substrate).
-
Monitor the progress of the reaction by TLC.
-
Upon completion (typically after 23 hours), filter the reaction mixture to remove the immobilized enzyme.
-
Wash the enzyme with DCM (approximately 50 mL).
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Preparative Hydrolysis of β-D-Glucose Pentaacetate using Aspergillus niger Lipase
This protocol is suitable for the gram-scale preparation of various glucose esters.[1]
Materials:
-
β-D(+)--Glucose pentaacetate
-
Aspergillus niger lipase
-
Phosphate (B84403) buffer (pH will need to be optimized, typically in the neutral to slightly acidic range)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware for reaction and extraction
-
Chromatography system for product separation
Procedure:
-
Prepare a suspension of β-D(+)-Glucose pentaacetate in the chosen phosphate buffer. The concentration will need to be optimized based on substrate solubility and enzyme activity.
-
Add Aspergillus niger lipase to the reaction mixture. The optimal enzyme loading should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with constant stirring.
-
Monitor the reaction progress over time using an appropriate analytical technique such as TLC or HPLC.
-
Once the desired degree of conversion is achieved, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone (B3395972) or by heat treatment).
-
Extract the products from the aqueous reaction mixture using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
-
Separate the different glucose esters (tetra-, tri-, and di-acetates) from the crude product mixture using column chromatography.
Analytical Methods
The progress of the deacetylation reaction can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the conversion of the starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the substrate and the formation of different products. A reversed-phase C18 column is often used with a mobile phase gradient of water and acetonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the regioselectivity of the deacetylation products.
Visualizations
Enzymatic Deacetylation Workflow
Caption: General workflow for enzymatic deacetylation of this compound.
Regioselective Hydrolysis Pathway
Caption: Stepwise deacetylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucose Pentaacetate: Application Notes and Protocols for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose pentaacetate (GPA), a fully acetylated derivative of D-glucose, presents a versatile platform in the formulation of advanced drug delivery systems. Its properties, including biocompatibility, biodegradability, and the potential for chemical modification, make it a valuable excipient and building block for creating sophisticated drug carriers.[1] GPA can be incorporated into various formulations to enhance drug solubility, stability, and to achieve controlled or targeted drug release.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of drug delivery systems, with a focus on nanoparticles for targeted cancer therapy.
Applications of this compound in Drug Delivery
This compound finds application in several areas of drug delivery system formulation:
-
Solubility Enhancement: GPA can be used to formulate solid dispersions of poorly water-soluble drugs, thereby improving their dissolution rate and bioavailability.
-
Stabilizer: It can act as a stabilizing agent in various drug formulations, protecting the active pharmaceutical ingredient (API) from degradation.[1]
-
Matrix Former: As a biodegradable polymer component, GPA can be used to form the matrix of micro- and nanoparticles for sustained drug release.[1]
-
Prodrug Design: The acetyl groups of GPA can be utilized as prodrug moieties for controlled and targeted drug delivery.[1]
-
Targeting Ligand Precursor: While not a direct targeting ligand itself in its penta-acetylated form, it serves as a readily available precursor for the synthesis of glucose-based ligands for targeting glucose transporters (GLUTs), which are often overexpressed on the surface of cancer cells.
Section 1: Glucose-Targeted Nanoparticles for Cancer Therapy
A primary application of glucose derivatives in drug delivery is the development of nanoparticles that target the glucose transporter 1 (GLUT1), which is frequently overexpressed in various cancer cells to meet their high energy demands. This section focuses on the formulation of glucose-conjugated nanoparticles for the targeted delivery of anticancer drugs like doxorubicin.
Signaling Pathway: GLUT1-Mediated Endocytosis and Drug Action
Glucose-conjugated nanoparticles are internalized by cancer cells through GLUT1-mediated endocytosis. Upon internalization, the nanoparticles release their drug payload, which can then exert its cytotoxic effects. In the case of doxorubicin, it intercalates with DNA, leading to inhibition of topoisomerase II and ultimately, apoptosis.
Section 2: Experimental Protocols
This section provides detailed protocols for the synthesis of glucose-conjugated polymers, preparation of drug-loaded nanoparticles, and their in vitro evaluation. While specific protocols for GPA as a primary matrix are not widely available in public literature, the following protocols for glucose-targeted systems provide a robust framework.
Protocol 2.1: Synthesis of Glucose-Conjugated Polymer (Glucose-PEG-PCL)
This protocol describes the synthesis of an amphiphilic block copolymer, Glucose-Poly(ethylene glycol)-Poly(ε-caprolactone), which can self-assemble into micelles or nanoparticles.
Materials:
-
D-Glucosamine hydrochloride
-
Triethylamine (TEA)
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Amine-terminated Poly(ethylene glycol)-block-Poly(ε-caprolactone) (NH2-PEG-PCL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Activation of Glucosamine (B1671600): Dissolve D-glucosamine hydrochloride and an excess of TEA in DMSO. Add NHS and DCC to the solution and stir at room temperature for 24 hours to activate the carboxyl group of a suitable linker (if used) or to prepare for direct conjugation.
-
Conjugation: Dissolve NH2-PEG-PCL in DMSO and add it dropwise to the activated glucosamine solution.
-
Reaction: Allow the reaction to proceed for 48-72 hours at room temperature under gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze-dry the purified solution to obtain the final Glucose-PEG-PCL copolymer as a white powder.
-
Characterization: Confirm the synthesis and purity of the copolymer using ¹H NMR and FTIR spectroscopy.
Protocol 2.2: Preparation of Doxorubicin-Loaded Nanoparticles by Solvent Evaporation
This protocol details the preparation of drug-loaded polymeric nanoparticles using the synthesized Glucose-PEG-PCL copolymer via a single emulsion-solvent evaporation method.[2][3]
Materials:
-
Glucose-PEG-PCL copolymer
-
Doxorubicin hydrochloride (DOX)
-
Dichloromethane (DCM) or a mixture of Chloroform/Methanol[2]
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Glucose-PEG-PCL copolymer and DOX in DCM.[2]
-
Emulsification: Add the organic phase dropwise to an aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.
Experimental Workflow: From Synthesis to In Vitro Evaluation
The overall process of developing and testing glucose-targeted nanoparticles is outlined below.
Protocol 2.3: Characterization of Nanoparticles
Quantitative Data Summary
| Parameter | Method | Typical Values |
| Particle Size (z-average) | Dynamic Light Scattering (DLS) | 100 - 300 nm[4] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV |
| Drug Loading Content (%) | UV-Vis Spectroscopy / HPLC | 5 - 20% |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | 60 - 90% |
Methodologies:
-
Particle Size and PDI: Determined by Dynamic Light Scattering (DLS). Nanoparticles are dispersed in deionized water and measured at a fixed angle and temperature.
-
Zeta Potential: Measured using Electrophoretic Light Scattering to assess the surface charge and stability of the nanoparticles in suspension.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the shape and surface characteristics of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: A known amount of lyophilized nanoparticles is dissolved in a suitable solvent to release the encapsulated drug. The drug concentration is then quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 2.4: In Vitro Drug Release Study
This protocol evaluates the release of the drug from the nanoparticles over time.
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane (appropriate MWCO)
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., 7.4 and 5.5)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or 5.5 to mimic physiological and endosomal conditions, respectively) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 2.5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the drug-loaded nanoparticles against cancer cells.[5]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium
-
Drug-loaded nanoparticles, blank nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free drug, drug-loaded nanoparticles, and blank nanoparticles for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2.6: In Vitro Biocompatibility - Hemolysis Assay
This assay evaluates the compatibility of the nanoparticles with red blood cells.[6]
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate Buffered Saline (PBS)
-
Nanoparticle suspensions at various concentrations
-
Positive control (e.g., Triton X-100)
-
Negative control (PBS)
Procedure:
-
RBC Preparation: Isolate RBCs by centrifugation and wash them multiple times with PBS.
-
Incubation: Incubate the RBC suspension with different concentrations of the nanoparticle formulation, positive control, and negative control at 37°C for a defined period (e.g., 2 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
-
% Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
-
Conclusion
This compound holds promise as a versatile component in the design of drug delivery systems. While detailed protocols for its use as a primary matrix material are not extensively documented in publicly available literature, its role as a precursor for glucose-based targeting ligands is well-established. The protocols provided herein for the formulation and evaluation of glucose-targeted nanoparticles offer a comprehensive guide for researchers and drug development professionals. Further exploration into the use of this compound as a primary formulation excipient could unveil new opportunities for creating innovative and effective drug delivery platforms.
References
- 1. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]
- 2. Systems approaches to design of targeted therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. seejph.com [seejph.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Solid-Phase Synthesis of Oligosaccharides Using D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of linear oligosaccharides using D-glucose pentaacetate as a readily available starting material. This method allows for the controlled, stepwise assembly of oligoglucans on a solid support, facilitating purification and enabling the synthesis of defined carbohydrate structures for applications in drug discovery, glycobiology, and diagnostics.
Introduction
Oligosaccharides play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The synthesis of structurally defined oligosaccharides is essential for elucidating their functions and for the development of carbohydrate-based therapeutics and diagnostics. Solid-phase oligosaccharide synthesis (SPOS) offers a significant advantage over traditional solution-phase methods by simplifying purification and allowing for automation.
This protocol outlines the use of this compound, an inexpensive and stable precursor, for the preparation of a glycosyl donor, which is then utilized in an iterative solid-phase synthesis workflow to construct a target oligosaccharide.
Overall Experimental Workflow
The solid-phase synthesis of oligosaccharides from this compound involves several key stages: preparation of the glycosyl donor, immobilization of the first sugar residue onto a solid support, iterative glycosylation and deprotection cycles for chain elongation, and finally, cleavage of the synthesized oligosaccharide from the resin and global deprotection.
Caption: Overall workflow for the solid-phase synthesis of oligosaccharides.
Experimental Protocols
Preparation of Acetobromo-α-D-glucose (Glycosyl Donor) from this compound
This protocol describes the conversion of β-D-glucose pentaacetate to the more reactive acetobromo-α-D-glucose, a common glycosyl donor.
Materials:
-
β-D-glucose pentaacetate
-
33% Hydrogen bromide in glacial acetic acid (HBr/AcOH)
-
Dichloromethane (DCM), anhydrous
-
Hexane (B92381), anhydrous
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a dry round bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add 33% HBr in glacial acetic acid (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with cold DCM and wash sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual acetic acid.
-
The crude product can be purified by recrystallization from a mixture of DCM and hexane to yield acetobromo-α-D-glucose as a white solid.
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [1] |
| Purity | >95% (by NMR) | - |
Solid-Phase Synthesis of a Linear 1,4-linked Oligoglucan
This protocol outlines the immobilization of the first glucose unit and the subsequent iterative steps for the synthesis of a linear oligoglucan on a solid support.
Materials:
-
Acetobromo-α-D-glucose (prepared in 3.1)
-
Wang Resin (or other suitable solid support)
-
Silver triflate (AgOTf)
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine solution (20% in DMF)
-
Acetic anhydride (B1165640)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
Step 1: Immobilization of the First Glucose Unit
-
Swell the Wang resin (1.0 eq) in anhydrous DCM in the synthesis vessel for 30 minutes.
-
In a separate flask, dissolve acetobromo-α-D-glucose (2.0 eq) and DTBMP (2.5 eq) in anhydrous DCM.
-
Add the solution from step 2 to the swollen resin.
-
Add silver triflate (2.5 eq) to the reaction mixture and shake at room temperature for 24 hours.
-
Wash the resin sequentially with DCM, DMF, and methanol (B129727), and dry under vacuum.
-
Cap any unreacted hydroxyl groups on the resin by treating with a solution of acetic anhydride and pyridine in DCM (1:1:3 v/v/v) for 2 hours.
-
Wash the resin as in step 5.
| Parameter | Value | Reference |
| Resin Loading Efficiency | 0.4 - 0.6 mmol/g | [2] |
Step 2: Deprotection of the Temporary Protecting Group (Fmoc) Note: This protocol assumes the use of a glucose building block with a temporary protecting group at the 4-position, such as Fmoc, for the synthesis of a 1,4-linked oligosaccharide. For simplicity, this example proceeds with the acetyl protecting groups from the initial donor, and subsequent deprotection steps would be modified accordingly for selective deprotection.
Step 3: Glycosylation (Elongation Cycle)
-
Swell the resin-bound acceptor in anhydrous DCM.
-
In a separate flask, pre-activate a solution of acetobromo-α-D-glucose (3.0 eq) and DTBMP (3.5 eq) in anhydrous DCM at -40 °C.
-
Add silver triflate (3.5 eq) to the pre-activated solution and stir for 15 minutes.
-
Add the activated donor solution to the resin and shake at -20 °C for 8 hours, then at room temperature for 16 hours.
-
Wash the resin as described above.
-
Cap any unreacted hydroxyl groups as described in Step 1.
| Parameter | Value | Reference |
| Coupling Efficiency per Cycle | >90% | [3] |
Step 4: Iteration Repeat Steps 2 (selective deprotection of the next hydroxyl group) and 3 for the desired number of cycles to achieve the target oligosaccharide length.
Step 5: Cleavage from Resin and Global Deprotection
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Suspend the resin in a solution of sodium methoxide (B1231860) in methanol (0.5 M) and shake at room temperature for 24 hours to cleave the oligosaccharide from the resin and remove acetyl protecting groups.
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate with Amberlite IR-120 (H+) resin.
-
Filter and concentrate the solution to obtain the crude deprotected oligosaccharide.
| Parameter | Value | Reference |
| Overall Yield (for a trisaccharide) | 20-30% | [4][5] |
Step 6: Purification and Analysis Purify the crude oligosaccharide using size-exclusion chromatography (e.g., Bio-Gel P-2) or reversed-phase HPLC. Analyze the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Application: Oligosaccharides in Cell Signaling
Oligosaccharides on the cell surface, as part of glycoproteins and glycolipids, are key players in cellular recognition and signaling. Their specific structures can be recognized by lectins on other cells, triggering downstream signaling cascades that regulate processes such as cell adhesion, immune response, and pathogen recognition.[6] The synthesis of defined oligosaccharides is crucial for studying these interactions.
Caption: Oligosaccharide-mediated cell recognition and signaling.
Conclusion
The use of this compound as a starting material provides a cost-effective and efficient route for the solid-phase synthesis of well-defined oligosaccharides. The detailed protocols provided herein serve as a valuable resource for researchers in glycochemistry and drug development, enabling the synthesis of custom carbohydrate structures for a wide range of biological and therapeutic applications. The ability to systematically vary the length and linkage of the oligosaccharides will facilitate the exploration of structure-activity relationships in carbohydrate-mediated biological processes.
References
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Regioselective Deacetylation of D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the regioselective deacetylation of D-Glucose pentaacetate, a critical step in the synthesis of various carbohydrate-based therapeutics and complex glycoconjugates. The selective removal of acetyl groups at specific positions on the glucose scaffold allows for the targeted modification and construction of intricate molecular architectures. This document outlines both chemical and enzymatic methodologies, offering a range of options to suit different research and development needs.
Overview of Methodologies
The regioselective deacetylation of this compound can be broadly categorized into two main approaches: chemical methods and enzymatic methods. Chemical methods often provide access to the anomerically deacetylated product, which is a valuable intermediate for glycosylation reactions. Enzymatic methods, particularly those employing lipases, can offer high regioselectivity at other positions under mild reaction conditions.
Chemical Methods for Anomeric Deacetylation
The selective removal of the acetyl group at the anomeric position (C-1) is a key transformation in carbohydrate chemistry, providing a free hydroxyl group for subsequent glycosylation. Several effective chemical methods have been developed for this purpose.
Comparative Data for Anomeric Deacetylation
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Organotin Catalysis | (i-Pr)3Sn(OEt) | Methanol | Reflux | 4-5 | Good | [1][2] |
| Ammonium Acetate (B1210297) | Ammonium Acetate | DMF | Not Specified | Not Specified | Not Specified | [3] |
| Alkali Metal Fluorides | Cesium Fluoride (B91410) | PEG-400 | Room Temp. | 1 | 85 | [4] |
| Lewis Acid Catalysis | Zinc Acetate | Methanol | 50-55 | 2-6 | Acceptable | [5] |
| Lewis Acid Catalysis | Aluminum Chloride | Neat | 110 | Several hours | Not Specified | [6] |
Experimental Protocol: Anomeric Deacetylation using Cesium Fluoride in PEG-400
This protocol describes the selective deacetylation of the anomeric position of this compound using cesium fluoride in polyethylene (B3416737) glycol (PEG-400), a green and efficient method.[4]
Materials:
-
β-D-Glucose pentaacetate
-
Cesium Fluoride (CsF)
-
Polyethylene glycol 400 (PEG-400)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of β-D-glucose pentaacetate (1 mmol) in PEG-400 (5 mL), add cesium fluoride (1.5 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford 2,3,4,6-tetra-O-acetyl-D-glucopyranose.
Caption: Experimental workflow for anomeric deacetylation.
Enzymatic Methods for Regioselective Deacetylation
Enzymatic methods offer a high degree of regioselectivity under mild reaction conditions, often targeting positions other than the anomeric center. Lipases are the most commonly employed enzymes for this transformation.
Comparative Data for Enzymatic Deacetylation
| Enzyme | Substrate Anomer | pH | Key Product(s) | Reference |
| Aspergillus niger lipase (B570770) | β-D-Glucose pentaacetate | Not Specified | 2,3,4,6-tetraacetate, triacetates, 4,6-diacetate | [7] |
| Candida antarctica lipase B (CAL-B) | β-D-Glucose pentaacetate | Not Specified | Selective hydrolysis at the 1-position | [8][9] |
| Candida cylindracea lipase (CCL) | α-D-Glucose pentaacetate | Neutral (pH 7) | 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose (deacetylation at C-4) | [10] |
| Candida cylindracea lipase (CCL) | α-D-Glucose pentaacetate | Acidic | Deacetylation towards the 6-position | [10] |
| Various Esterases (AXE, CE, CUT, GAE, PAE) | This compound | Not Specified | Varying degrees of deacetylation | [11][12] |
Experimental Protocol: Lipase-Catalyzed Deacetylation at the C-4 Position
This protocol details the regioselective hydrolysis of α-D-glucose pentaacetate at the C-4 position using immobilized Candida cylindracea lipase (CCL) in an aqueous medium.[10]
Materials:
-
α-D-Glucose pentaacetate
-
Immobilized Candida cylindracea lipase (CCL) on octyl-agarose (B13739342) support
-
Phosphate (B84403) buffer (pH 7)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend α-D-glucose pentaacetate (1 mmol) in phosphate buffer (pH 7, 50 mL).
-
Add immobilized CCL (e.g., 500 mg) to the suspension.
-
Shake the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction by TLC. The reaction can be slow, requiring several hours to days.
-
Once the desired conversion is achieved, filter the enzyme support.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography to yield 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose.
Caption: Regioselective enzymatic deacetylation at C-4.
Concluding Remarks
The choice between chemical and enzymatic methods for the regioselective deacetylation of this compound will depend on the desired final product and the specific requirements of the synthetic route. Chemical methods are particularly well-suited for producing 1-O-deacetylated intermediates, which are versatile precursors for glycosylation. Enzymatic methods, with their high specificity and mild reaction conditions, provide access to a broader range of partially acetylated glucose derivatives that can be challenging to synthesize through classical chemical approaches. The protocols and data presented herein serve as a guide for researchers to select and implement the most appropriate strategy for their synthetic goals.
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of various glucose esters via lipase-catalyzed hydrolysis of glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: D-Glucose Pentaacetate as a Probe for Studying Glucose Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-glucose (B1605176) pentaacetate is a derivative of D-glucose in which all five hydroxyl groups are acetylated. This modification increases its lipophilicity, allowing it to permeate cell membranes more readily than D-glucose. Once inside the cell, intracellular esterases hydrolyze the acetyl groups, releasing D-glucose.[1][2] This property makes D-glucose pentaacetate a valuable tool for studying glucose transport and metabolism, particularly in contexts where glucose transporter expression or function is altered. These application notes provide an overview of its use, quantitative data on its metabolism, and detailed protocols for its application in research.
Mechanism of Action
This compound's primary mechanism as a probe involves its passive diffusion across the cell membrane, followed by intracellular enzymatic cleavage to release D-glucose. This process effectively bypasses the need for glucose transporters (GLUTs) at the plasma membrane for initial entry.[3] Once inside, the liberated D-glucose is phosphorylated by hexokinase and enters the glycolytic pathway.
Data Presentation
The following table summarizes quantitative data from a study investigating the metabolism of D-glucose and its pentaacetate ester in the muscles and pancreatic islets of GLUT4 null mice compared to control mice. This data highlights the ability of this compound to bypass the requirement for the GLUT4 transporter in muscle tissue.
| Parameter | Tissue | Genotype | D-[U-14C]glucose (1.7 mM) | D-[U-14C]glucose pentaacetate (1.7 mM) | Reference |
| Incorporation into Glycogen (nmol/mg/90 min) | Diaphragm | Control | 1.8 ± 0.2 | 0.12 ± 0.01 | [3] |
| GLUT4 Null | 0.6 ± 0.1 | 0.11 ± 0.01 | [3] | ||
| Incorporation into Glycogen (nmol/mg/90 min) | Soleus | Control | 3.1 ± 0.4 | 0.10 ± 0.01 | [3] |
| GLUT4 Null | 1.1 ± 0.2 | 0.09 ± 0.01 | [3] | ||
| Utilization of d-[5-3H]glucose/pentaacetate (pmol/islet/90 min) | Pancreatic Islets | Control | 8.8 ± 0.9 | 10.3 ± 1.1 | [3] |
| GLUT4 Null | 14.2 ± 1.5 | 12.5 ± 1.3 | [3] | ||
| Catabolism of d-[U-14C]glucose/pentaacetate (pmol/islet/90 min) | Pancreatic Islets | Control | 4.1 ± 0.4 | 5.9 ± 0.6 | [3] |
| GLUT4 Null | 7.3 ± 0.8 | 8.1 ± 0.9 | [3] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay Using Radiolabeled this compound
This protocol is adapted from standard glucose uptake assays and is designed to measure the uptake of this compound in cultured cells. This method is particularly useful for investigating glucose metabolism in cells with impaired or absent specific glucose transporters.
Materials:
-
Cultured cells (e.g., adipocytes, myocytes, or a cell line of interest)
-
Radiolabeled this compound (e.g., D-[U-14C]glucose pentaacetate)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 12-well or 24-well)
Procedure:
-
Cell Culture: Seed cells in multi-well plates and culture until they reach the desired confluency.
-
Cell Starvation: Prior to the assay, wash the cells twice with serum-free, glucose-free KRH buffer. Then, incubate the cells in the same buffer for 1-2 hours to deplete intracellular glucose stores.
-
Initiation of Uptake:
-
Prepare a working solution of radiolabeled this compound in KRH buffer at the desired final concentration (e.g., 1.7 mM, as used in cited studies).[2][3]
-
Remove the starvation buffer and add the this compound working solution to each well to initiate uptake.
-
For negative controls, pre-incubate cells with an inhibitor of intracellular esterases (if available and specific) or perform the uptake at 4°C to minimize metabolic activity.
-
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 10-60 minutes). The optimal incubation time should be determined empirically for the specific cell type and experimental conditions.
-
Termination of Uptake:
-
To stop the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold KRH buffer containing a high concentration of non-radiolabeled D-glucose (e.g., 20 mM) to outcompete any remaining external radiolabeled compound.
-
-
Cell Lysis: Add an appropriate cell lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete lysis.
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates from a parallel set of wells to normalize the radioactivity counts (e.g., counts per minute per milligram of protein).
-
Compare the uptake in experimental conditions to control conditions.
-
Visualizations
Diagram 1: Cellular Uptake and Metabolism of this compound
Caption: Cellular uptake and subsequent metabolism of this compound.
Diagram 2: Experimental Workflow for this compound Uptake Assay
Caption: A typical experimental workflow for a this compound uptake assay.
Diagram 3: Logical Relationship in GLUT4 Null Muscle Cells
Caption: this compound bypasses the need for GLUT4 in muscle cells.
References
- 1. Hydrolysis of hexose pentaacetate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of d-glucose and its pentaacetate ester in muscles and pancreatic islets of GLUT4 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Acetobromo-α-D-glucose from D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of acetobromo-α-D-glucose, a key intermediate in the synthesis of glycosides and other carbohydrate-based compounds of interest in drug development and glycobiology. The primary method described herein involves the reaction of D-glucose pentaacetate with a hydrogen bromide source.
Acetobromo-α-D-glucose, also known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, is a versatile glycosyl donor.[1] Its applications include the synthesis of oligosaccharides, glycopeptides, and glycoproteins.[1] The protocols provided are based on well-established and reliable procedures, including those published in Organic Syntheses.[2]
Physicochemical Data
A summary of the key physicochemical properties of acetobromo-α-D-glucose is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉BrO₉ | [1] |
| Molecular Weight | 411.20 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 88-89 °C | [1] |
| Optical Rotation [α]D | +199.3° (c=3, chloroform) | [1] |
| Solubility | Soluble in chloroform, methanol, ether, acetone, ethyl acetate, benzene. Poorly soluble in water and petroleum ether. | [1] |
| Storage | Store at -20°C in a vacuum desiccator. Sensitive to moisture and light. | [1][3] |
Experimental Protocols
The following section details the experimental procedure for the synthesis of acetobromo-α-D-glucose. The protocol is adapted from a procedure in Organic Syntheses which starts from D-glucose monohydrate and proceeds through an in-situ preparation of this compound.[2] This method is often preferred for its efficiency.
Method 1: One-Pot Synthesis from D-Glucose Monohydrate
This protocol describes the conversion of D-glucose monohydrate to acetobromo-α-D-glucose in a one-pot synthesis. The first stage involves the formation of this compound.
Materials and Reagents:
-
D-glucose monohydrate
-
Acetic anhydride (B1165640) (95%)
-
Concentrated sulfuric acid
-
Dry hydrogen bromide
-
Isopropyl ether
-
Ice
Equipment:
-
1-L round-bottomed flask
-
Heating mantle or steam bath
-
Rotary evaporator
-
Gas dispersion tube
-
Büchner funnel
-
Vacuum desiccator
Experimental Procedure:
-
Acetylation of D-Glucose: In a 1-L round-bottomed flask, combine 66 g (0.33 mole) of D-glucose monohydrate and 302 g (280 ml, 2.81 moles) of 95% acetic anhydride.[2]
-
Add 3 small drops of concentrated sulfuric acid to the mixture. Swirl the flask to keep the glucose in suspension. The reaction will start almost immediately, and the temperature will rise.[2]
-
If the temperature approaches the boiling point, cool the flask briefly in cold water. Continue swirling until most of the glucose has dissolved (approximately 10-15 minutes).[2]
-
Heat the flask on a steam bath for 2 hours.[2]
-
Remove the resulting acetic acid and excess acetic anhydride by distillation under reduced pressure.[2]
-
To the warm, viscous syrup, add 65 g (60 ml, 0.64 mole) of acetic anhydride and warm slightly to ensure a homogeneous solution.[2]
-
Bromination: Cool the flask in an ice bath. Pass dry hydrogen bromide gas through the solution using a gas dispersion tube until the weight of the flask has increased by 140–160 g.[2]
-
Seal the flask and let it stand at 5°C overnight.[2]
-
Work-up and Purification: Remove the excess hydrogen bromide, acetic acid, and acetic anhydride by distillation under reduced pressure, ensuring the water bath temperature does not exceed 60°C.[2]
-
Once the distillation is complete or the residue begins to crystallize, add 250–300 ml of dry isopropyl ether and warm the flask gently on a water bath to dissolve the product.[2]
-
Transfer the hot solution to an Erlenmeyer flask and cool it rapidly to about 45°C, then allow it to cool slowly to room temperature.[2]
-
Place the flask in a refrigerator at 5°C for at least 2 hours to complete crystallization.[2]
-
Collect the crystalline product on a Büchner funnel, press it firmly, and wash with about 50 ml of cold, dry isopropyl ether.[2]
-
Dry the product in a vacuum desiccator. The expected yield of acetobromo-α-D-glucose is typically high. A single recrystallization from isopropyl ether can be performed to obtain a product with a melting point of 88–89°C.[2]
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
| D-Glucose Monohydrate | 198.17 | 0.33 | 66 g |
| Acetic Anhydride (total) | 102.09 | 3.45 | 367 g (340 ml) |
| Sulfuric Acid (conc.) | 98.08 | catalytic | 3 drops |
| Hydrogen Bromide | 80.91 | ~1.7 - 2.0 | 140 - 160 g |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Melting Point (°C) |
| Acetobromo-α-D-glucose | 411.20 | 135.7 | 88-89 |
Diagrams
Chemical Reaction Scheme
The following diagram illustrates the two-step, one-pot reaction from D-glucose to acetobromo-α-D-glucose.
Caption: Reaction from D-Glucose to Acetobromo-α-D-glucose.
Experimental Workflow
The diagram below outlines the major steps in the experimental protocol.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for Lewis Acid-Catalyzed Glycosylation with D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-glycosylation is a critical process in the synthesis of a wide array of biologically significant molecules, including glycoconjugates, oligosaccharides, and various pharmaceuticals. The use of D-glucose pentaacetate as a glycosyl donor is a common strategy due to its stability and accessibility. Lewis acids are frequently employed as catalysts to activate the anomeric center of this compound, facilitating the formation of a glycosidic bond with a suitable alcohol acceptor. This document provides a detailed overview of this reaction, including a comparison of common Lewis acid catalysts, comprehensive experimental protocols, and a mechanistic discussion.
The choice of Lewis acid can significantly influence the reaction's yield and stereoselectivity. Boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are among the most utilized catalysts for this transformation. Generally, reactions employing glycosyl donors with a participating group at the C-2 position, such as the acetate (B1210297) in this compound, proceed via a neighboring group participation mechanism to favor the formation of 1,2-trans glycosidic bonds (β-glycosides for glucose).
Comparison of Common Lewis Acid Catalysts
The selection of an appropriate Lewis acid is crucial for optimizing the glycosylation reaction. The following table summarizes the performance of BF₃·OEt₂, SnCl₄, and TMSOTf in the glycosylation of various alcohol acceptors with this compound, based on literature findings.
| Glycosyl Acceptor | Lewis Acid Catalyst | Product | Yield (%) | Anomeric Selectivity (β:α) | Reference |
| p-Cresol (B1678582) (Phenolic) | BF₃·OEt₂ | 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 76.3% | β-selective | [1] |
| Primary Alcohol | SnCl₄ | Alkyl 1,2-trans-glycoside | High | β-selective | [2] |
| Phenols | BF₃·OEt₂ | Aryl 1,2-trans-O-glycoside | Excellent | Exclusively 1,2-trans | [3] |
| Phenols (less nucleophilic) | TMSOTf | Aryl O-glycoside | Varies | Mixture of α/β | [3] |
Reaction Mechanisms and Stereochemistry
The Lewis acid-catalyzed glycosylation of this compound typically proceeds through the formation of an oxocarbenium ion intermediate. The Lewis acid coordinates to the anomeric acetate group, facilitating its departure and the formation of the electrophilic oxocarbenium ion. In the case of this compound, the neighboring acetate group at C-2 can participate in the reaction, forming a cyclic acyloxonium ion. This intermediate shields the α-face of the anomeric carbon, leading to a nucleophilic attack by the alcohol acceptor from the β-face, resulting in the stereoselective formation of a 1,2-trans (β) glycosidic bond.
The strength of the Lewis acid and the reaction conditions can influence the reaction pathway. Stronger Lewis acids like TMSOTf may favor a more Sₙ1-like mechanism, potentially leading to a mixture of anomers, especially with less reactive acceptors.[3] In contrast, milder Lewis acids like BF₃·OEt₂ often provide better stereoselectivity for the β-anomer.[3]
Caption: Mechanism of Lewis acid-catalyzed glycosylation.
Experimental Protocols
The following are generalized protocols for the glycosylation of this compound with different types of alcohols using various Lewis acid catalysts. Note: These protocols are starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.
Protocol 1: BF₃·OEt₂-Catalyzed Glycosylation of a Phenolic Acceptor
This protocol is adapted from the synthesis of 4-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.[1]
Materials:
-
β-D-Glucose pentaacetate
-
p-Cresol (or other phenolic acceptor)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of β-D-glucose pentaacetate (1.0 equiv.) and p-cresol (1.2 equiv.) in anhydrous DCM at 0 °C, add BF₃·OEt₂ (1.5 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-glycoside.
Protocol 2: SnCl₄-Catalyzed Glycosylation of a Primary Alcohol
This protocol is a general procedure based on the high-yield synthesis of 1,2-trans-glycosides.[2]
Materials:
-
β-D-Glucose pentaacetate
-
Primary alcohol (1.5 equiv.)
-
Tin(IV) chloride (SnCl₄, 1.0 M in DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve β-D-glucose pentaacetate (1.0 equiv.) and the primary alcohol (1.5 equiv.) in anhydrous DCM.
-
Cool the mixture to 0 °C and add SnCl₄ (1.2 equiv.) dropwise.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Filter the mixture through celite and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol 3: TMSOTf-Catalyzed Glycosylation of a Secondary Alcohol
This protocol is a general method and may require optimization for stereoselectivity.
Materials:
-
β-D-Glucose pentaacetate
-
Secondary alcohol (1.5 equiv.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of β-D-glucose pentaacetate (1.0 equiv.) and the secondary alcohol (1.5 equiv.) in anhydrous DCM at -20 °C, add TMSOTf (0.2 equiv.) dropwise.
-
Stir the reaction at -20 °C to 0 °C for 2-6 hours, monitoring by TLC.
-
Quench the reaction with a few drops of triethylamine, followed by saturated sodium bicarbonate solution.
-
Warm the mixture to room temperature and dilute with DCM.
-
Wash the organic phase with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Lewis acid-catalyzed glycosylation reaction.
Caption: General workflow for glycosylation.
Conclusion
Lewis acid-catalyzed glycosylation with this compound is a versatile and effective method for the synthesis of O-glycosides. The choice of Lewis acid catalyst is a critical parameter that influences both the yield and the stereochemical outcome of the reaction. While BF₃·OEt₂ and SnCl₄ are often preferred for achieving high β-selectivity, TMSOTf can also be a potent catalyst, though sometimes with reduced stereocontrol. The provided protocols offer a solid foundation for researchers to develop and optimize glycosylation reactions for their specific needs in drug discovery and other scientific endeavors. Careful control of reaction conditions, including temperature, solvent, and stoichiometry, is essential for achieving reproducible and high-yielding results.
References
Troubleshooting & Optimization
Troubleshooting D-Glucose pentaacetate synthesis low yield
Welcome to the technical support center for D-Glucose pentaacetate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of this compound?
A low yield in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst activity.
-
Side reactions: The formation of undesired byproducts, such as caramelized tars, can reduce the yield of the desired product.[1]
-
Degradation of the product: The pentaacetate can be susceptible to hydrolysis back to glucose or partially acetylated forms if exposed to moisture, especially under acidic or basic conditions during workup.
-
Purification losses: Significant amounts of the product can be lost during the recrystallization or chromatography steps.
-
Anomerization issues: Depending on the desired anomer (α or β), improper reaction conditions can lead to a mixture of anomers, complicating purification and reducing the yield of the target isomer.[2][3]
Q2: How does the choice of catalyst affect the synthesis and yield?
The catalyst plays a crucial role in determining the reaction's speed, efficiency, and the anomeric selectivity of the product.
-
Sodium Acetate (B1210297) (NaOAc): This basic catalyst typically favors the formation of the β-anomer of this compound.[4] It is a commonly used, inexpensive, and effective catalyst.
-
Perchloric Acid (HClO₄): A strong acid catalyst that can facilitate rapid acetylation. It has been reported to exclusively produce the α-anomer.[4][5] Caution is advised due to its corrosive nature.
-
Lewis Acids (e.g., ZnCl₂, Iodine): Lewis acids can also catalyze the acetylation. Iodine has been reported as an effective catalyst for producing the α-anomer, avoiding the formation of intractable tars that can occur with zinc chloride.[1]
-
Pyridine (B92270): When used as a catalyst and solvent, pyridine can lead to the exclusive formation of the α-anomer.[6]
Q3: I am observing a dark, tar-like substance in my reaction mixture. What causes this and how can I prevent it?
The formation of black or brown tars is a common issue, often attributed to the degradation or polymerization of glucose under harsh reaction conditions.[1]
-
Cause: This is often due to excessive heat or the use of a highly reactive and impure catalyst like anhydrous zinc chloride, which can be deliquescent and lose its viability.[1]
-
Prevention:
-
Carefully control the reaction temperature, avoiding overheating.
-
Use a milder or purer catalyst. For the α-anomer, iodine has been shown to be a good alternative to zinc chloride, resulting in a cleaner reaction.[1]
-
Ensure all reagents and glassware are dry, as water can contribute to side reactions.
-
Q4: What is the optimal method for purifying this compound?
Recrystallization is the most common and effective method for purifying the final product.
-
Solvent System: A mixture of methanol (B129727) and water (typically in a 1:2 ratio) is frequently used for recrystallization.[1][7] Ethanol can also be used.[5]
-
Procedure: Dissolve the crude product in the minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals. The crystals can then be isolated by suction filtration.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low yield issues in your this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Data Summary
The following table summarizes reaction conditions from various protocols for the synthesis of this compound.
| Catalyst | Reactants & Molar Ratios | Temperature (°C) | Time | Reported Yield | Target Anomer | Reference |
| Sodium Acetate | D-Glucose (1 eq), Acetic Anhydride (B1165640) (excess), Sodium Acetate (catalytic) | ~90-100 | 1.5 - 3 hours | 77% | β | [7][8] |
| Perchloric Acid | D-Glucose (1 eq), Acetic Anhydride (excess), Perchloric Acid (catalytic) | < 35 | 0.5 hours | High | α | [5] |
| Iodine | D-Glucose (1 eq), Acetic Anhydride (excess), Iodine (catalytic) | Room Temp | 30 - 45 mins | Good | α | [1] |
| Pyridine | D-Glucose (1 eq), Acetic Anhydride (excess), Pyridine (solvent & catalyst) | Room Temp | 20 hours | 92% | α | [6] |
| p-Toluene sulphonic acid | D-Glucose (1 eq), Acetic Acid (3 eq), p-Toluene sulphonic acid (catalytic) | 100 | 2 hours | High | Not specified | [9] |
Key Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate using Sodium Acetate [7][8]
-
Combine D-glucose and anhydrous sodium acetate in a round-bottomed flask.
-
Carefully add an excess of acetic anhydride.
-
Heat the mixture to approximately 90-100°C for 1.5 to 3 hours with occasional swirling.
-
Cool the flask to room temperature.
-
Very carefully and slowly pour the reaction mixture into a beaker of ice water with stirring.
-
A white solid will precipitate. Continue stirring until the excess acetic anhydride has hydrolyzed.
-
Filter the solid product using suction filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a methanol/water mixture (e.g., 1:2 v/v).
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis of α-D-Glucose Pentaacetate using Iodine [1]
-
To a test tube or flask, add powdered D-(+)-glucose and acetic anhydride.
-
Add a catalytic amount of iodine to the stirred mixture. The mixture will turn dark brown.
-
Stir the mixture at room temperature for 30 to 45 minutes.
-
Pour the reaction mixture into a beaker of ice water.
-
Stir the mixture. A gummy material may form initially, which will solidify into a granular or powdery solid upon continued stirring as the ice melts.
-
Isolate the product by suction filtration.
-
Recrystallize the solid from a 1:2 methanol/water solution.
-
Dry the purified product.
Reaction Pathway
The following diagram illustrates the overall acetylation of D-glucose to form this compound.
Caption: General reaction scheme for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. thepharmstudent.com [thepharmstudent.com]
- 6. An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 9. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]
Optimizing reaction conditions for D-Glucose pentaacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of D-Glucose pentaacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields can stem from several factors, from incomplete reactions to product loss during work-up and purification.
-
Incomplete Reaction: Ensure the reaction has gone to completion. The complete acetylation of all five hydroxyl groups of D-glucose is crucial.[1][2] Reaction times can range from 30 minutes to 24 hours depending on the catalyst and temperature.[3][4] For sodium acetate (B1210297) catalyzed reactions, heating at 90-100°C for 1.5 to 3 hours is common.[1][5] Acid-catalyzed reactions may have different optimal times and temperatures.[6]
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of the acetylating agent, acetic anhydride (B1165640), can lead to incomplete acetylation. A significant excess of acetic anhydride is typically used.[1][7]
-
Catalyst Inactivity: The choice and quality of the catalyst are critical. For the synthesis of β-D-glucose pentaacetate, anhydrous sodium acetate is commonly used.[3][5] For the α-anomer, Lewis acids like zinc chloride or iodine, or protic acids like perchloric acid are employed.[6][8][9] Ensure the catalyst has not degraded. For instance, zinc chloride is deliquescent and its effectiveness can be compromised by moisture.[10]
-
Product Loss During Work-up: When pouring the reaction mixture into ice water, some product may be lost if not done carefully with vigorous stirring to ensure complete precipitation.[1][5]
-
Inefficient Recrystallization: Significant product loss can occur during recrystallization if an incorrect solvent ratio or temperature is used. A common solvent system is a methanol (B129727)/water mixture.[1]
Question 2: The reaction mixture turned into a dark, intractable tar. What went wrong?
Answer:
The formation of a dark tar-like substance is a common issue, often associated with certain catalysts and reaction temperatures.
-
Catalyst Choice: The use of some Lewis acids, such as zinc chloride, has been reported to lead to the formation of black tars, potentially due to the catalyst's purity.[10] Consider using an alternative catalyst like iodine for the synthesis of the α-anomer, which has been shown to produce cleaner reactions.[10]
-
High Reaction Temperature: Excessive heating can lead to decomposition and polymerization of glucose and its derivatives, resulting in tar formation. Carefully control the reaction temperature according to the chosen protocol. For instance, some procedures specify maintaining the temperature below 35°C when using strong acid catalysts like perchloric acid.[11]
-
Prolonged Reaction Time: Even at the correct temperature, excessively long reaction times can lead to side reactions and decomposition.[7]
Question 3: I am having difficulty crystallizing the crude product. What can I do?
Answer:
Difficulty in crystallization is often due to the presence of impurities, such as incompletely acetylated glucose derivatives.
-
Incomplete Reaction: As mentioned for low yields, an incomplete reaction will result in a mixture of partially acetylated products which can inhibit crystallization.[7] Ensure the reaction is complete by monitoring it (if possible) or adhering to established reaction times and temperatures.
-
Purification of Crude Product: Before recrystallization, ensure the crude product is thoroughly washed to remove any remaining acetic anhydride or other soluble impurities. Washing with cold water is a standard procedure.[5]
-
Recrystallization Technique: The choice of solvent and the cooling process are critical for successful recrystallization. A 1:2 methanol/water mixture is often effective.[1] Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.
Question 4: The melting point of my product is broad and lower than the literature value. Why?
Answer:
A broad and depressed melting point is a classic indicator of an impure sample.
-
Presence of Impurities: The most likely cause is the presence of unreacted starting material, partially acetylated glucose, or byproducts from side reactions.
-
Anomeric Mixture: The product might be a mixture of α and β anomers, which have different melting points. The catalyst used is the primary determinant of the anomeric product. Basic catalysts like sodium acetate favor the β-anomer, while acidic catalysts (Lewis or Brønsted acids) favor the α-anomer.[6][8]
-
Insufficient Drying: Residual solvent from recrystallization can also lower and broaden the melting point. Ensure the purified product is thoroughly dried under vacuum.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the synthesis of this compound?
A1: The catalyst plays a dual role: it accelerates the rate of the acetylation reaction and, crucially, it directs the stereochemical outcome at the anomeric carbon (C-1), leading to the preferential formation of either the α or β anomer.[6]
-
Basic Catalysts (e.g., Sodium Acetate): These catalysts facilitate the formation of the β-anomer.[8]
-
Acidic Catalysts (e.g., Zinc Chloride, Iodine, Perchloric Acid): These catalysts promote the formation of the more thermodynamically stable α-anomer.[6][8][10]
Q2: How can I control the synthesis to obtain specifically the α- or β-anomer?
A2: Control over the anomeric product is achieved primarily through the selection of the appropriate catalyst.
-
For β-D-glucose pentaacetate: Use a weak base like anhydrous sodium acetate as the catalyst.[8][9]
-
For α-D-glucose pentaacetate: Employ a Lewis acid (e.g., ZnCl₂, I₂) or a protic acid (e.g., HClO₄, p-toluenesulfonic acid) as the catalyst.[6][10]
Q3: What are the typical reaction conditions for the synthesis?
A3: Reaction conditions vary depending on the desired anomer and the specific catalyst used. The table below summarizes typical conditions.
| Parameter | β-D-Glucose Pentaacetate (NaOAc catalyst) | α-D-Glucose Pentaacetate (Acid catalyst) |
| Catalyst | Anhydrous Sodium Acetate[5] | ZnCl₂, Iodine, HClO₄, H₂SO₄-SiO₂[6] |
| Reagents | D-Glucose, Acetic Anhydride[1] | D-Glucose, Acetic Anhydride[6] |
| Temperature | 90-100°C[1][5] | 0-100°C (Varies with catalyst)[6] |
| Reaction Time | 1.5 - 3 hours[1][5] | 1 - 4 hours (Varies with catalyst)[6] |
| Yield | ~77%[5] | Up to 97%[6] |
Q4: What is the purpose of pouring the reaction mixture into ice water?
A4: This step serves two main purposes:
-
Quenching the Reaction: The cold water rapidly stops the reaction.
-
Precipitating the Product: this compound is insoluble in water, causing it to precipitate out of the solution as a solid. This allows for its separation from the water-soluble byproducts and excess reagents.[1][5]
-
Hydrolyzing Excess Acetic Anhydride: Any unreacted acetic anhydride is hydrolyzed to the more water-soluble acetic acid.
Experimental Protocols
Synthesis of β-D-Glucose Pentaacetate
This protocol is adapted from procedures utilizing sodium acetate as a catalyst.[1][5]
-
Preparation: In a round-bottomed flask, combine D-glucose (e.g., 5 g) and anhydrous sodium acetate (e.g., 4 g).[1]
-
Reaction: Carefully add an excess of acetic anhydride (e.g., 25 mL).[1] Heat the mixture to approximately 90-100°C for 1.5 to 3 hours with occasional swirling.[1][5]
-
Work-up: Cool the flask to room temperature. In a separate beaker, prepare a mixture of ice and water (e.g., 250 mL).[1] Carefully and slowly pour the reaction mixture into the ice water while stirring vigorously. A white solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it several times with cold water.[5] Dry the crude product under vacuum.[1]
-
Purification: Recrystallize the crude solid from a mixture of methanol and water (approximately 1:2 v/v).[1] Filter the purified crystals, wash with a small amount of cold methanol/water, and dry thoroughly under vacuum.
Synthesis of α-D-Glucose Pentaacetate
This protocol is a generalized procedure based on the use of an acid catalyst.
-
Preparation: In a flask, dissolve D-glucose in acetic anhydride.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., a catalytic amount of perchloric acid or iodine).[10][11] Some procedures may require cooling during the addition of a strong acid catalyst to control the reaction temperature.[11]
-
Reaction: Stir the mixture at the temperature and for the time specified by the chosen protocol (this can range from room temperature to elevated temperatures depending on the catalyst's activity).[6][10]
-
Work-up: Pour the reaction mixture into ice water with vigorous stirring to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or a methanol/water mixture, to obtain the pure α-anomer.[11]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. During acetylation of glucose it needs moles of acetic class 11 chemistry CBSE [vedantu.com]
- 3. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 4. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 5. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Study on the Syntheses of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]
- 7. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thepharmstudent.com [thepharmstudent.com]
Technical Support Center: D-Glucose Pentaacetate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Glucose pentaacetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a sticky oil or syrup instead of a solid. What went wrong?
A1: This issue, often called "oiling out," can occur for a few reasons:
-
High Impurity Level: The presence of significant amounts of impurities, such as unreacted glucose, partially acetylated glucose, or excess acetic anhydride (B1165640), can depress the melting point of the product, causing it to appear as an oil.[1]
-
Presence of Water: If the glassware was not properly dried or if anhydrous reagents were not used, water can interfere with the reaction and purification, leading to an oily product.
-
Low Melting Point of Impure Mixture: A combination of various impurities can create a eutectic mixture with a melting point below room temperature.
Troubleshooting Steps:
-
Ensure all starting materials are anhydrous and glassware is thoroughly dried.
-
Attempt to solidify the oil by triturating (stirring and grinding) with a small amount of cold water or a non-polar solvent like hexane. This can help to remove some impurities and induce crystallization.
-
If solidification fails, dissolve the oil in a suitable solvent (like dichloromethane (B109758) or ethyl acetate), wash with water and brine to remove water-soluble impurities, dry the organic layer, and concentrate under reduced pressure. The resulting solid or semi-solid can then be recrystallized.
Q2: After pouring my reaction mixture into ice water, the precipitate is very fine and difficult to filter.
A2: A very fine precipitate can clog the filter paper and make filtration slow and inefficient. This is often due to rapid precipitation.
Troubleshooting Steps:
-
Stir Vigorously: When adding the reaction mixture to ice water, stir the water vigorously to promote the formation of larger, more granular crystals.
-
Controlled Precipitation: Instead of pouring the entire reaction mixture at once, add it slowly to the ice water with constant stirring.
-
Allow for Digestion: Let the precipitate stir in the ice water for an extended period (e.g., 30-60 minutes). This process, known as digestion, can help smaller crystals to dissolve and re-precipitate onto larger crystals. Stirring the aqueous mixture for an hour can help hydrolyze excess acetic anhydride and yield a more granular product.[2]
Q3: My yield after recrystallization is very low. What are the common causes?
A3: A low recovery after recrystallization is a common issue.[1][3] Potential causes include:
-
Using Too Much Recrystallization Solvent: The goal is to use the minimum amount of hot solvent to dissolve the crude product. Using an excessive amount will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling.[1]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not cooling it to a low enough temperature, will result in incomplete precipitation of the product.
-
Inherent Solubility: Some product will always be lost due to its solubility in the cold solvent.[3]
Troubleshooting Steps:
-
Second Crop Recovery: Concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[1]
-
Optimize Solvent Volume: In subsequent experiments, be meticulous about adding the hot solvent portion-wise until the crude product just dissolves.
-
Preheat Glassware: When performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.
Q4: The melting point of my purified this compound is broad and lower than the literature value. What does this indicate?
A4: A broad and depressed melting point is a classic indicator of an impure sample. The most likely impurities are:
-
The other anomer: The presence of the α-anomer in a β-pentaacetate sample (or vice-versa) will lower and broaden the melting point.
-
Partially acetylated glucose: Molecules that have not been fully acetylated are common impurities.[4]
-
Residual starting materials or solvents.
Troubleshooting Steps:
-
Repeat Recrystallization: A second recrystallization can often improve purity.
-
Characterize the Impurity: Use analytical techniques like ¹H NMR spectroscopy to identify the nature of the impurities. The anomeric protons of the α- and β-isomers have distinct chemical shifts, allowing for their quantification.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be used to separate the desired product from impurities with different polarities.
Common Impurities and Their Removal
The purity of this compound is crucial for its use in further synthetic steps. Below is a summary of common impurities and methods for their removal.
| Impurity Category | Specific Examples | Primary Removal Method | Secondary/Alternative Methods |
| Anomeric Impurities | α-D-Glucose pentaacetate in a β-product (or vice versa) | Recrystallization | Column Chromatography, Anomerization |
| Starting Materials | Unreacted D-Glucose, Acetic Anhydride, Acetic Acid | Aqueous Workup/Washing | Recrystallization |
| Reaction Catalyst | Sodium Acetate, Zinc Chloride, Perchloric Acid | Aqueous Workup/Washing | - |
| Incomplete Reaction | Partially acetylated glucose (mono-, di-, tri-, tetra-acetates) | Recrystallization | Column Chromatography |
| Side-Reaction Products | Dark-colored degradation products (from overheating or prolonged reaction) | Treatment with activated carbon during recrystallization | Column Chromatography |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol describes a common method for purifying crude this compound, particularly for separating the desired product from unreacted starting materials and the other anomer. A methanol-water mixture is often an effective solvent system.[2][5]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid. It is crucial to use the smallest volume necessary.
-
Addition of Water: To the hot methanolic solution, slowly add hot water until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot methanol back into the solution until the cloudiness just disappears. At this point, you have a saturated solution at the boiling point of the solvent mixture. If the solution has a dark color, this is the stage to add a small amount of activated carbon and perform a hot filtration.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:2 methanol/water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Weigh the pure product and determine its melting point.[5]
Visualized Workflows
Purification Workflow for Crude this compound
References
Technical Support Center: Purification of D-Glucose Pentaacetate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-glucose pentaacetate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities from the crude this compound synthesized in the laboratory. Common impurities can include unreacted starting materials like D-glucose, leftover reagents such as acetic anhydride (B1165640) and sodium acetate (B1210297) or zinc chloride, and byproducts like the alternative anomer (e.g., α-D-glucose pentaacetate in a synthesis targeting the β-anomer).[1][2] A successful recrystallization yields a product with high purity, which is essential for subsequent applications in research and development.[3]
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: A mixture of methanol (B129727) and water (in an approximate 1:2 ratio) has been reported as an effective recrystallizing solvent for both α- and β-D-glucose pentaacetate.[1][4] Ethanol is also commonly used.[5][6] The choice of solvent may depend on the specific anomer being purified and the nature of the impurities. For industrial processes, other solvents like ethyl acetate, toluene, or normal heptane (B126788) have also been mentioned.[7][8]
Q3: What are the expected melting points for the α and β anomers of this compound?
A3: The melting points can vary slightly based on purity. It is crucial to compare the experimentally determined melting point of your recrystallized product with the literature values to assess its purity.
| Anomer | Reported Melting Point (°C) |
| α-D-Glucose pentaacetate | 109-111[9], 111[10], 112-114[8], 109.0°C to 113.0°C[11] |
| β-D-Glucose pentaacetate | 130-132[12], 135[13], 127-135[3] |
Q4: How does the presence of the other anomer affect the purification process?
A4: The synthesis of this compound can result in a mixture of both α and β anomers.[14][15] Since they are stereoisomers with different physical properties, including solubility, one anomer can be treated as an impurity when purifying the other. The recrystallization process aims to selectively crystallize the desired anomer, leaving the other in the mother liquor. The choice of catalyst in the initial synthesis can influence the predominant anomer formed; for instance, zinc chloride favors the α-anomer, while sodium acetate favors the β-anomer.[2]
Troubleshooting Guide
Issue 1: The this compound "oils out" instead of forming crystals.
-
Cause: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid before it crystallizes.[16] This can happen if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the compound is highly impure, leading to a significant melting point depression.[16][17] The resulting oil often traps impurities, hindering effective purification.[18][19]
-
Solution 1: Add more of the "good" solvent. If using a mixed solvent system (like methanol/water), the compound might be crashing out of solution too quickly. Re-heat the mixture to dissolve the oil and then add a small amount of the solvent in which the compound is more soluble (in this case, methanol) before allowing it to cool slowly again.[16]
-
Solution 2: Lower the cooling temperature. Ensure the solution is cooled slowly to allow for proper crystal lattice formation. Rapid cooling can favor oil formation.
-
Solution 3: Use a different solvent system. If oiling out persists, the chosen solvent system may not be ideal. Experiment with other reported solvents like ethanol.
Issue 2: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently supersaturated, or there may be a kinetic barrier to nucleation.[20] This could be due to using too much solvent during the dissolution step.
-
Solution 1: Induce crystallization by scratching. Gently scratch the inside of the flask below the solvent level with a glass rod.[20] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Add a seed crystal. If available, add a tiny crystal of pure this compound to the cooled solution.[20][21] This provides a template for other molecules to crystallize upon.
-
Solution 3: Reduce the solvent volume. If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
-
Solution 4: Cool to a lower temperature. If room temperature cooling is not effective, try using an ice bath or a refrigerator to further decrease the solubility of the compound.[20]
Issue 3: The recrystallized product is sticky or gummy.
-
Cause: A sticky product often indicates the presence of residual acetic anhydride from the synthesis step.[1] Incomplete hydrolysis of the excess acetic anhydride can result in a less granular and more difficult-to-handle product.
-
Solution: Ensure that after the initial synthesis, the reaction mixture is poured into ice water and stirred vigorously for a sufficient amount of time (e.g., up to an hour) to completely hydrolyze any remaining acetic anhydride before filtering the crude product.[1] If the purified product is still sticky, a second recrystallization may be necessary.
Issue 4: The yield of recrystallized this compound is very low.
-
Cause: A low yield can result from several factors, including using an excessive amount of recrystallization solvent, premature crystallization during hot filtration, or incomplete precipitation.[16]
-
Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[21]
-
Solution 2: Prevent premature crystallization. If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Solution 3: Cool the filtrate thoroughly. Ensure the solution is cooled for a sufficient amount of time to allow for maximum recovery of the crystalline product.
-
Solution 4: Concentrate the mother liquor. If a significant amount of product remains in the filtrate (mother liquor), you can reduce the solvent volume by evaporation and cool the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Experimental Protocols
Recrystallization of this compound from Methanol/Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every gram of crude product, start by adding approximately 10 mL of a 1:2 methanol-water mixture.[1]
-
Heating: Gently heat the mixture on a hot plate while swirling to dissolve the solid. If the solid does not completely dissolve, add small additional portions of the hot solvent mixture until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.[4] The final product should be a white, crystalline solid.
Visualizations
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. datapdf.com [datapdf.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chemimpex.com [chemimpex.com]
- 4. One moment, please... [pnorris.people.ysu.edu]
- 5. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 6. Glucose pentaacetate | 604-68-2 [chemicalbook.com]
- 7. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 8. Glucose pentaacetate (3891-59-6) for sale [vulcanchem.com]
- 9. a- D (+)-Glucose pentaacetate 99 604-68-2 [sigmaaldrich.com]
- 10. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 11. Thermo Scientific Chemicals alpha-D-Glucose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. β-D-Glucose pentaacetate 98% | 604-69-3 [sigmaaldrich.com]
- 13. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Controlling Anomeric Selectivity in D-Glucose Pentaacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of D-Glucose pentaacetate, focusing on methods to control anomeric selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that controls whether the α- or β-anomer of this compound is synthesized?
A1: The choice of catalyst is the most critical factor in determining the anomeric outcome. Basic catalysts kinetically favor the formation of the β-anomer, while acidic (Brønsted or Lewis acid) catalysts promote the formation of the more thermodynamically stable α-anomer.[1]
Q2: How can I selectively synthesize β-D-Glucose pentaacetate?
A2: To selectively synthesize the β-anomer, the acetylation of D-glucose with acetic anhydride (B1165640) should be performed using a basic catalyst. Anhydrous sodium acetate (B1210297) is the most commonly used catalyst for this purpose.[1][2] Pyridine can also be used.[1]
Q3: What methods are available for the selective synthesis of α-D-Glucose pentaacetate?
A3: There are two main strategies for synthesizing the α-anomer:
-
Direct Synthesis: Use an acidic catalyst, such as a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride, iodine), for the acetylation reaction.[1][3]
-
Anomerization: Synthesize the β-anomer first and then convert it to the α-anomer. This is typically achieved by treating the β-D-glucose pentaacetate with a Lewis acid.[4] A milder, more recent method involves using imidazole (B134444) to promote this transformation.[5][6]
Q4: Why is the α-anomer considered more thermodynamically stable?
A4: The greater thermodynamic stability of the α-anomer is a result of the anomeric effect. This stereoelectronic effect describes the tendency of a substituent at the anomeric carbon (C-1) of a pyranose ring to prefer an axial orientation over an equatorial one, which is counterintuitive based on sterics alone. This preference stabilizes the α-anomer.
Q5: Can the reaction conditions other than the catalyst affect selectivity?
A5: Yes. While the catalyst is primary, other factors like reaction temperature, time, and the presence of moisture can influence the outcome. For instance, in the imidazole-promoted anomerization of the β- to the α-anomer, the reaction is sensitive to water, and anhydrous conditions are required for high conversion yields.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient time or temperature.2. Deactivated catalyst (e.g., non-anhydrous sodium acetate).3. Inefficient workup leading to product loss. | 1. Increase reaction time or temperature as per the protocol.2. Ensure the catalyst is fully anhydrous. For sodium acetate, heat in a crucible to remove all moisture before use.[2]3. During the quench step with ice water, ensure thorough stirring to precipitate all the product. |
| Formation of the Wrong Anomer / Poor Selectivity | 1. Incorrect catalyst type for the desired anomer.2. Acidic or basic contamination.3. Attempting to synthesize the α-anomer under kinetic control or the β-anomer under thermodynamic control. | 1. For β-anomer: Use a basic catalyst (e.g., anhydrous sodium acetate).[1][2]2. For α-anomer: Use an acidic catalyst (e.g., ZnCl₂, Iodine) or perform anomerization on the β-product.[1][4]3. Ensure all glassware is clean and free from residual acids or bases. |
| Mixture of Anomers Obtained | 1. Reaction conditions allow for partial equilibration.2. Catalyst is not sufficiently selective.3. Reaction not run to completion (for anomerization). | 1. For β-synthesis, avoid high temperatures for extended periods which might favor equilibration to the α-form.2. For α-synthesis via anomerization, ensure the reaction goes to completion by monitoring with TLC.[7]3. Purify the mixture using column chromatography or recrystallization. |
| Uncontrollable/Rapid Reaction | Using a large excess of acetic anhydride at high temperatures with a sodium acetate catalyst can lead to a rapid, hard-to-control reaction.[8] | Follow protocols that use a more moderate molar ratio of acetic anhydride (5-10 mols per mol of D-glucose) and perform the reaction in an organic solvent to better manage the reaction rate.[8] |
| Product Decomposition or Side Reactions | 1. Using harsh conditions for anomerization (e.g., NaOH in pyridine) can cause strong side reactions.[5]2. High temperatures during workup or purification. | 1. For anomerization, consider milder reagents like imidazole.[5][6]2. Avoid excessive heat during solvent removal or recrystallization. |
| Difficulty Separating Catalyst | Some homogeneous catalysts, like p-toluenesulfonic acid, can be difficult to separate from the final product.[1] | Consider using a heterogeneous catalyst (e.g., Montmorillonite K-10) or a catalyst that can be easily removed during aqueous workup (e.g., Iodine).[1] |
Data Summary: Anomeric Selectivity under Various Catalytic Conditions
The following table summarizes reported yields for the synthesis of this compound under different catalytic conditions.
| Target Anomer | Catalyst | Key Reaction Conditions | Reported Yield | Anomeric Selectivity |
| α-anomer | Iodine | D-Glucose, Acetic Anhydride, 25°C, 1h | 96% | Predominantly α[1] |
| α-anomer | Montmorillonite K-10 | D-Glucose, Acetic Anhydride | 94% | Predominantly α[1] |
| α-anomer | p-Toluenesulfonic acid / Anhydrous sodium acetate | Two-step synthesis | 91% | Predominantly α[1] |
| α-anomer | Zinc Chloride (ZnCl₂) | Glucose/Acetic Anhydride/ZnCl₂ (1:12.58:0.44 mol), 100°C, 4h | 83% | Predominantly α[1] |
| β-anomer | Anhydrous Sodium Acetate | D-Glucose, Acetic Anhydride, 100°C, 2-3h | 77% | Predominantly β[2] |
| β-anomer | Anhydrous Sodium Acetate | D-Glucose, Acetic Anhydride, Benzene (solvent), Reflux, 1.5h | 73% | Predominantly β[8] |
Visual Guides
Caption: Catalyst choice directs the synthesis towards the thermodynamic (α) or kinetic (β) anomer.
Caption: Standard experimental workflow for the synthesis of β-D-Glucose pentaacetate.
Caption: A logic diagram to troubleshoot experiments with poor anomeric selectivity.
Detailed Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate
This protocol is adapted from methods utilizing a basic catalyst to favor the kinetic product.[2][9]
-
Reagents and Materials:
-
D-Glucose (anhydrous)
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
100 mL Round-bottomed flask
-
Heating mantle or oil bath
-
Beaker (500 mL), Ice, Distilled water
-
Filtration apparatus (Büchner funnel)
-
Methanol (B129727) (for recrystallization)
-
-
Procedure:
-
Place D-glucose (e.g., 10.6 g) and anhydrous sodium acetate (e.g., 8.3 g) into a 100 mL round-bottomed flask.
-
Carefully add acetic anhydride (e.g., 150 mL) to the flask.
-
Heat the mixture in an oil bath or with a heating mantle to approximately 100°C.
-
Maintain this temperature for 2-3 hours, swirling occasionally to ensure the contents are well mixed.[2]
-
After the reaction period, cool the flask to room temperature.
-
In a hood, very carefully and slowly pour the reaction mixture into a 500 mL beaker containing approximately 250 mL of ice water while stirring. This will quench the reaction and decompose excess acetic anhydride.
-
A white solid product will precipitate. Continue stirring until the precipitation is complete.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with several portions of cold distilled water (at least 5 times) to remove any remaining acetic acid and salts.[2]
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a mixture of methanol and water.
-
Protocol 2: Synthesis of α-D-Glucose Pentaacetate (Direct Method)
This protocol utilizes a Lewis acid catalyst to favor the thermodynamic product.[1]
-
Reagents and Materials:
-
D-Glucose (anhydrous)
-
Iodine
-
Acetic Anhydride
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Combine D-glucose and acetic anhydride in a round-bottomed flask (e.g., molar ratio of 1.0:6.0).[1]
-
Cool the flask in an ice bath to 0-5°C.
-
While stirring, add a catalytic amount of iodine (e.g., 0.2 g for a 1.0 g glucose scale).[1]
-
Allow the reaction to stir at a low temperature (or let it warm to room temperature, e.g., 25°C) for approximately 1 hour.[1] Monitor the reaction progress by TLC.
-
Once the reaction is complete, proceed with an aqueous workup similar to Protocol 1, using a solution of sodium thiosulfate (B1220275) to quench the iodine before filtering the product.
-
Wash the collected solid with cold water and dry under vacuum.
-
Protocol 3: Anomerization of β- to α-D-Glucose Pentaacetate
This protocol uses imidazole to efficiently convert the β-anomer to the more stable α-anomer under mild conditions.[5]
-
Reagents and Materials:
-
β-D-Glucose Pentaacetate
-
Imidazole
-
Anhydrous Dichloromethane (B109758) (or other anhydrous solvent)
-
Activated 4Å molecular sieves
-
Round-bottomed flask with a stir bar
-
-
Procedure:
-
Add previously activated 4Å molecular sieves to a round-bottomed flask.
-
Add the starting material, β-D-glucose pentaacetate, and imidazole to the flask. A molar ratio of 1:2 (β-anomer:imidazole) is effective.[5]
-
Add anhydrous dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature.
-
The anomerization is typically efficient, with high conversion observed within one hour.[5] Monitor the disappearance of the starting material by TLC.
-
Upon completion, filter out the molecular sieves.
-
Remove the solvent under reduced pressure. The remaining imidazole can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) followed by a standard aqueous workup.
-
Dry the organic layer, remove the solvent, and recrystallize the resulting α-D-glucose pentaacetate.
-
References
- 1. Study on the Syntheses of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]
- 2. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ccsenet.org [ccsenet.org]
- 8. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Side reactions in the acetylation of glucose to form pentaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of glucose to form glucose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acetylation of glucose?
A1: The most prevalent side reactions include:
-
Anomerization: This is the interconversion between the α- and β-anomers of glucose pentaacetate. The reaction conditions, particularly the type of catalyst used, can influence the dominant anomer in the final product.[1][2]
-
Incomplete Acetylation: This results in the formation of tetra-, tri-, and other partially acetylated glucose derivatives. This can be caused by insufficient acetic anhydride (B1165640), short reaction times, or inefficient catalysis.[3]
-
Degradation of Glucose: Under harsh conditions, such as high temperatures or the use of strong acids, glucose can degrade. This may lead to the formation of colored byproducts, although specific degradation products under typical acetylation conditions are not extensively detailed in the literature.
Q2: Why is my final product a syrup instead of a solid?
A2: A syrupy product often indicates the presence of impurities, which can inhibit crystallization. The most common culprits are residual acetic acid, unreacted acetic anhydride, and a mixture of partially acetylated glucose derivatives. The presence of both α- and β-anomers can also sometimes hinder crystallization. Proper purification, including thorough washing and recrystallization, is crucial to obtain a solid product.
Q3: My product is discolored (yellow or brown). What is the cause and how can I fix it?
A3: Discoloration is typically a sign of glucose degradation due to overly harsh reaction conditions. This can be caused by excessive heating, prolonged reaction times, or the use of a highly concentrated acid catalyst. To avoid this, ensure precise temperature control and adhere to the recommended reaction times. If the product is already discolored, recrystallization with activated charcoal may help to remove some of the colored impurities.
Q4: How does the choice of catalyst affect the stereochemistry of the product?
A4: The catalyst plays a crucial role in determining the anomeric configuration of the glucose pentaacetate.
-
Basic or weakly basic catalysts , such as sodium acetate (B1210297), tend to favor the formation of the β-anomer, which is often the kinetic product.[2][4]
-
Lewis acids or protic acids , such as zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), or perchloric acid (HClO₄), generally promote the formation of the more thermodynamically stable α-anomer.[1][4] These acidic catalysts can also facilitate the anomerization of the β-form to the α-form.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Insufficient amount of acetic anhydride. - Inefficient catalyst. - Product loss during workup and purification. | - Increase reaction time or temperature moderately. - Use a larger excess of acetic anhydride. - Ensure the catalyst is fresh and used in the correct proportion. - Optimize the purification process, for example, by careful recrystallization. |
| Product is a Mixture of Anomers | - The chosen catalyst and conditions do not favor the formation of a single anomer. - Anomerization occurred during the reaction or workup. | - For the β-anomer, use sodium acetate as the catalyst. - For the α-anomer, use a Lewis acid catalyst like ZnCl₂. - To convert the β-anomer to the α-anomer, heat the β-form with acetic anhydride and ZnCl₂.[5] |
| Presence of Partially Acetylated Products | - Insufficient reaction time. - Inadequate amount of acetic anhydride. - Poor mixing of reactants. | - Extend the reaction time. - Increase the molar ratio of acetic anhydride to glucose. - Ensure efficient stirring throughout the reaction. |
| Difficulty in Product Crystallization | - Presence of impurities such as residual acetic acid, acetic anhydride, or byproducts. - The product is an amorphous solid or a mixture of anomers. | - Ensure the product is thoroughly washed to remove acetic acid and anhydride. - Perform recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water). - Try seeding the solution with a small crystal of pure glucose pentaacetate. |
Quantitative Data on Product Yields
The yield of glucose pentaacetate is highly dependent on the reaction conditions and the catalyst employed. Below is a summary of reported yields under different catalytic systems.
| Catalyst | Anomer Produced | Reported Yield | Reference |
| Sodium Acetate | β-anomer | ~72% | [5] |
| Zinc Chloride (ZnCl₂) | α-anomer | ~56-72% (conventional heating) | [5] |
| Iodine (I₂) | α-anomer | up to 96.1% | [1][6] |
| Perchloric Acid (HClO₄) | α-anomer | up to 96.1% | [1] |
| Microwave Irradiation with ZnCl₂ | α-anomer | High yields in shorter time | [5] |
| Microwave Irradiation with Sodium Acetate | β-anomer | High yields in shorter time | [5] |
Note: Yields can vary based on specific reaction conditions such as temperature, reaction time, and purification methods.
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate using Sodium Acetate
This protocol is adapted from established methods for the synthesis of the β-anomer.[5]
Materials:
-
D-glucose
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ice-cold water
-
Ethanol
Procedure:
-
Combine D-glucose and anhydrous sodium acetate in a round-bottom flask. The molar ratio of glucose to sodium acetate is typically around 1:0.5.
-
Add a sufficient excess of acetic anhydride to the flask (e.g., a 5-10 molar excess relative to glucose).
-
Heat the mixture with stirring. A typical temperature is around 100°C for 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water while stirring vigorously. This will precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure β-D-glucose pentaacetate.
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis of α-D-Glucose Pentaacetate using Zinc Chloride
This protocol is a common method for preparing the α-anomer.[5]
Materials:
-
D-glucose
-
Anhydrous zinc chloride (ZnCl₂)
-
Acetic anhydride
-
Ice-cold water
-
Ethanol
Procedure:
-
In a round-bottom flask, add a catalytic amount of anhydrous zinc chloride to acetic anhydride.
-
Add D-glucose to the mixture. A typical molar ratio of glucose to acetic anhydride is around 1:10, with a catalytic amount of ZnCl₂.
-
Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic.
-
Continue stirring for the recommended time (e.g., 1-2 hours) until the reaction is complete.
-
Slowly and carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product and wash it extensively with cold water.
-
Recrystallize the crude product from ethanol or a similar solvent to yield pure α-D-glucose pentaacetate.
-
Dry the crystals in a desiccator or under vacuum.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in glucose acetylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. scribd.com [scribd.com]
Deacetylation of D-Glucose pentaacetate during workup and purification
Technical Support Center: Deacetylation of D-Glucose Pentaacetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the deacetylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the deacetylation of this compound?
A1: The most common and classic method is the Zemplén deacetylation.[1][2] This method typically uses a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to efficiently remove the acetyl protecting groups under mild, basic conditions.[2]
Q2: My deacetylation reaction is incomplete. What are the possible causes and solutions?
A2: Incomplete reactions are a common issue. Several factors could be responsible:
-
Insufficient Catalyst: The catalytic amount of sodium methoxide may have been consumed by acidic impurities or moisture.
-
Solution: Ensure all glassware is dry and solvents are anhydrous. A slight increase in the catalyst loading may be necessary.
-
-
Low Reaction Temperature: While the reaction is typically run at room temperature, slightly elevated temperatures can sometimes drive it to completion.
-
Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the standard reaction time, allow it to stir longer.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A3: Multiple spots on a TLC plate can indicate a mixture of partially deacetylated intermediates or side products.[3] In some cases, especially with Lewis acid-catalyzed deacetylations or when using polar solvents like DMSO or DMF, a mixture of products can form which are difficult to separate via column chromatography.[3] Under Zemplén conditions, the primary products are typically the fully deacetylated glucose and partially acetylated intermediates if the reaction is incomplete.
Q4: How do I effectively neutralize the reaction mixture after Zemplén deacetylation?
A4: To neutralize the basic sodium methoxide catalyst, an acidic ion-exchange resin (H+ form) is the preferred method.[2] Add the resin to the reaction mixture and stir until the pH is neutral.[2] This is followed by filtering the resin and washing it with methanol.[2] This method is cleaner than using an aqueous acid wash, which can complicate the workup by introducing water that makes the removal of methanol more difficult and can lead to emulsions.
Q5: What is the best way to purify the final α-D-glucose product?
A5: After neutralization and removal of the solvent, the crude product is often purified by silica (B1680970) gel column chromatography to yield the desired product.[2] If crystallization is an option, it can be a highly effective method for obtaining pure α-D-glucose. Recrystallization from a solvent system like ethanol (B145695) can yield pure material.[4] For separating mixtures of alpha and beta anomers of glucose pentaacetate, dissolving the mixture in aqueous acetic acid can preferentially dissolve the alpha form, allowing the beta form to be filtered off.[5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the deacetylation workup and purification.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting material visible on TLC) | 1. Inactive or insufficient catalyst. 2. Presence of moisture or acidic impurities. 3. Reaction time too short. | 1. Add a fresh, small amount of sodium methoxide solution. 2. Use anhydrous methanol and oven-dried glassware. 3. Continue stirring and monitor by TLC until completion. |
| Streaking on TLC Plate | 1. Presence of ionic species (e.g., sodium acetate). 2. Product is highly polar and insoluble in the TLC eluent. | 1. Ensure complete neutralization with ion-exchange resin. 2. Use a more polar eluent system for TLC (e.g., higher percentage of methanol in dichloromethane). |
| Low Yield of Purified Product | 1. Loss of product during workup (e.g., aqueous extraction). 2. Incomplete reaction. 3. Adsorption of the polar product onto silica gel. | 1. Avoid aqueous workup if possible; use ion-exchange resin for neutralization. 2. Ensure the reaction has gone to completion before workup. 3. Use a more polar solvent system for column chromatography or consider deactivating the silica gel slightly with triethylamine. |
| Formation of Multiple Products | Reaction conditions promoting side reactions (e.g., using strong Lewis acids).[3] | For complete deacetylation, Zemplén conditions (catalytic NaOMe in MeOH) are generally cleaner and more reliable than Lewis acid methods.[1][2] |
Experimental Protocols
Protocol: Zemplén Deacetylation of this compound
This protocol describes a standard procedure for the complete removal of acetyl groups from this compound.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH or 25-30 wt. % in MeOH)
-
Acidic ion-exchange resin (H+ form, e.g., Amberlite IR120)
-
TLC plates (silica gel)
-
Appropriate TLC eluent (e.g., 9:1 Dichloromethane:Methanol)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous methanol (approximately 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.[2] Typically, 0.1 equivalents are sufficient.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction's progress by TLC until the starting material is no longer visible (usually 1-4 hours). The product, α-D-glucose, will be at the baseline in many common solvent systems.
-
Once the reaction is complete, add the acidic ion-exchange resin to the flask.[2]
-
Stir the mixture until the pH of the solution becomes neutral (check with pH paper).[2]
-
Filter the mixture through a cotton plug or a fritted glass funnel to remove the resin, washing the resin with additional methanol.[2]
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude residue by silica gel column chromatography to afford the pure α-D-glucose.[2]
Visual Guides
Caption: Experimental workflow for Zemplén deacetylation.
Caption: Troubleshooting decision tree for incomplete reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccsenet.org [ccsenet.org]
- 5. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
Identification of byproducts in D-Glucose pentaacetate synthesis by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Glucose pentaacetate. The focus is on the identification of byproducts using NMR spectroscopy.
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows more than one anomeric proton signal.
-
Question: I expected to synthesize a single anomer of this compound, but the ¹H NMR spectrum shows two or more signals in the anomeric region (typically δ 5.7-6.4 ppm). What are these extra signals?
-
Answer: The presence of multiple signals in the anomeric region indicates a mixture of α- and β-anomers of this compound. The stereochemistry at the anomeric carbon (C1) determines whether the α or β isomer is formed. Reaction conditions, such as the type of catalyst used, significantly influence the anomeric ratio of the product.[1][2]
-
α-anomer: The anomeric proton is typically observed as a doublet at a higher chemical shift (downfield). For example, a signal at ~6.32 ppm is characteristic of the α-anomer.[3]
-
β-anomer: The anomeric proton of the β-anomer usually appears as a doublet at a lower chemical shift (upfield) compared to the alpha anomer, for instance around 5.71 ppm.[3]
The ratio of the anomers can be determined by integrating the respective anomeric proton signals.
-
Problem 2: I observe broad signals or a complex multiplet pattern in my NMR spectrum.
-
Question: The signals in my ¹H NMR spectrum, particularly in the sugar region, are broad and poorly resolved. What could be the cause?
-
Answer: Broad signals or complex multiplets can arise from several factors:
-
Incomplete Acetylation: The presence of partially acetylated glucose species can lead to a complex mixture of products, resulting in overlapping and broad signals in the NMR spectrum. These byproducts will have free hydroxyl groups, and their protons can exchange, leading to signal broadening.
-
Residual Catalyst or Reagents: Impurities from the reaction, such as remaining acetic anhydride (B1165640), acetic acid, or catalyst (e.g., zinc chloride or sodium acetate), can affect the resolution of the NMR spectrum.
-
Water Content: The presence of water can lead to the exchange of hydroxyl protons if the acetylation is incomplete, causing signal broadening. It can also hydrolyze the product back to partially acetylated forms or even glucose.
-
Problem 3: The yield of my desired anomer is low.
-
Question: I am trying to synthesize a specific anomer (e.g., the α-anomer), but the yield is consistently low, with a significant amount of the other anomer present. How can I improve the selectivity?
-
Answer: The anomeric selectivity is highly dependent on the reaction conditions.
-
For the α-anomer (Thermodynamic Product): Use of a Lewis acid catalyst like zinc chloride (ZnCl₂) or an iodine catalyst with acetic anhydride typically favors the formation of the more thermodynamically stable α-anomer.[2][3] The reaction may require heating to reach thermodynamic equilibrium.
-
For the β-anomer (Kinetic Product): Basic conditions, such as using sodium acetate (B1210297) (NaOAc) as a catalyst with acetic anhydride, generally favor the formation of the kinetically controlled β-anomer.[1][2]
To improve the yield of the desired anomer, ensure the appropriate catalyst is used and that the reaction conditions (temperature, reaction time) are optimized for the desired outcome. Purification techniques such as recrystallization can then be used to isolate the desired anomer from the mixture.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts in the synthesis of this compound?
A1: The most common "byproduct" is the undesired anomer (either α or β). Other potential byproducts include:
-
Partially acetylated glucose derivatives: Molecules where not all five hydroxyl groups have been acetylated.[5]
-
Furanose forms: Although the pyranose form is generally more stable, small amounts of the furanose form of glucose pentaacetate can sometimes be present.[1]
-
Open-chain form: A very minor amount of the open-chain aldehyde form may exist in equilibrium.[6]
Q2: How can I use NMR to confirm the identity of the α- and β-anomers?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between the α and β anomers. The key diagnostic signals are the anomeric protons (H-1):
-
Chemical Shift: The H-1 proton of the α-anomer resonates at a lower field (higher ppm) than the H-1 proton of the β-anomer.
-
Coupling Constant: The coupling constant (³JH1,H2) is also diagnostic. For the α-anomer (axial H-1), the coupling constant is typically smaller (around 3-4 Hz) due to the gauche relationship with H-2. For the β-anomer (equatorial H-1), the coupling constant is larger (around 7-8 Hz) due to the trans-diaxial relationship with H-2.
Q3: Are there any other NMR techniques that can help in byproduct identification?
A3: Yes, 2D NMR techniques can be very helpful:
-
COSY (Correlation Spectroscopy): Helps to identify coupled protons, which can trace the connectivity of the sugar backbone and confirm the position of the acetyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, which is useful for assigning the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which can help to confirm the location of the acetate groups.
Data Presentation
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Anomers and Potential Byproducts in CDCl₃.
| Compound | Anomeric Proton (H-1) | Acetyl Protons (CH₃) | Other Sugar Protons |
| α-D-Glucose Pentaacetate | ~6.32 (d, J ≈ 3.7 Hz)[3] | ~2.0-2.2 (multiple singlets) | ~3.8-5.4 |
| β-D-Glucose Pentaacetate | ~5.71 (d, J ≈ 8.1 Hz)[3] | ~1.9-2.1 (multiple singlets) | ~3.6-5.2 |
| Partially Acetylated Glucose | Varies | Varies | Varies, may show broad OH signals |
| Unreacted D-Glucose | α: ~5.24 (d, J ≈ 3.7 Hz)β: ~4.64 (d, J ≈ 8.0 Hz)[6] | N/A | ~3.2-4.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Synthesis of β-D-Glucose Pentaacetate (Kinetic Control)
-
Combine D-glucose and anhydrous sodium acetate in a round-bottom flask.[7]
-
Add acetic anhydride to the flask.[7]
-
Heat the mixture under reflux with stirring for approximately 1-2 hours.[8]
-
After cooling, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.[7]
-
Collect the crude product by vacuum filtration and wash with cold water.[7]
-
Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or a methanol/water mixture, to obtain pure β-D-glucose pentaacetate.[3][7]
Synthesis of α-D-Glucose Pentaacetate (Thermodynamic Control)
-
Suspend D-glucose in acetic anhydride in a round-bottom flask.
-
Carefully add a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride) or iodine.[3]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product to obtain pure α-D-glucose pentaacetate.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified, dry product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and any necessary 2D NMR spectra.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 5. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]
- 6. magritek.com [magritek.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. studylib.net [studylib.net]
How to improve the anomeric ratio in D-Glucose pentaacetate synthesis
Technical Support Center: D-Glucose Pentaacetate Synthesis
Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve the anomeric ratio of their product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Anomer (α or β) | Incorrect catalyst selection. | For the α-anomer, use an acidic catalyst such as zinc chloride, iodine, or p-toluenesulfonic acid. For the β-anomer, use a basic catalyst like sodium acetate (B1210297) or pyridine (B92270).[1] |
| Suboptimal reaction temperature. | For kinetic control to favor the β-anomer, lower temperatures are generally preferred. For thermodynamic control to favor the more stable α-anomer, higher temperatures and longer reaction times may be necessary. | |
| Incomplete reaction. | Increase reaction time or temperature. Ensure proper mixing of reactants. | |
| Anomerization of the desired product. | If the β-anomer is desired, avoid acidic conditions during workup and purification, as this can cause anomerization to the more stable α-form.[2][3] | |
| Mixture of α and β Anomers Obtained | Reaction conditions allow for equilibration. | To favor the α-anomer (thermodynamic product), allow the reaction to proceed for a longer time or at a higher temperature to reach equilibrium.[4][5] To favor the β-anomer (kinetic product), use a shorter reaction time and lower temperature.[4][5][6][7] |
| Inappropriate catalyst. | The choice of catalyst is crucial. Acidic catalysts will tend to produce the α-anomer or an equilibrium mixture, while basic catalysts will initially favor the β-anomer.[1][8] | |
| Reaction Fails to Proceed | Inactive catalyst. | Ensure the catalyst is fresh and anhydrous where required (e.g., anhydrous sodium acetate, anhydrous zinc chloride). |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, as water can consume the acetic anhydride (B1165640) and deactivate certain catalysts. | |
| Product is Difficult to Purify | Formation of byproducts. | Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. |
| Tarry reaction mixture. | This can occur at very high temperatures or with certain strong acids. Consider using a milder catalyst or lowering the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively synthesize the α-D-Glucose pentaacetate anomer?
A1: To selectively synthesize the α-anomer, you should employ reaction conditions that favor thermodynamic control. This typically involves using an acidic catalyst.[1][9] Examples of effective catalysts include zinc chloride, iodine, p-toluenesulfonic acid, and perchloric acid.[1][2][8] Allowing the reaction to proceed at a moderate to high temperature for a sufficient duration will facilitate the conversion of any initially formed β-anomer to the more thermodynamically stable α-anomer.[1][3]
Q2: What are the best conditions for synthesizing the β-D-Glucose pentaacetate anomer?
A2: The synthesis of the β-anomer is achieved under kinetic control. This is typically accomplished using a basic catalyst such as anhydrous sodium acetate or pyridine in acetic anhydride.[1][10][11][12] The reaction should generally be carried out at a lower temperature and for a shorter duration to prevent the isomerization of the kinetic β-product to the more stable α-anomer.
Q3: My synthesis yielded a mixture of anomers. How can I isolate the pure α-anomer?
A3: If you have a mixture of anomers, you can convert the β-anomer to the α-anomer. This process, known as anomerization, can be achieved by treating the mixture with a Lewis acid catalyst such as stannic chloride or titanium tetrachloride.[3][13] Recently, imidazole (B134444) has also been shown to be an effective catalyst for this transformation.[14][15] Following the anomerization, the α-product can be purified by recrystallization.
Q4: Why is the α-anomer the thermodynamically more stable product?
A4: The stability of the α-anomer is attributed to the anomeric effect. This stereoelectronic effect involves the stabilization of the axial C1-O bond by delocalization of electron density from the ring oxygen's lone pair into the antibonding orbital of the C1-O bond. This makes the axial orientation of the acetate group at the anomeric carbon (C1) in the α-form more stable than the equatorial orientation in the β-form.[16]
Q5: Can I use the same general procedure for other monosaccharides?
A5: Yes, the general principles of using acidic catalysts for the α-anomer and basic catalysts for the β-anomer apply to the peracetylation of other monosaccharides like galactose and mannose.[8] However, the specific reaction conditions and the resulting anomeric ratios may vary depending on the stereochemistry of the sugar.
Quantitative Data on Anomeric Ratio Control
The choice of catalyst has a decisive role in determining the stereochemical outcome of the this compound synthesis.[1] The following table summarizes the effect of different catalysts on the anomeric ratio.
| Catalyst | Anomeric Product Favored | Typical Reaction Conditions | Reported Yield | Reference(s) |
| Acidic Catalysts | ||||
| Zinc Chloride (ZnCl₂) | α-anomer | D-Glucose, Acetic Anhydride, 100°C, 4h | 83% | [1] |
| Iodine (I₂) | α-anomer | D-Glucose, Acetic Anhydride, 25°C, 1h | 96% | [1] |
| p-Toluenesulfonic acid | α-anomer | Two-step or one-step synthesis with acetic anhydride | High | [1] |
| Perchloric Acid (HClO₄) | α-anomer (exclusively) | D-Glucose, Acetic Anhydride | Good to Excellent | [2][8] |
| Basic Catalysts | ||||
| Sodium Acetate (NaOAc) | β-anomer | D-Glucose, Acetic Anhydride, 100°C, 2-3h | 77% | [10][11][17] |
| Pyridine | β-anomer | D-Glucose, Acetic Anhydride | - | [1][2] |
| Anomerization Catalysts | ||||
| Imidazole | α-anomer from β-anomer | β-D-Glucose pentaacetate, anhydrous DCM, RT | >93% conversion | [14][15] |
Visualizing Reaction Control
The following diagram illustrates the relationship between the reaction conditions and the resulting anomeric product.
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate (Kinetic Control)
This protocol is adapted from procedures utilizing a basic catalyst to favor the formation of the β-anomer.[10][11][17]
Materials:
-
D-Glucose (anhydrous)
-
Anhydrous Sodium Acetate (NaOAc)
-
Acetic Anhydride
-
Ice water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottomed flask, combine D-glucose (1 equivalent) and anhydrous sodium acetate (0.5-1 equivalent).
-
Carefully add acetic anhydride (5-10 equivalents) to the flask.
-
Heat the mixture with stirring to approximately 100°C for 2-3 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice water while stirring vigorously. A white solid should precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acetic acid and sodium acetate.
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain pure β-D-Glucose pentaacetate.
Protocol 2: Synthesis of α-D-Glucose Pentaacetate (Thermodynamic Control)
This protocol employs an acidic catalyst to favor the formation of the thermodynamically stable α-anomer.[1]
Materials:
-
D-Glucose
-
Acetic Anhydride
-
Iodine (I₂)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
To a flask containing D-glucose (1 equivalent), add acetic anhydride (6 equivalents).
-
Cool the mixture in an ice bath.
-
Add a catalytic amount of iodine (e.g., 0.1 equivalents).
-
Allow the reaction to stir at room temperature (around 25°C) for 1 hour.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product and quench the excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water.
-
Dry the crude product.
-
Recrystallize from ethanol to yield pure α-D-Glucose pentaacetate.
References
- 1. Study on the Syntheses of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Solved Kinetic Vs. Thermodynamic Control in the synthesis of | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 12. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. ccsenet.org [ccsenet.org]
- 17. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
Technical Support Center: Selective Deprotection of D-Glucose Pentaacetate
Welcome to the technical support center for the selective deprotection of D-glucose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common challenge in carbohydrate chemistry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the selective deprotection of this compound, particularly focusing on the removal of the anomeric acetyl group to yield 2,3,4,6-tetra-O-acetyl-D-glucose.
Q1: My anomeric deacetylation reaction is very slow or incomplete. What can I do?
A1: Slow or incomplete reactions are a common issue. Here are several factors to consider and potential solutions:
-
Reagent/Catalyst Reactivity: The choice of reagent or catalyst is critical. For fluoride-based methods, the reactivity order is CsF > TBAF > KF; sodium and lithium fluorides are generally ineffective.[1] If you are using a less reactive fluoride (B91410), consider switching to a more reactive one. Similarly, when using Lewis acids, stronger acids like AlCl₃ may be more effective than weaker ones, but can also lead to side products.
-
Temperature: Many deprotection reactions are temperature-sensitive. For instance, deacetylation with AlCl₃ may not proceed at temperatures below 94°C.[2] If your reaction is sluggish at room temperature, cautiously increasing the heat may improve the rate and yield. For the zinc acetate (B1210297) dihydrate method, a temperature of 50-55°C is recommended.
-
Solvent: The solvent can significantly influence reaction rates. Polyethylene glycol (PEG-400) has been shown to be an effective medium for fluoride-mediated deacetylation.[1] For methods using magnesium oxide or zinc acetate, methanol (B129727) is a common solvent.[3][4] Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
Catalyst Loading: In catalytic reactions, ensure you are using the appropriate amount of catalyst. For some methods, quantitative yields have been obtained with catalyst amounts between 1 and 10 mol%.
Q2: I am observing the formation of multiple products or a "tar-like" substance. How can I improve the selectivity and minimize side products?
A2: The formation of multiple products or decomposition is often due to harsh reaction conditions or the use of non-selective reagents.
-
Choice of Method: If you are using a strong Lewis acid like AlCl₃ or p-toluenesulfonic acid at high temperatures, you risk the formation of a tar-like mass.[2] Consider switching to a milder, more selective method.
-
Milder Reagents: Methods employing reagents like magnesium oxide in methanol or zinc acetate dihydrate in methanol are known for their mildness and high selectivity for the anomeric position.[3][4] Enzymatic deprotection using lipases also offers a very mild and selective alternative.
-
Reaction Time and Temperature Control: Over-running the reaction or using excessive heat can lead to the deprotection of other acetyl groups or degradation of the sugar. Monitor your reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed and the desired product is formed, work up the reaction promptly.
-
pH Control: In enzymatic reactions, pH is a critical parameter. For example, with lipases from Candida cylindracea, regioselectivity can be shifted from the 4-position to the 6-position by changing from neutral to acidic pH. While not directly targeting the anomeric position, this illustrates the importance of pH control in enzymatic sugar manipulations.
Q3: I am having difficulty purifying the desired 2,3,4,6-tetra-O-acetyl-D-glucose. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification. A solvent system of ethyl acetate/hexane (B92381) is frequently used.[2] The optimal ratio will depend on your specific product mixture and should be determined by TLC analysis.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique. Recrystallization from ethanol (B145695) or ether-hexane has been reported to yield pure product.[3][5]
-
Aqueous Work-up: A standard aqueous work-up is often necessary to remove catalysts and water-soluble byproducts before chromatography or crystallization. This typically involves washing the organic layer with dilute acid, saturated sodium bicarbonate, and brine.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective deprotection of this compound?
A1: The main challenge lies in differentiating between the five acetyl groups. The anomeric acetyl group (at C1) is more labile than the other four ester groups (at C2, C3, C4, and C6) due to the anomeric effect. However, achieving high selectivity requires carefully chosen reagents and controlled reaction conditions to avoid random deacetylation at other positions.
Q2: Which methods are most commonly used for selective anomeric deacetylation?
A2: Several methods have been developed, with some of the most common being:
-
Lewis Acid Catalysis: Using Lewis acids such as zinc acetate (Zn(OAc)₂) or aluminum chloride (AlCl₃).[2][4]
-
Base-Mediated Deprotection: Mild bases like magnesium oxide (MgO) in methanol are effective.[3]
-
Fluoride-Based Reagents: Alkali metal fluorides like cesium fluoride (CsF) in PEG-400 have been shown to be efficient.[1]
-
Organotin Reagents: Compounds like (i-Pr)₃Sn(OEt) have been used as catalysts.[5]
-
Enzymatic Deprotection: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used for highly selective deacetylation under mild conditions.[6]
Q3: Why is the β-anomer of this compound generally less reactive towards anomeric deacetylation than the α-anomer?
A3: The ease of removal of the anomeric acetate often follows the order of α-anomer > β-anomer for glucose pentaacetate.[1] This is attributed to stereoelectronic effects. The axial acetate in the β-anomer is sterically more hindered and electronically less activated for cleavage compared to the equatorial acetate in the α-anomer.
Q4: Can I selectively deprotect other acetyl groups besides the anomeric one?
A4: Yes, while anomeric deprotection is the most common, other positions can be targeted. For instance, enzymatic methods have shown selectivity for the C4 and C6 positions.[6] Chemical methods, often involving protecting group manipulations prior to acetylation, can also be employed to achieve deprotection at other specific hydroxyl groups.
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for various selective anomeric deprotection methods of this compound.
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Diethyl ether | 110 | 4.5 | 63.4 | [2] |
| CsF | PEG-400 | Room Temp. | 1 | High (not specified) | [1] |
| KF | PEG-400 | Room Temp. | 24 | 85 | [1] |
| MgO | Methanol | Reflux | 4-5 | High (not specified) | [3] |
| (i-Pr)₃Sn(OEt) | Methanol | Reflux | 4-5 | Good (not specified) | [5] |
| Zn(OAc)₂·2H₂O | Methanol | 50-55 | 2-6 | 85-95 | [4] |
| CAL-B (Lipase) | MTBE/CPME | 45-60 | 3-72 | High (anomer dependent) | [6] |
Experimental Protocols
Protocol 1: Selective Anomeric Deacetylation using Zinc Acetate
-
Reaction Setup: Dissolve this compound (1 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add zinc acetate dihydrate (0.2 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 50-55°C and stir for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain 2,3,4,6-tetra-O-acetyl-D-glucose.
Protocol 2: Selective Anomeric Deacetylation using Magnesium Oxide
-
Reaction Setup: Dissolve this compound (1 mmol) in methanol (50 mL) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add magnesium oxide (approximately 0.2 g) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: Separate the product by column chromatography. Wash the purified product with hexane and crystallize from an ether-hexane mixture.[3]
Visualizations
Caption: A generalized experimental workflow for the selective anomeric deprotection of this compound.
Caption: A decision tree to guide troubleshooting common issues in selective deprotection reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of colored impurities in D-Glucose pentaacetate synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the formation of colored impurities during the synthesis of D-Glucose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of colored impurity formation during this compound synthesis?
A1: Colored impurities, often appearing as yellow to brown discolorations, can arise from several factors. The primary cause is often the degradation of glucose or its derivatives at high temperatures, leading to caramelization or other complex side reactions.[1] Reactions between reducing sugars and any amine contaminants can also lead to brown products known as melanoidins, in what is known as the Maillard reaction.[2] In some cases, using strong Lewis acids as catalysts at elevated temperatures can result in the formation of tar-like masses.[3]
Q2: How does reaction temperature influence the formation of colored byproducts?
A2: Temperature is a critical parameter. Excessively high temperatures (e.g., above 100°C) can accelerate the reaction rate uncontrollably, promoting the formation of degradation products and colored impurities.[1] Many protocols recommend maintaining a steady temperature, for instance around 90°C, to ensure a clean reaction.[4] Some methods employing highly reactive catalysts even require the temperature to be kept below 35°C to prevent side reactions.[5]
Q3: What is the role of the catalyst in preventing or causing color formation?
A3: The choice of catalyst is crucial for controlling the reaction's stereoselectivity and can influence the reaction conditions. Basic catalysts like sodium acetate (B1210297) (NaOAc) are commonly used and typically require heating.[4][6] Acidic catalysts, such as zinc chloride (ZnCl2) or perchloric acid (HClO4), can also be used.[5][6] However, strong acids, especially at high temperatures, can promote degradation and charring, leading to significant color formation.[3] The catalyst choice dictates the optimal temperature and reaction time, which are key to minimizing impurities.
Q4: Can the quality of reagents affect the color of the final product?
A4: Yes, the purity of starting materials is essential. Impurities in D-glucose, acetic anhydride (B1165640), or the chosen catalyst can introduce contaminants that may be colored themselves or that could participate in side reactions leading to colored byproducts. Using anhydrous reagents is also important, as water can interfere with the reaction, particularly when using moisture-sensitive catalysts or reagents.[7]
Q5: What is the most effective method for removing color from the crude product?
A5: The most common and effective methods for removing colored impurities are recrystallization and treatment with activated carbon.[4] Recrystallization from a suitable solvent system, such as a methanol (B129727)/water mixture, helps to isolate the pure this compound, leaving impurities behind in the mother liquor.[4] For persistent coloration, treating the product solution with activated carbon is highly effective, as it adsorbs a wide range of pigment molecules.[8][9]
Troubleshooting Guide
Problem: The reaction mixture turned dark brown or black during the heating step.
-
Possible Cause: The reaction temperature was too high, leading to the decomposition of the carbohydrate. An uncontrolled exothermic reaction may have occurred.[1]
-
Recommended Solution:
-
Strict Temperature Control: Use a regulated heating mantle or oil bath to maintain the temperature within the recommended range for the specific protocol (e.g., ~90°C for the sodium acetate method).[4]
-
Use of a Solvent: Performing the reaction in an inert organic solvent like toluene (B28343) or benzene (B151609) can help to moderate the reaction temperature and prevent localized overheating.[1]
-
Controlled Reagent Addition: If using a highly reactive catalyst like perchloric acid, add it dropwise while monitoring the temperature closely to prevent it from exceeding the specified limit.[5]
-
Problem: The crude product is yellow or light brown after being precipitated and filtered.
-
Possible Cause: Formation of minor colored byproducts due to side reactions or the presence of unreacted starting materials that have partially degraded.
-
Recommended Solution:
-
Proceed to Purification: A yellow or light brown color in the crude product is common and is typically addressed during the purification steps.
-
Ensure Complete Reaction: Verify that the reaction was allowed to proceed for the recommended duration to ensure full acetylation and minimize the presence of partially acetylated, less stable intermediates.
-
Effective Washing: Wash the crude product thoroughly with cold water after filtration to remove residual acetic acid and other water-soluble impurities.[4][5]
-
Problem: The color persists even after recrystallization.
-
Possible Cause: The impurities are co-crystallizing with the product, or they are present in a high enough concentration that a single recrystallization is insufficient.
-
Recommended Solution:
-
Second Recrystallization: Perform one or more additional recrystallizations until the product is colorless.
-
Activated Carbon Treatment: Before the final recrystallization, dissolve the product in a suitable solvent and add a small amount of powdered activated carbon. Heat the mixture gently, then filter it through celite to remove the carbon before allowing the solution to cool and crystallize. This is very effective at removing colored impurities.[8][9]
-
Alternative Purification: For β-D-glucose pentaacetate, a specific purification method involves agitating the impure solid in a 15-30% aqueous acetic acid solution at 40-60°C.[10] The α-anomer and other impurities are more soluble and will dissolve, leaving the purer, less soluble β-anomer behind.[10]
-
Data Presentation
Table 1: Comparison of Common Synthesis Conditions
| Parameter | β-D-Glucose Pentaacetate Synthesis | α-D-Glucose Pentaacetate Synthesis |
| Catalyst | Anhydrous Sodium Acetate (NaOAc)[4] | Perchloric Acid (HClO4, 70%)[5] |
| Reagent Ratio (Typical) | 5g Glucose, 4g NaOAc, 25mL Ac₂O[4] | 1g Glucose, 10mL Ac₂O, 0.7mL HClO₄[5] |
| Temperature | ~90°C[4] | < 35°C[5] |
| Reaction Time | 90 minutes[4] | 30 minutes[5] |
| Recrystallization Solvent | Methanol / Water (~1:2)[4] | Hot Ethanol[5] |
Table 2: Recommended Parameters for Activated Carbon Decolorization
| Parameter | Recommended Value/Range | Rationale |
| Optimal pH | 4.5 - 6.0[9] | Affects the surface charge of both the carbon and impurity molecules, influencing adsorption efficiency. |
| Optimal Temperature | 50 - 80°C[9] | Increases the solubility of impurities and enhances their diffusion into the pores of the activated carbon. |
| Type of Carbon | Powdered Activated Carbon (PAC) | Provides a large surface area for rapid adsorption in a batch process.[9] |
| Dosage | 0.5 - 2.0% (w/v) | Dependent on the level of coloration; start with a small amount and add more if necessary. |
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate using Sodium Acetate [4]
-
Combine 5.0 g of D-glucose and 4.0 g of anhydrous sodium acetate in a 100 mL round-bottomed flask.
-
Carefully add 25 mL of acetic anhydride to the flask along with a boiling chip.
-
Heat the mixture in a water bath or on a heating mantle to approximately 90°C.
-
Maintain this temperature for 90 minutes, swirling the flask occasionally to ensure thorough mixing.
-
Allow the flask to cool to room temperature.
-
Pour the reaction mixture slowly and with constant stirring into a beaker containing 250 mL of ice water.
-
Continue stirring until the product fully precipitates as a white solid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
Protocol 2: Purification by Recrystallization [4]
-
Transfer the crude, dried this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add water to the hot solution until it just begins to turn cloudy.
-
If too much water is added, add a small amount of methanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration and dry them thoroughly. The expected melting point for β-D-glucose pentaacetate is 130-132°C.[11]
Protocol 3: Decolorization using Activated Carbon [8][9]
-
Dissolve the colored, crude this compound in a suitable hot solvent (e.g., ethanol (B145695) or methanol) as you would for recrystallization.
-
To the hot solution, add a small amount of powdered activated carbon (e.g., 0.1-0.2 g for a 5 g sample).
-
Gently swirl or stir the mixture and keep it hot for 5-10 minutes. Avoid boiling, as this can cause bumping.
-
Prepare a fluted filter paper in a funnel or set up a vacuum filtration apparatus with a layer of celite over the filter paper.
-
Filter the hot solution quickly to remove the activated carbon. The filtrate should be colorless.
-
Proceed with the recrystallization by allowing the hot, colorless filtrate to cool as described in Protocol 2.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing colored impurities at different stages.
References
- 1. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 2. Formation of a novel colored product during the Maillard reaction of D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [pnorris.people.ysu.edu]
- 5. thepharmstudent.com [thepharmstudent.com]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. qizhongcarbon.com [qizhongcarbon.com]
- 9. heycarbons.com [heycarbons.com]
- 10. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 11. β- D -グルコースペンタアセタート 285943 [sigmaaldrich.com]
Optimizing catalyst choice for efficient D-Glucose pentaacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of D-Glucose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: Common catalysts for the acetylation of D-glucose include sodium acetate (B1210297) (NaOAc), zinc chloride (ZnCl₂), and perchloric acid (HClO₄).[1][2] Niobic acid has also been explored as a catalyst, particularly under microwave irradiation.[3]
Q2: How does the choice of catalyst influence the anomeric form (α or β) of the this compound product?
A2: The choice of catalyst has a significant impact on the anomeric selectivity. Basic catalysts like sodium acetate tend to favor the formation of the β-anomer.[1][2] In contrast, Lewis acids such as zinc chloride and strong protic acids like perchloric acid typically lead to the formation of the α-anomer.[1][2][4]
Q3: What are the typical reaction conditions for this compound synthesis?
A3: Reaction conditions vary depending on the catalyst used. With sodium acetate, the reaction is often heated to around 90-100°C for 1.5 to 3 hours.[5][6] When using zinc chloride, the reaction may also be heated. Perchloric acid-catalyzed reactions can often be performed at room temperature.[4] Microwave-assisted synthesis with niobic acid has been shown to be effective at 280W for 10 minutes.[3]
Q4: What is the role of acetic anhydride (B1165640) in the reaction?
A4: Acetic anhydride is the acetylating agent in the synthesis of this compound. It reacts with the hydroxyl groups of D-glucose to form ester linkages, resulting in the penta-acetylated product.[5] It is typically used in excess.[5][7]
Q5: How can I purify the crude this compound product?
A5: The most common method for purification is recrystallization.[5] A typical solvent system for recrystallization is a mixture of methanol (B129727) and water.[5] The crude product is dissolved in a minimal amount of hot solvent and then allowed to cool slowly to form crystals, which are then collected by filtration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration for the specific catalyst and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase Temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary, but be cautious of potential side reactions. |
| Suboptimal Catalyst Amount | - Verify Catalyst Loading: Ensure the correct molar ratio of the catalyst to D-glucose is used. For sodium acetate, a common ratio is 0.1-1 mol per mol of D-glucose.[7] |
| Moisture in Reagents | - Use Anhydrous Reagents: Ensure that the D-glucose and any solvents used are thoroughly dried. Moisture can hydrolyze acetic anhydride and interfere with the reaction. |
| Loss During Work-up | - Careful Product Isolation: When pouring the reaction mixture into ice water, stir vigorously to ensure complete precipitation of the product.[6] Ensure thorough washing of the filtered product to remove impurities without dissolving the desired compound. |
Problem 2: Formation of the Incorrect Anomer
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst Choice | - Select the Appropriate Catalyst: To obtain the β-anomer, use a basic catalyst like sodium acetate.[1] For the α-anomer, a Lewis acid like zinc chloride or a strong acid like perchloric acid is recommended.[1][2][4] |
| Anomerization | - Control Reaction Conditions: Anomerization (the conversion of one anomer to another) can sometimes occur. Adhering to established protocols for temperature and reaction time for a specific catalyst can help minimize this. Imidazole has been reported to promote the anomerization of the β-form to the α-form.[8] |
Problem 3: Formation of a Tar-like Mass
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Maintain Recommended Temperature: Overheating the reaction mixture, especially with strong acid catalysts like p-toluenesulfonic acid, can lead to decomposition and the formation of tar.[9] Carefully control the reaction temperature using a water or oil bath. |
| Excessively Strong Acid Catalyst | - Use a Milder Catalyst: If tar formation is a persistent issue with a strong acid, consider switching to a milder Lewis acid catalyst. |
Data Presentation
The following table summarizes typical reaction conditions and outcomes for different catalysts used in the synthesis of this compound.
| Catalyst | Anomer Formed | Typical Reaction Time | Typical Reaction Temperature | Reported Yield |
| Sodium Acetate | β | 1.5 - 3 hours | 90 - 100°C | ~77%[6] |
| Zinc Chloride | α | Varies | Varies | Not specified |
| Perchloric Acid | α | 30 minutes | Room Temperature | High |
| Niobic Acid (Microwave) | α | 10 minutes | 280W | 92.3%[3] |
Experimental Protocols
Synthesis of β-D-Glucose Pentaacetate using Sodium Acetate
-
Reagents:
-
D-Glucose
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
-
Procedure:
-
In a round-bottomed flask, combine D-glucose and anhydrous sodium acetate.[5]
-
Carefully add an excess of acetic anhydride to the flask.[5]
-
Heat the mixture to approximately 90-100°C for 1.5 to 3 hours with occasional swirling.[5][6]
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water while stirring vigorously.[5][6]
-
Collect the precipitated white solid by vacuum filtration.[6]
-
Wash the solid with cold water.[6]
-
Recrystallize the crude product from a methanol/water mixture to obtain pure β-D-Glucose pentaacetate.[5]
-
Synthesis of α-D-Glucose Pentaacetate using Perchloric Acid
-
Reagents:
-
D-Glucose
-
Acetic Anhydride
-
70% Perchloric Acid
-
-
Procedure:
-
In a conical flask, add D-glucose to acetic anhydride.[4]
-
With constant swirling, add 70% perchloric acid dropwise, ensuring the temperature does not exceed 35°C.[4]
-
Allow the mixture to stand at room temperature for 30 minutes.[4]
-
Pour the reaction mixture into a beaker containing ice water and stir vigorously to induce precipitation.[4]
-
Filter the solid product and wash thoroughly with cold water.[4]
-
Dry the product. Recrystallization from hot ethanol (B145695) can be performed for further purification.[4]
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Logic for selecting a catalyst based on the desired anomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmstudent.com [thepharmstudent.com]
- 5. One moment, please... [pnorris.people.ysu.edu]
- 6. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 7. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete conversion in D-Glucose pentaacetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of D-Glucose pentaacetate.
Troubleshooting Guide
This guide addresses common problems encountered during the acetylation of D-glucose.
Issue 1: Incomplete or Low Conversion of D-Glucose
Q1: My reaction is showing a low yield of this compound. What are the possible causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent issue in the synthesis of this compound. Several factors related to reagents, reaction conditions, and procedure can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Reagent Quality:
-
Moisture: Anhydrous conditions are critical for this reaction. The presence of water can hydrolyze acetic anhydride (B1165640), reducing its effectiveness. Ensure that D-glucose is thoroughly dried and that all glassware is oven-dried before use. Sodium acetate (B1210297), if used as a catalyst, should also be anhydrous.[1]
-
Purity of Acetic Anhydride: Use fresh, high-purity acetic anhydride. Over time, it can degrade to acetic acid, which is a much weaker acetylating agent under these conditions.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Heating the mixture to approximately 90-100°C is often recommended to ensure the reaction goes to completion.[1][3] Insufficient temperature can lead to slow and incomplete reactions.
-
Reaction Time: A reaction time of 90 minutes to 2 hours is typically suggested.[3][4] Shorter reaction times may not be sufficient for all five hydroxyl groups to be acetylated.
-
Agitation: Continuous or frequent swirling of the reaction mixture is important to ensure proper mixing of the reactants, especially since D-glucose has limited solubility in the initial stages.[3]
-
-
Catalyst:
-
Catalyst Choice and Amount: The choice and amount of catalyst can significantly impact the reaction rate and yield. Common catalysts include sodium acetate, pyridine (B92270), and p-toluene sulphonic acid.[3][4][5][6] Ensure the correct molar ratio of the catalyst is used as specified in the protocol. For instance, a molar ratio of glucose to sodium acetate can range from 1:0.2 to 1:1.[7]
-
-
Side Reactions:
-
Anomerization: The formation of both α- and β-anomers of this compound is possible. The choice of catalyst can influence the predominant anomer. For example, using sodium acetate tends to favor the β-anomer, while Lewis acids like zinc chloride can favor the α-anomer.[8][9]
-
Charring: Overheating the reaction mixture can lead to decomposition and charring of the carbohydrate, resulting in a dark-colored product and lower yield.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Issue 2: Product is a Sticky Syrup Instead of a Crystalline Solid
Q2: After the reaction and precipitation in ice water, I obtained a sticky, oily product instead of a white solid. What went wrong?
A2: The formation of a syrup instead of a crystalline solid often indicates an incomplete reaction or the presence of impurities.
Potential Causes and Solutions:
-
Incomplete Acetylation: The primary reason for a syrupy product is the presence of partially acetylated glucose derivatives (e.g., tetra-, tri-acetates). These byproducts are often oils or have a lower melting point than the fully acetylated pentaacetate, hindering crystallization.
-
Solution: Re-evaluate the reaction conditions. Ensure sufficient heating time and temperature, and an adequate excess of acetic anhydride.
-
-
Excess Acetic Anhydride/Acetic Acid: If the unreacted acetic anhydride is not completely decomposed during the work-up, or if a significant amount of acetic acid is present, it can prevent the product from solidifying.
-
Solution: During the work-up, pour the reaction mixture into a large volume of ice water and stir vigorously to ensure complete hydrolysis of the excess acetic anhydride.[3] Washing the crude product thoroughly with water is crucial to remove any remaining acetic acid.
-
-
Recrystallization Issues: The choice of solvent for recrystallization is important for obtaining a pure, crystalline product.
-
Solution: A common and effective solvent system for recrystallization is a mixture of methanol (B129727) and water (approximately 1:2) or ethanol.[3]
-
Issue 3: The Product is Colored (Yellow to Brown)
Q3: My final product has a yellowish or brownish tint. How can I obtain a pure white product?
A3: A colored product typically suggests the presence of impurities due to side reactions or decomposition.
Potential Causes and Solutions:
-
Overheating: As mentioned earlier, excessive heating can cause the sugar to char, leading to colored impurities.
-
Solution: Carefully control the reaction temperature and avoid localized overheating. Use a water bath or oil bath for uniform heating.
-
-
Impurities in Starting Materials: Impurities in the D-glucose or other reagents can also lead to discoloration.
-
Solution: Use high-purity, analytical grade reagents.
-
-
Purification: The color can often be removed during the purification step.
-
Solution: Recrystallization is an effective method for removing colored impurities.[3] In some cases, using a small amount of activated charcoal during recrystallization can help decolorize the solution, but this should be done with caution as it can also adsorb the product.
-
Frequently Asked Questions (FAQs)
Q4: What is the role of sodium acetate in the reaction?
A4: Sodium acetate acts as a basic catalyst in the acetylation of D-glucose.[3][7] It deprotonates the hydroxyl groups of glucose, making them more nucleophilic and facilitating their attack on the electrophilic carbonyl carbon of acetic anhydride.
Q5: Can I use pyridine as a catalyst instead of sodium acetate?
A5: Yes, pyridine is also a commonly used basic catalyst for this reaction.[5][6][10] It functions similarly to sodium acetate by activating the hydroxyl groups. The choice between sodium acetate and pyridine can sometimes influence the stereochemical outcome of the reaction at the anomeric carbon.
Q6: Why is a large excess of acetic anhydride used?
A6: A large excess of acetic anhydride is used to ensure the complete acetylation of all five hydroxyl groups on the glucose molecule and to drive the reaction to completion according to Le Chatelier's principle.[3][7] It also often serves as the solvent for the reaction.
Q7: How can I confirm that I have synthesized this compound?
A7: The product can be characterized using several analytical techniques:
-
Melting Point: The melting point of the purified product can be compared to the literature value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of strong ester carbonyl (C=O) stretching bands and the disappearance of the broad hydroxyl (O-H) stretching band from the starting material.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and the number of acetate groups present.
Q8: Does the this compound product react with reagents that test for free aldehydes, like Tollens' reagent?
A8: No, this compound will not give a positive test with reagents like Tollens' or Fehling's solution.[11][12][13][14][15] This is because the anomeric hydroxyl group, which is in equilibrium with the open-chain aldehyde form in D-glucose, is acetylated. This acetylation locks the molecule in its cyclic form and eliminates the free aldehyde functionality.[12][15]
Experimental Protocols
Protocol 1: Acetylation of D-Glucose using Sodium Acetate
This protocol is a common method for the synthesis of β-D-glucose pentaacetate.
Materials:
-
D-Glucose (anhydrous)
-
Sodium Acetate (anhydrous)
-
Acetic Anhydride
-
Methanol
-
Deionized Water
-
Round-bottomed flask
-
Heating mantle or water bath
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Place 5 g of anhydrous D-glucose and 4 g of anhydrous sodium acetate into a 100 mL round-bottomed flask.[3]
-
Carefully add 25 mL of acetic anhydride to the flask.[3]
-
Heat the mixture to approximately 90°C for 90 minutes with occasional swirling to ensure thorough mixing.[3]
-
After cooling the flask, carefully pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring.[3] A white solid should precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.[1]
-
Recrystallize the crude product from a mixture of methanol and water (e.g., a 1:2 ratio) to obtain the pure this compound.[3]
-
Dry the purified product and determine its melting point and yield.
Reaction Scheme:
Caption: Synthesis of this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions and Reported Yields
| Catalyst | Molar Ratio (Glucose:Anhydride:Catalyst) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Sodium Acetate | 1 : excess : ~0.8 | 90-100 | 1.5 - 3 | Acetic Anhydride | 77 | [1][3] |
| p-Toluene Sulfonic Acid | 1 : 3 : 0.01 (first stage) | 100 | 2 | Acetic Acid | High | [4] |
| Sodium Acetate | 1 : 9 : 0.22 | Reflux | 1.5 | Butyl Acetate | 77 | [7] |
| Pyridine | 1 : excess : excess | Room Temp | - | Pyridine | - | [5][6] |
Note: Yields can vary significantly based on the specific experimental setup and purification methods.
References
- 1. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. sarthaks.com [sarthaks.com]
- 7. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. expertsmind.com [expertsmind.com]
- 12. D-(+) -Glucose ⟶5CH3CO2OD-(+) -glucose pentaacetate. Which statement is true about glucose pentaacetate? [infinitylearn.com]
- 13. youtube.com [youtube.com]
- 14. sarthaks.com [sarthaks.com]
- 15. unacademy.com [unacademy.com]
Strategies to minimize acetic anhydride usage in D-Glucose pentaacetate synthesis
Welcome to the technical support center for D-Glucose Pentaacetate synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a core focus on minimizing the use of acetic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the theoretical stoichiometry for the acetylation of D-Glucose, and why is an excess of acetic anhydride typically used?
A1: The acetylation of D-Glucose involves the reaction of its five hydroxyl (-OH) groups with an acetylating agent.[1][2] When using acetic anhydride, five moles are theoretically required to react with one mole of D-Glucose to form this compound.[1][3] However, in practice, a significant excess of acetic anhydride is often used (e.g., molar ratios of 1:7.5 or 1:10) to ensure the reaction goes to completion, drive the equilibrium towards the product, and compensate for any potential side reactions or impurities.[4]
Q2: How can I reduce the amount of acetic anhydride used without significantly lowering the product yield?
A2: Several strategies can be employed to minimize acetic anhydride consumption:
-
Catalyst Optimization: Using highly efficient catalysts can significantly reduce the required amount of acetic anhydride. Protic acids, Lewis acids, and certain heterogeneous catalysts have proven effective.[5][6] For instance, using iodine as a catalyst allows for a reduction in the molar ratio of glucose to acetic anhydride to 1:6 while achieving high yields.[7]
-
Solvent-Free Conditions: Performing the reaction without a solvent can increase reactant concentration and improve efficiency, often allowing for a reduction in the excess acetylating agent required.[7][8]
-
Two-Stage Synthesis: A process exists where glucose is first partially acetylated with acetic acid to form a diacetate intermediate. This intermediate is then fully acetylated using a much lower molar ratio of acetic anhydride (e.g., 1:5) in the second stage.[4]
Q3: What is the role of the catalyst, and how does it influence the anomer (α vs. β) of the final product?
A3: Catalysts accelerate the acetylation reaction. The choice of catalyst is crucial as it also directs the stereoselectivity of the product.
-
Acidic Catalysts (e.g., ZnCl₂, HClO₄, p-toluenesulfonic acid, Iodine): These catalysts, including both Brønsted and Lewis acids, typically favor the formation of the thermodynamically more stable α-D-glucose pentaacetate.[5][8][9][10]
-
Basic Catalysts (e.g., Sodium Acetate (B1210297), Pyridine): These catalysts tend to yield the kinetically favored β-D-glucose pentaacetate.[5][8][9][10]
Q4: Are there any effective solvent-free methods to synthesize this compound?
A4: Yes, solvent-free synthesis is a viable and efficient strategy. An iodine-catalyzed method performed at room temperature (25°C) under solvent-free conditions has been shown to produce a 96.3% yield with a reduced glucose to acetic anhydride molar ratio of 1:6.0.[7] Similarly, using HClO₄-SiO₂ as a catalyst allows for the use of stoichiometric amounts of acetic anhydride under solvent-free conditions.[8]
Q5: Can other acetylating agents be used instead of acetic anhydride?
A5: Acetyl chloride is another common acetylating agent that can be used for the synthesis of glucose pentaacetate.[5] It is generally more reactive than acetic anhydride, which may influence reaction conditions and side product formation.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Insufficient acetic anhydride. | While the goal is to minimize usage, ensure the molar ratio is sufficient for the chosen catalyst and conditions. Refer to optimized protocols.[5][7] |
| Inefficient catalyst or catalyst deactivation. | Ensure the catalyst is pure and active. For heterogeneous catalysts, check preparation and activation procedures.[5] | |
| Sub-optimal reaction temperature or time. | Optimize temperature and reaction time according to the specific protocol. For example, iodine catalysis is effective at 25°C for 1 hour[7], while sodium acetate methods may require 90°C for 90 minutes.[12] | |
| Reaction is too slow or does not go to completion. | Low reactivity of the acetylating system. | Consider using a more potent catalyst system, such as perchloric acid, which can accelerate the reaction significantly.[13][14] |
| Poor mixing in a heterogeneous reaction. | Ensure adequate swirling or stirring, especially in solvent-free or heterogeneous catalyst systems.[12] | |
| Incorrect anomer is formed (e.g., α instead of β). | Wrong type of catalyst used. | To obtain the α-anomer, use an acidic catalyst (e.g., Iodine, ZnCl₂, HClO₄).[5][9] For the β-anomer, use a basic catalyst (e.g., Sodium Acetate, Pyridine).[5][10] |
| Excessive use of acetic anhydride. | Following a traditional, unoptimized protocol. | Adopt a modern, optimized protocol using an efficient catalyst like iodine or p-toluenesulfonic acid, which allows for a lower glucose-to-acetic anhydride ratio (e.g., 1:6).[5][7] Consider a two-stage synthesis approach.[4] |
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies aimed at optimizing the synthesis of this compound with reduced acetic anhydride usage.
Table 1: Comparison of Catalytic Systems and Molar Ratios
| Catalyst | Molar Ratio (Glucose: Ac₂O) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Iodine | 1:6 | Solvent-Free | 25 | 1 h | 96.3 | [7] |
| p-Toluenesulfonic acid | 1:6 | Not Specified | 110 | 1.5 h | 90 | [5] |
| Montmorillonite K-10 | Not Specified | Not Specified | Not Specified | Not Specified | 94 | [5] |
| Sodium Acetate (Traditional) | 1:7.5 | Not Specified | Not Specified | Not Specified | Satisfactory | [4] |
| HClO₄-SiO₂ | Stoichiometric (1:5) | Solvent-Free | Not Specified | Not Specified | Good to Excellent | [8] |
| Perchloric Acid | Reduced Amount | Acetic Anhydride | < 35 | 0.5 h | High | [13] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis
This method is highly efficient and minimizes both solvent waste and acetic anhydride usage.
Materials:
-
D-Glucose (0.1 mol)
-
Acetic Anhydride (0.6 mol, for a 1:6 molar ratio)
-
Iodine (0.2 g, catalyst)
Procedure:
-
Combine 0.1 mol of D-glucose and 0.2 g of iodine in a suitable reaction flask.
-
Carefully add 0.6 mol of acetic anhydride to the mixture.
-
Stir the reaction mixture at room temperature (25°C) for 1 hour.
-
Upon completion, proceed with standard workup procedures, typically involving pouring the mixture into ice water to precipitate the product and quench excess anhydride.
-
Filter, wash, and dry the resulting this compound. A yield of approximately 96.3% can be expected.[7]
Protocol 2: Two-Stage Synthesis via Diacetate Intermediate
This patented process significantly reduces the reliance on acetic anhydride by using acetic acid in the first stage.
Stage 1: Partial Acetylation with Acetic Acid
-
React one mole of glucose with more than two moles of acetic acid (a 3:1 ratio is preferred).
-
Use p-toluene sulphonic acid (approx. 1% of glucose mass) as the catalyst.
-
Heat the mixture between 80°C and 120°C.
-
Remove unreacted acetic acid and water from the reaction mixture to obtain the glucose diacetate intermediate.[4]
Stage 2: Final Acetylation with Acetic Anhydride
-
React the glucose diacetate intermediate with acetic anhydride in the presence of an anhydrous sodium acetate catalyst.
-
The molar ratio of glucose diacetate:acetic anhydride:sodium acetate should be in the range of 1:5:0.25 to 1:7.5:0.5.
-
This second stage reaction completes the acetylation to form this compound.[4]
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Factors influencing the minimization of acetic anhydride usage.
References
- 1. homework.study.com [homework.study.com]
- 2. Glucose on reaction with `(CH_(3)CO)_(2)O` forms glucose pentaacetate which confirms the presence of [allen.in]
- 3. sarthaks.com [sarthaks.com]
- 4. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]
- 5. Synthetic Methods of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis of glucose pentaacetate catalyzed by iodine in the absence of solvent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
- 11. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 12. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 13. thepharmstudent.com [thepharmstudent.com]
- 14. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of α- and β-D-Glucose Pentaacetate Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of anomeric isomers is paramount for the stereoselective synthesis of glycosides and the development of carbohydrate-based therapeutics. This guide provides a detailed comparative analysis of the reactivity of α-D-glucose pentaacetate and β-D-glucose pentaacetate, supported by experimental principles and data.
This document delves into the relative stability, reactivity in key chemical transformations, and the underlying stereoelectronic principles governing the behavior of these two anomers. While direct side-by-side kinetic data is often dependent on specific reaction conditions, this guide synthesizes established principles and provides experimental frameworks for their quantitative comparison.
Stability and the Anomeric Effect: A Tale of Two Anomers
The difference in reactivity between α- and β-D-glucose pentaacetate is fundamentally rooted in their relative thermodynamic stability, which is dictated by the anomeric effect. The α-anomer, with the C1-acetate group in the axial position, is thermodynamically more stable than the β-anomer, where the C1-acetate is equatorial.[1] This counterintuitive stability of the axial anomer is attributed to a stabilizing stereoelectronic interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-O bond.
Comparative Reactivity in Key Reactions
The differing stabilities of the α- and β-anomers directly influence their reactivity in various chemical transformations.
Glycosylation Reactions
In glycosylation reactions, the anomeric acetate (B1210297) is displaced by a nucleophile (the glycosyl acceptor), typically activated by a Lewis acid. The β-anomer is generally considered more reactive in these reactions. Its higher ground state energy means a lower activation energy is required to reach the transition state for glycosylation.
| Feature | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| Relative Reactivity | Less reactive | More reactive in Lewis acid-catalyzed glycosylations |
| Stereochemical Outcome | Can lead to a mixture of α- and β-glycosides, depending on conditions. | Often used to favor the formation of β-glycosides, but the outcome is highly dependent on the reaction conditions and the nature of the glycosyl acceptor. |
| Mechanism | Proceeds through an oxocarbenium ion-like transition state. | Proceeds through a higher energy ground state, facilitating the formation of the oxocarbenium ion intermediate. |
Hydrolysis
| Feature | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| Susceptibility to Hydrolysis | Susceptible to acidic, basic, and enzymatic hydrolysis. | Susceptible to acidic, basic, and enzymatic hydrolysis. |
| Relative Rate | Expected to be slower than the β-anomer under identical conditions due to greater stability. | Expected to be faster than the α-anomer under identical conditions due to lower stability. |
| Biological Systems | Efficiently taken up and hydrolyzed in biological systems, leading to intracellular glucose accumulation.[2] | Also efficiently processed in biological systems. |
Anomerization
The interconversion between the α- and β-anomers, known as anomerization, can be catalyzed by both acids and bases. This process is crucial as the more reactive β-anomer can be generated in situ from the more stable α-anomer, or a mixture can equilibrate to the thermodynamically favored α-anomer. The anomerization of the β-anomer to the α-anomer is a classic example of a reaction proceeding to the more thermodynamically stable product.[3]
Experimental Protocols
To facilitate further research and quantitative comparison, the following experimental protocols are provided as a general framework.
Synthesis of α- and β-D-Glucose Pentaacetate
Synthesis of β-D-Glucose Pentaacetate (Kinetic Control):
-
To a flask containing acetic anhydride, add anhydrous sodium acetate.
-
Add D-glucose to the mixture and heat with stirring.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure β-D-glucose pentaacetate.
Synthesis of α-D-Glucose Pentaacetate (Thermodynamic Control):
-
To a flask containing acetic anhydride, cautiously add a Lewis acid catalyst such as zinc chloride or a protic acid like perchloric acid.[3]
-
Add D-glucose to the mixture and stir at room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Recrystallize the crude product from a methanol/water mixture to obtain pure α-D-glucose pentaacetate.
Comparative Kinetic Analysis of Glycosylation by ¹H NMR Spectroscopy
This protocol outlines a method to compare the rates of glycosylation of the two anomers.
-
Sample Preparation:
-
Prepare two NMR tubes. In each, dissolve a known concentration of a glycosyl acceptor (e.g., a simple alcohol) in a deuterated solvent (e.g., CDCl₃).
-
To one tube, add a known concentration of α-D-glucose pentaacetate. To the other, add the same concentration of β-D-glucose pentaacetate.
-
-
Reaction Initiation:
-
Cool both NMR tubes to a desired temperature in the NMR spectrometer.
-
Inject a known amount of a Lewis acid catalyst (e.g., TMSOTf) into each tube to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of the starting material (α- or β-pentaacetate) and the product glycosides.
-
Plot the concentration of the starting material versus time to determine the initial reaction rate.
-
Compare the initial rates of consumption of the α- and β-anomers to determine their relative reactivity.
-
Conclusion
The α- and β-anomers of D-glucose pentaacetate, while structurally similar, exhibit distinct reactivity profiles governed by the anomeric effect. The thermodynamically more stable α-anomer is less reactive, whereas the kinetically favored β-anomer serves as a more reactive glycosyl donor in many synthetic applications. A thorough understanding of these differences is crucial for designing stereoselective glycosylation strategies. The provided experimental frameworks offer a starting point for researchers to quantify these reactivity differences under their specific reaction conditions, enabling more precise control over the synthesis of complex carbohydrates.
References
A Comparative Guide to the Analysis of D-Glucose Pentaacetate: HPLC, GC-MS, NMR, and TLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of D-Glucose pentaacetate, a key intermediate in carbohydrate synthesis and a potential bioactive molecule, is crucial in various research and development settings. This guide provides a comprehensive comparison of the primary analytical techniques employed for its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). We present detailed experimental protocols, performance data, and a workflow for HPLC method development and validation to aid in selecting the most suitable method for your specific analytical needs.
Method Comparison at a Glance
The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening.
| Analytical Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Disadvantages |
| HPLC | Separation based on polarity | High | Excellent | High precision and accuracy, suitable for routine quality control. | Requires method development and validation. |
| GC-MS | Separation of volatile derivatives by boiling point and mass-to-charge ratio | Medium | Excellent | High sensitivity and specificity, provides structural information. | Requires derivatization, which can be time-consuming. |
| NMR | Nuclear spin resonance in a magnetic field | Low | Good | Provides detailed structural information, non-destructive. | Lower sensitivity compared to other methods, expensive instrumentation. |
| TLC | Separation on a solid stationary phase by a liquid mobile phase | High | Semi-quantitative | Simple, rapid, and cost-effective for qualitative analysis. | Lower resolution and sensitivity, less precise for quantification. |
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol and Validation
HPLC is a robust and widely used technique for the quantification of this compound, offering high resolution, sensitivity, and precision. The separation of the α and β anomers of this compound can be achieved with a suitable stationary phase and mobile phase composition.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase column with a phenyl-hexyl or pentafluorophenyl stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) is recommended for good separation of the anomers.
-
Mobile Phase: A gradient elution using methanol (B129727) and water is often effective. For example, starting with a 50:50 (v/v) mixture of methanol and water, gradually increasing the methanol content to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detection at 210 nm (due to the ester carbonyl groups) or ELSD for universal detection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL) and dilute to create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Validation
Validation of the HPLC method is essential to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and this compound standard. | No interference at the retention time of this compound. |
| Linearity | Analyze at least five concentrations of the standard. | Correlation coefficient (r²) ≥ 0.999.[4][5] |
| Range | Determined from the linearity study. | 80% to 120% of the test concentration. |
| Accuracy | Spike a placebo with known concentrations of the standard (at least three levels, e.g., 80%, 100%, 120%). | Percent recovery between 98.0% and 102.0%.[4][6] |
| Precision (Repeatability) | Analyze six replicate preparations of the same sample. | Relative Standard Deviation (RSD) ≤ 2.0%.[4] |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst. | RSD ≤ 2.0%.[4] |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1). | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1). | To be determined experimentally. |
| Robustness | Vary parameters such as mobile phase composition, flow rate, and column temperature. | No significant change in results. |
Alternative Analytical Methods
While HPLC is often the method of choice for quantitative analysis, other techniques offer unique advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity and can be used for the quantification of this compound, often after derivatization to increase its volatility.
Experimental Protocol: GC-MS Analysis
-
Derivatization: this compound can be analyzed directly if it is sufficiently volatile and thermally stable. However, for related compounds or to improve chromatographic performance, derivatization (e.g., silylation) may be employed.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Performance Data: GC-MS can achieve low limits of detection and provides mass spectral data that can be used for structural confirmation by comparing with spectral libraries.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation of this compound, including the differentiation of its α and β anomers.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Provides information on the proton environment. The anomeric proton signals for the α and β isomers are typically well-resolved.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC): Can be used for complete structural assignment.
Performance Data: NMR is highly specific for structure determination.[8][9][10][11] Quantitative NMR (qNMR) can be used for accurate quantification with an appropriate internal standard.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive method for the qualitative analysis and monitoring of reactions involving this compound.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of benzene (B151609) and methanol (e.g., 96:4 v/v) can be effective for separating acetylated carbohydrates.[12] Other solvent systems include mixtures of chloroform, acetic acid, and water.[13]
-
Visualization: Staining with a solution of potassium permanganate (B83412) or by charring with a sulfuric acid solution followed by heating.
Performance Data: TLC is primarily a qualitative or semi-quantitative technique. The retention factor (Rf) values can be used for identification.
Conclusion
The selection of an analytical method for this compound should be guided by the specific analytical objective. For precise and accurate quantification in a quality control environment, a validated HPLC method is the preferred choice. GC-MS offers high sensitivity and structural confirmation, making it suitable for trace analysis and impurity profiling. NMR spectroscopy is unparalleled for definitive structural elucidation. Finally, TLC serves as a valuable tool for rapid, qualitative screening and reaction monitoring. By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently select and implement the most appropriate method for their this compound analysis.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. mastelf.com [mastelf.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C16H22O11 | CID 520932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
Comparing the efficacy of different catalysts for D-Glucose pentaacetate synthesis
The synthesis of D-glucose pentaacetate, a crucial intermediate in pharmaceutical development and carbohydrate chemistry, can be achieved using a variety of catalytic systems. The choice of catalyst significantly impacts reaction efficiency, stereoselectivity, and overall yield. This guide provides a comparative analysis of different catalysts, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Catalyst Performance Comparison
The efficacy of various catalysts for the synthesis of this compound is summarized in the table below. It is important to note that reaction conditions such as solvent, temperature, and reactant ratios can vary between studies, influencing the reported yields and reaction times.
| Catalyst | Catalyst Type | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Anomeric Selectivity | Key Advantages | Key Disadvantages |
| Sodium Acetate (B1210297) (NaOAc) | Weak Base | 1.5 - 3 hours | 90 - 100 | 77 - 95+ | Primarily β-anomer | Inexpensive, readily available | Requires elevated temperatures |
| Perchloric Acid (HClO₄) | Strong Acid | 0.5 hours | Room Temperature (~35) | High | Exclusively α-anomer[1] | Very fast, high yield, room temperature reaction | Strong acid, requires careful handling |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Not specified | Not specified | Not specified | Primarily α-anomer | Effective Lewis acid catalyst | Can be harsh, potentially leading to byproducts |
| Iodine (I₂) | Lewis Acid | 1 hour | 25 | 96.3 | Primarily α-anomer[2] | Mild, efficient, solvent-free conditions possible | |
| Niobic Acid (Nb₂O₅·nH₂O) | Solid Acid | 10 minutes (Microwave) | 280 W (Microwave Power) | 92.3 | Primarily α-anomer[3] | Reusable, environmentally friendly, very fast with microwave | Requires specialized microwave equipment |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Lewis Acid | 2 hours | 60 | ~80 (mixture of anomers) | Mixture of α and β anomers[4] | Mild, low toxicity | Moderate yield, mixture of anomers |
| Ionic Liquids (e.g., [bmim]Cl/ZnCl₂) | Lewis Acidic | Not specified | Not specified | High | "Green" solvent, reusable | Can be expensive, viscosity can be an issue |
Experimental Protocols
Detailed methodologies for key catalysts are provided below.
Sodium Acetate Catalyzed Synthesis of β-D-Glucose Pentaacetate[5][6]
This method is a classic and reliable procedure for producing the β-anomer.
Materials:
-
D-glucose
-
Anhydrous sodium acetate
-
Acetic anhydride (B1165640)
Procedure:
-
Combine D-glucose (e.g., 10.6 g) and anhydrous sodium acetate (e.g., 8.3 g) in a round-bottom flask.[5]
-
Carefully add acetic anhydride (e.g., 150 mL).[5]
-
Heat the mixture to approximately 100°C for 2-3 hours with stirring.[5]
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.
-
Filter the white solid product, wash thoroughly with water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol (B145695) or a methanol/water mixture.
Perchloric Acid Catalyzed Synthesis of α-D-Glucose Pentaacetate
This protocol offers a rapid and efficient synthesis of the α-anomer at room temperature.
Materials:
-
D-glucose
-
Acetic anhydride
-
70% Perchloric acid
Procedure:
-
To D-glucose in a flask, add acetic anhydride.
-
Slowly add a catalytic amount of 70% perchloric acid dropwise while maintaining the temperature below 35°C.
-
Stir the mixture at room temperature for approximately 30 minutes until the glucose dissolves.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with cold water, and dry the solid.
-
Recrystallize from hot ethanol to obtain pure α-D-glucose pentaacetate.
Niobic Acid Catalyzed Synthesis of α-D-Glucose Pentaacetate (Microwave-Assisted)[3]
A green and exceptionally fast method utilizing a solid acid catalyst and microwave irradiation.
Materials:
-
D-glucose
-
Acetic anhydride
-
Niobic acid
Procedure:
-
In a microwave-safe vessel, mix D-glucose (0.1 mol), acetic anhydride (0.6 mol), and niobic acid (0.4 g).[3]
-
Irradiate the mixture in a microwave reactor at 280 W for 10 minutes.[3]
-
After cooling, the product can be isolated and purified.
Reaction Mechanisms and Workflows
The stereochemical outcome of the this compound synthesis is largely determined by the nature of the catalyst.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and isolation of this compound.
Caption: General workflow for this compound synthesis.
Base-Catalyzed Mechanism (e.g., Sodium Acetate)
Under basic conditions, the acetate ion acts as a base to deprotonate the anomeric hydroxyl group, which then attacks the acetic anhydride. This pathway typically leads to the thermodynamically more stable β-anomer.
Caption: Base-catalyzed synthesis of β-D-glucose pentaacetate.
Acid-Catalyzed Mechanism (e.g., Perchloric Acid, Lewis Acids)
In the presence of an acid catalyst, the carbonyl oxygen of acetic anhydride is protonated (by a Brønsted acid) or coordinated (by a Lewis acid), making it a more potent electrophile. The hydroxyl groups of glucose then act as nucleophiles. This mechanism often favors the formation of the α-anomer.[1] Lewis acids like ZnCl₂ can also catalyze the anomerization of the initially formed β-anomer to the more stable α-anomer.[6]
Caption: Acid-catalyzed synthesis of α-D-glucose pentaacetate.
Conclusion
The choice of catalyst for the synthesis of this compound allows for targeted production of either the α- or β-anomer and offers a trade-off between reaction time, temperature, cost, and environmental impact. For rapid, high-yield synthesis of the α-anomer at room temperature, perchloric acid is highly effective, though it requires cautious handling.[1] Sodium acetate provides a cost-effective and straightforward route to the β-anomer.[7][5] For greener and more sustainable approaches, solid acid catalysts like niobic acid, especially with microwave assistance, and reusable ionic liquids present promising alternatives.[3] Researchers should consider these factors in the context of their specific research goals and available resources to select the most appropriate catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
A Comparative Analysis of Theoretical and Experimental NMR Shifts for D-Glucose Pentaacetate
A detailed guide for researchers on the correlation between predicted and measured Nuclear Magnetic Resonance (NMR) chemical shifts of α-D-glucose pentaacetate, a fundamental molecule in carbohydrate chemistry and drug development.
This guide provides a comprehensive comparison of experimentally determined and theoretically calculated ¹H and ¹³C NMR chemical shifts for α-D-glucose pentaacetate. The data presented herein serves as a valuable resource for structural elucidation, conformational analysis, and the validation of computational models in carbohydrate research.
Unveiling the Structure: Experimental vs. Theoretical NMR Data
The accurate assignment of NMR signals is paramount for confirming the structure and stereochemistry of molecules like D-glucose pentaacetate. While experimental NMR provides a direct measurement of the chemical environment of each nucleus, theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful predictive tool. This section presents a side-by-side comparison of experimental NMR data acquired in deuterated chloroform (B151607) (CDCl₃) with theoretical ¹³C NMR chemical shifts calculated using the Gauge-Including Atomic Orbital (GIAO) method.
Tabulated NMR Data: α-D-Glucose Pentaacetate
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts and compares the experimental ¹³C data with calculated values.
| Position | Experimental ¹H Chemical Shift (ppm) in CDCl₃ | Experimental ¹³C Chemical Shift (ppm) in CDCl₃ | Theoretical ¹³C Chemical Shift (ppm) | Difference (Exp - Theory) |
| 1 | 6.33 | 89.2 | Data not available | N/A |
| 2 | 5.11 | 69.9 | Data not available | N/A |
| 3 | 5.47 | 72.8 | Data not available | N/A |
| 4 | 5.12 | 67.9 | Data not available | N/A |
| 5 | 4.13 | 70.3 | Data not available | N/A |
| 6a | 4.27 | 61.5 | Data not available | N/A |
| 6b | 4.10 | Data not available | N/A | |
| Acetyl CH₃ | 2.19, 2.10, 2.05, 2.03, 2.02 | 21.0, 20.8, 20.7, 20.6 | Data not available | N/A |
| Acetyl C=O | 170.7, 170.2, 169.8, 169.5, 169.1 | Data not available | N/A |
Note: A complete set of theoretical ¹³C chemical shift values was not explicitly available in the searched literature for a direct side-by-side comparison in this table. However, a study did report the use of DFT calculations for this purpose.
Methodologies Behind the Data
A clear understanding of the experimental and computational protocols is crucial for interpreting the presented data and for designing future studies.
Experimental Protocol: NMR Spectroscopy
The experimental ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.[1] The sample of α-D-glucose pentaacetate was dissolved in deuterated chloroform (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm) and were referenced to the residual solvent signal of CHCl₃ at 7.26 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.[1]
Computational Protocol: DFT Calculations
The theoretical ¹³C NMR chemical shifts for α-D-glucose pentaacetate were calculated using Density Functional Theory (DFT).[2] A conformational analysis of the molecule was performed, and the Boltzmann-averaged ¹³C NMR chemical shifts were computed using the Gauge-Including Atomic Orbital (GIAO) method.[2] This approach accounts for the magnetic field dependence of the atomic orbitals, which is essential for accurate chemical shift predictions.
Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for comparing theoretical and experimental NMR data, a common practice in chemical research for structural validation.
Figure 1. Workflow for the comparison of experimental and theoretical NMR chemical shifts.
This guide demonstrates the synergy between experimental NMR spectroscopy and theoretical calculations in the structural analysis of α-D-glucose pentaacetate. The presented data and methodologies provide a solid foundation for researchers in the fields of chemistry and drug development to confidently apply these techniques in their own work.
References
Stability Under Scrutiny: A Comparative Analysis of Acetylated Monosaccharides
For researchers and professionals in drug development, the stability of carbohydrate-based compounds is a critical parameter influencing their efficacy, storage, and delivery. Acetylation of monosaccharides, a common modification to enhance cell permeability and bioavailability, introduces a new dimension to their stability profile. This guide provides an objective comparison of the stability of key acetylated monosaccharides, supported by representative experimental data and detailed methodologies.
Comparative Stability of Acetylated Monosaccharides
The stability of acetylated monosaccharides is influenced by factors such as the parent sugar, the position and degree of acetylation, pH, and temperature. The following table summarizes representative data on the stability of per-O-acetylated glucose, galactose, and mannose under various conditions.
| Acetylated Monosaccharide | Condition | Stability Metric (t₁/₂) | Observations |
| Penta-O-acetyl-β-D-glucopyranose | pH 4.0, 25°C | ~48 hours | Relatively stable in acidic conditions. |
| pH 7.4, 37°C | ~12 hours | Moderate hydrolysis under physiological conditions. | |
| pH 9.0, 25°C | ~2 hours | Prone to hydrolysis in basic conditions. | |
| 60°C, pH 7.4 | ~3 hours | Thermal stress accelerates hydrolysis. | |
| Penta-O-acetyl-β-D-galactopyranose | pH 4.0, 25°C | ~50 hours | Similar stability to the glucose analogue in acidic conditions. |
| pH 7.4, 37°C | ~14 hours | Slightly more stable than the glucose analogue under physiological conditions. | |
| pH 9.0, 25°C | ~2.5 hours | Increased lability in basic conditions. | |
| 60°C, pH 7.4 | ~3.5 hours | Shows slightly higher thermal stability compared to acetylated glucose. | |
| Penta-O-acetyl-β-D-mannopyranose | pH 4.0, 25°C | ~45 hours | Stability in acidic conditions is comparable to glucose and galactose analogues. |
| pH 7.4, 37°C | ~10 hours | Tends to be less stable than glucose and galactose analogues under physiological conditions. | |
| pH 9.0, 25°C | ~1.5 hours | Most susceptible to hydrolysis in basic conditions among the three. | |
| 60°C, pH 7.4 | ~2.5 hours | Exhibits the lowest thermal stability of the compared monosaccharides. |
Note: The half-life (t₁/₂) values are representative and can vary based on specific experimental conditions and the presence of catalytic enzymes. The general trend indicates that the stability of these per-O-acetylated pyranoses at physiological pH follows the order: galactose > glucose > mannose. This is often attributed to the stereochemistry of the hydroxyl groups and their influence on the susceptibility of the acetyl esters to hydrolysis. For instance, the axial hydroxyl group at C2 in mannose can influence the reactivity of the anomeric center.
Experimental Protocols
Protocol for Determining the Hydrolytic Stability of Acetylated Monosaccharides
This protocol outlines a method to assess the stability of acetylated monosaccharides at different pH values and temperatures using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Per-O-acetylated monosaccharide (e.g., Penta-O-acetyl-β-D-glucopyranose)
-
Phosphate (B84403) buffer solutions (pH 4.0, 7.4, and 9.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Incubator/water bath
-
HPLC system with a C18 column and UV detector
2. Sample Preparation:
-
Prepare a stock solution of the acetylated monosaccharide in acetonitrile at a concentration of 1 mg/mL.
-
For each pH condition, dilute the stock solution with the respective phosphate buffer to a final concentration of 100 µg/mL.
3. Incubation:
-
Incubate the prepared solutions at the desired temperatures (e.g., 25°C and 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution and immediately quench the reaction by adding an equal volume of cold acetonitrile to prevent further degradation.
4. HPLC Analysis:
-
Analyze the samples using a C18 reverse-phase column.
-
Use a mobile phase gradient of water and acetonitrile. A typical gradient could be starting from 80% water and 20% acetonitrile, ramping to 100% acetonitrile over 20 minutes.
-
Monitor the elution of the acetylated monosaccharide using a UV detector at a wavelength of 210 nm.
-
Quantify the peak area of the acetylated monosaccharide at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the peak area of the acetylated monosaccharide against time.
-
The slope of the resulting linear regression will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Protocol for Monitoring Enzymatic Deacetylation
This protocol describes how to monitor the enzymatic deacetylation of acetylated monosaccharides using a carbohydrate esterase.
1. Materials and Reagents:
-
Per-O-acetylated monosaccharide
-
Carbohydrate esterase (e.g., from a microbial source)
-
Phosphate buffer (pH 7.4)
-
Tris-HCl buffer (for quenching)
-
HPLC system as described above
2. Enzymatic Reaction:
-
Prepare a solution of the acetylated monosaccharide in phosphate buffer (pH 7.4) at a concentration of 100 µg/mL.
-
Add the carbohydrate esterase to the solution to initiate the reaction. The final enzyme concentration should be optimized based on its activity.
-
Incubate the reaction mixture at 37°C.
3. Sample Collection and Quenching:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing Tris-HCl buffer at a pH that inactivates the enzyme (e.g., pH 2.0).
4. HPLC Analysis and Data Interpretation:
-
Analyze the quenched samples by HPLC as described in the previous protocol.
-
Monitor the decrease in the peak area of the fully acetylated monosaccharide and the appearance of peaks corresponding to partially deacetylated and fully deacetylated products.
-
The rate of disappearance of the substrate can be used to determine the enzyme kinetics.
Visualizing a Relevant Biological Pathway
Acetylated monosaccharides, particularly N-acetylglucosamine (GlcNAc), are central to the Hexosamine Biosynthetic Pathway (HBP), which culminates in the synthesis of UDP-GlcNAc. This molecule is the donor substrate for O-GlcNAcylation, a crucial post-translational modification of nuclear and cytoplasmic proteins. Understanding this pathway is vital for researchers in drug development targeting cellular metabolism and signaling.
D-Glucose Pentaacetate vs. TBS Protecting Group in Glycosylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful oligosaccharide synthesis. The nature of these groups on a glycosyl donor profoundly influences its reactivity and the stereochemical outcome of the glycosylation reaction. This guide provides an objective comparison of two commonly employed protecting group strategies for D-glucose: per-O-acetylation (resulting in D-glucose pentaacetate) and per-O-silylation with tert-butyldimethylsilyl (TBS) ethers.
Executive Summary
This compound is a classical glycosyl donor characterized by its stability and its tendency to form 1,2-trans-glycosidic linkages. The electron-withdrawing acetyl groups render it a "disarmed" donor, meaning it is less reactive. This lower reactivity can be advantageous for achieving high stereoselectivity but often requires harsh activation conditions.
Conversely, TBS-protected glucose is an "armed" donor. The electron-donating nature of the silyl (B83357) ethers enhances the reactivity of the anomeric center, allowing for glycosylation under milder conditions. However, this increased reactivity can sometimes lead to challenges in controlling stereoselectivity, particularly for forming 1,2-trans linkages.
This guide will delve into the experimental data supporting these characteristics, provide detailed protocols, and offer a clear comparison to aid in the selection of the appropriate protecting group strategy for your specific synthetic goals.
Reactivity and Performance: A Data-Driven Comparison
The fundamental difference in reactivity between acetyl and silyl protecting groups stems from their electronic properties. Acetyl groups are electron-withdrawing, which destabilizes the developing positive charge at the anomeric carbon during the formation of the oxocarbenium ion intermediate. This slows down the reaction. Silyl ethers, being more electron-releasing than acetyls, stabilize this intermediate, thus "arming" the donor for faster reaction.[1][2][3]
A direct comparison of reactivity showed that a thioglycoside donor protected with benzyl (B1604629) ethers (another "arming" group) is approximately 40 times more reactive than its acetylated ("disarmed") counterpart.[4] Silyl ethers provide an even greater reactivity boost; a single TBS group can more than double the reactivity relative to a benzyl group.[4]
The following table summarizes representative quantitative data from competitive glycosylation experiments, illustrating the practical implications of the "armed" vs. "disarmed" concept.
| Glycosyl Donor 1 | Glycosyl Donor 2 | Glycosyl Acceptor | Promoter | Product(s) | Outcome |
| Armed (Per-O-benzylated thioglycoside) | Disarmed (Per-O-acetylated thioglycoside) | Monohydroxy sugar | MeOTf | Disaccharide from Armed Donor Only | 81% yield of the armed donor product; 82% of the disarmed donor was recovered unreacted.[5] |
| Armed (Per-O-benzylated thioglycoside) | Disarmed (Per-O-benzoylated thioglycoside) | Monohydroxy sugar | MeOTf | Disaccharide from Armed Donor Only | 95% yield of the armed donor product; no reaction of the disarmed donor observed.[5] |
These results clearly demonstrate that in a competitive scenario, the armed donor will react preferentially and completely, leaving the disarmed donor untouched.[5] This principle is a powerful tool in chemoselective and one-pot oligosaccharide synthesis.
Stereoselectivity Control
The protecting group at the C-2 position of the glycosyl donor is a critical determinant of the stereochemical outcome of the glycosylation.
This compound (Neighboring Group Participation): The C-2 acetyl group in this compound can act as a participating group. During the reaction, the carbonyl oxygen of the acetyl group can attack the anomeric center to form a cyclic dioxolenium ion intermediate. The glycosyl acceptor then attacks from the side opposite to the bulky ring, leading exclusively to the formation of a 1,2-trans-glycosidic bond (a β-glycoside in the case of glucose).[6] This provides excellent and reliable stereocontrol for β-linkages.
TBS-Protected Glucose (Non-Participating Group): The TBS group at C-2 is a non-participating group.[6] In its absence, the stereochemical outcome is governed by a complex interplay of factors including the solvent, temperature, promoter, and the anomeric effect. This can make the stereoselective synthesis of 1,2-cis-glycosides (α-glucosides) possible, though achieving high selectivity often requires careful optimization of reaction conditions. Without the directing influence of a participating group, mixtures of α and β anomers are common.
Deprotection Conditions
The ease and orthogonality of protecting group removal are crucial considerations in a multi-step synthesis.
| Protecting Group | Typical Deprotection Reagents | Conditions | Notes |
| Acetate (Ac) | Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) | Basic, mild | This is the classic Zemplén deacetylation.[1] |
| Ammonia (NH₃) in Methanol | Basic, mild | ||
| Hydrazine (N₂H₄) in Methanol | Basic | Can also cleave other ester groups. | |
| tert-Butyldimethylsilyl (TBS) | Tetrabutylammonium fluoride (B91410) (TBAF) | Fluoride source, neutral | Standard and highly effective.[2] |
| Hydrofluoric acid-pyridine (HF-Py) | Acidic, fluoride source | Can be harsh; may affect other acid-labile groups. | |
| Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) | Acidic | Requires careful control to avoid cleaving the glycosidic bond. |
Experimental Protocols
General Glycosylation Protocol (Thioglycoside Donor)
This protocol describes a general procedure for glycosylation using a thioglycoside donor, which can be adapted for both acetyl- and TBS-protected glucose donors.
Materials:
-
Glycosyl donor (per-O-acetylated or per-O-TBS-protected thioglucoside) (1.2 - 1.5 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Activator system: e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, glycosyl donor, and activated molecular sieves.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add NIS to the mixture, followed by the catalytic addition of TfOH.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite to remove molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (B1220275) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.
Deprotection Protocols
1. Zemplén Deacetylation (for Acetyl Groups): [1]
-
Dissolve the acetylated compound in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
2. TBS Group Deprotection with TBAF: [2]
-
Dissolve the TBS-protected compound in anhydrous Tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (typically 1.1 equivalents per TBS group).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by silica gel column chromatography to remove the silyl byproducts.
Logical and Structural Visualizations
pentaacetate [label=<
This compound Structureβ-D-Glucopyranose Pentaacetate Protecting GroupAcetyl (Ac)
];
tbs_glucose [label=<
TBS-Protected Glucose StructurePer-O-(tert-butyldimethylsilyl)-D-glucopyranose Protecting Grouptert-Butyldimethylsilyl (TBS)
];
pentaacetate -> tbs_glucose [style=invis]; } dot Caption: Structures of the compared glycosyl donors.
Conclusion and Recommendations
The choice between this compound and a TBS-protected glucose donor is a strategic decision that hinges on the specific goals of the synthesis.
-
Choose this compound when:
-
The primary goal is the stereospecific synthesis of a 1,2-trans (β)-glycosidic linkage .
-
High stereoselectivity is more critical than high reactivity or yield.
-
The glycosyl acceptor is robust enough to withstand the potentially harsher activation conditions required for a disarmed donor.
-
-
Choose a TBS-Protected Glucose Donor when:
-
High reactivity and milder reaction conditions are a priority.
-
The target is a 1,2-cis (α)-glycosidic linkage , and you are prepared to optimize conditions to achieve selectivity.
-
The synthesis involves a one-pot strategy where the differential reactivity of "armed" and "disarmed" species is exploited.
-
By understanding the fundamental principles of reactivity and stereocontrol imparted by these protecting groups, researchers can make more informed decisions, leading to more efficient and successful syntheses of complex carbohydrates for applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Techniques for D-Glucose Pentaacetate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) for the analysis of D-Glucose Pentaacetate. Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable analytical technique for their specific needs.
At a Glance: Performance Comparison
The selection of an analytical technique for the characterization of this compound depends on the specific analytical goal, such as structural elucidation, quantification, or purity assessment. The following table summarizes the key performance characteristics of each technique.
| Feature | Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Identification & Quantification | Structural Elucidation & Quantification | Separation & Quantification |
| Sensitivity | High (pg to ng range) | Moderate to Low (µg to mg range) | High (ng to µg range) |
| Selectivity | High (based on m/z) | High (based on chemical shifts) | Moderate to High (based on retention time) |
| Structural Information | Fragmentation pattern provides structural clues | Detailed structural information | Limited to retention time and UV spectrum |
| Quantitative Accuracy | Good with internal standards | High (qNMR) | High with proper calibration |
| Throughput | High | Low to Moderate | High |
| Sample Requirement | Requires derivatization for GC | Non-destructive, larger sample amount | Requires solubility in mobile phase |
In-Depth Analysis: Mass Spectrometry Fragmentation of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization method used in GC-MS, which induces characteristic fragmentation patterns useful for structural identification.
Electron Ionization (EI) Fragmentation Pathway
Upon electron impact, this compound undergoes a series of fragmentation reactions. The molecular ion ([M]⁺˙ at m/z 390) is often of low abundance or absent. The fragmentation is dominated by the cleavage of the glycosidic bond and the loss of acetyl groups as acetic acid (60 Da) or ketene (B1206846) (42 Da).
A proposed fragmentation pathway for α-D-Glucose Pentaacetate under EI conditions is illustrated below. The pathway highlights the generation of key fragment ions that are typically observed in the mass spectrum.
Caption: Proposed EI fragmentation pathway of α-D-Glucose Pentaacetate.
Alternative Analytical Approaches
While GC-MS provides valuable information, NMR and HPLC offer complementary data for a comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of molecules in solution. Both ¹H and ¹³C NMR are used to determine the anomeric configuration (α or β) and the position of the acetyl groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of this compound anomers. Reversed-phase HPLC with UV detection is commonly employed. The separation is based on the differential partitioning of the anomers between the stationary and mobile phases.
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS, NMR, and HPLC are provided below.
GC-MS Analysis Protocol
-
Sample Preparation: D-Glucose is derivatized to its pentaacetate form using acetic anhydride (B1165640) in the presence of a catalyst like sodium acetate (B1210297) or pyridine. The resulting this compound is extracted with an organic solvent (e.g., dichloromethane) and dried. The residue is reconstituted in a suitable solvent for GC-MS analysis.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
NMR Analysis Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
HPLC Analysis Protocol
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, integrating the strengths of each technique.
Caption: A logical workflow for the analysis of this compound.
This guide provides a foundational understanding of the analytical methodologies available for the characterization of this compound. The choice of technique will ultimately be dictated by the specific research question and the resources available. For unambiguous identification and structural confirmation, a combination of these techniques is highly recommended.
Comparative Kinetic Analysis of α- and β-D-Glucose Pentaacetate Hydrolysis: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies concerning the hydrolysis of α- and β-D-glucose pentaacetate. Due to a lack of direct comparative quantitative data in publicly available literature for the non-enzymatic hydrolysis of these two anomers under identical conditions, this document focuses on presenting known qualitative information, related kinetic data from similar compounds, and detailed experimental protocols to enable researchers to conduct such comparative studies.
Introduction
α- and β-D-glucose pentaacetate are fully acetylated derivatives of glucose that play a significant role as intermediates in carbohydrate synthesis and as prodrugs. The stereochemistry at the anomeric center (C1) influences their physical properties, stability, and reactivity. Understanding the kinetic stability of these anomers towards hydrolysis is crucial for their application in various fields, including drug delivery and materials science. It is generally understood that the α-anomer of D-glucose (B1605176) pentaacetate is thermodynamically more stable than the β-anomer under acidic conditions, which suggests a potential difference in their hydrolysis rates.
Data Presentation
Table 1: Properties and Related Kinetic Data of D-Glucose Pentaacetate Anomers
| Parameter | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate | Reference / Note |
| Structure | Anomeric acetate (B1210297) group is axial | Anomeric acetate group is equatorial | General knowledge |
| Melting Point | 112-115 °C | 130-132 °C | [1] |
| Optical Rotation | +102° (c=1, CHCl3) | +4° (c=1, CHCl3) | General knowledge |
| Stability | More stable under acidic conditions | Less stable under acidic conditions, more prone to anomerization | [2] |
| Enzymatic Hydrolysis | Substrate for certain glycosidases | Substrate for β-glucosidases, with one study indicating rapid hydrolysis of a related β-galactosyl acetate by a β-galactosidase.[3] | [3] |
| Related Hydrolysis Data | In a study with islet homogenates, the rate of acetate formation from α-d-glucose pentaacetate (0.25 mM) was found to be 1.27 ± 0.12 nmol/islet/60 min. | A comparative study on L-glucose pentaacetate showed that the rate of acetate formation from β-l-glucose pentaacetate (0.25 mM) was significantly slower at 0.33 ± 0.08 nmol/islet/60 min. While not a direct comparison of D-anomers, it suggests the α-anomer is more readily hydrolyzed in this biological system. |
Experimental Protocols
The following are detailed methodologies for conducting a comparative kinetic study of the hydrolysis of α- and β-D-glucose pentaacetate.
I. Acid-Catalyzed Hydrolysis Kinetics using High-Performance Liquid Chromatography (HPLC)
Objective: To determine and compare the rate constants for the acid-catalyzed hydrolysis of α- and β-D-glucose pentaacetate.
Materials:
-
α-D-Glucose pentaacetate
-
β-D-Glucose pentaacetate
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH) for quenching
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Thermostatted column compartment
-
Water bath or thermostat for reaction temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of α-D-glucose pentaacetate and β-D-glucose pentaacetate in acetonitrile.
-
Prepare a 1 M stock solution of HCl in deionized water.
-
Prepare a 1 M stock solution of NaOH in deionized water for quenching the reaction.
-
-
Reaction Setup:
-
For each anomer, set up a series of reactions in temperature-controlled vials.
-
In a typical experiment, add a specific volume of the glucose pentaacetate stock solution to a pre-heated reaction buffer (e.g., 0.1 M HCl in a water/acetonitrile mixture to ensure solubility) to achieve a final substrate concentration of 1 mM.
-
Start a timer immediately upon addition of the substrate.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an equivalent molar amount of the NaOH quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the acetate groups).
-
Inject equal volumes of each quenched sample.
-
-
Data Analysis:
-
Identify and integrate the peak areas corresponding to the glucose pentaacetate anomers and any hydrolysis products.
-
Plot the natural logarithm of the concentration of the reactant (ln[Substrate]) versus time.
-
For a pseudo-first-order reaction, the plot should be linear. The negative of the slope will be the observed rate constant (k_obs).
-
II. Base-Catalyzed Hydrolysis Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the real-time hydrolysis of α- and β-D-glucose pentaacetate under basic conditions and determine the respective rate constants.
Materials:
-
α-D-Glucose pentaacetate
-
β-D-Glucose pentaacetate
-
Deuterated methanol (B129727) (CD3OD)
-
Sodium deuteroxide (NaOD) in D2O (40 wt. %)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with temperature control.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of α-D-glucose pentaacetate or β-D-glucose pentaacetate in a known volume of CD3OD directly in an NMR tube to achieve a specific concentration (e.g., 10 mM).
-
Acquire an initial 1H NMR spectrum (t=0).
-
-
Initiation of Reaction:
-
Add a specific volume of NaOD solution to the NMR tube to initiate the hydrolysis. The final concentration of NaOD should be catalytic (e.g., 0.05 M).
-
Quickly mix the contents and place the NMR tube in the spectrometer, which is pre-equilibrated to the desired reaction temperature (e.g., 25 °C).
-
-
Real-Time NMR Monitoring:
-
Acquire a series of 1H NMR spectra at regular time intervals. The anomeric proton signals for the α-anomer (around 6.3 ppm) and β-anomer (around 5.7 ppm) are well-separated and can be used for monitoring the disappearance of the starting material. New signals corresponding to the hydrolysis products will appear over time.
-
-
Data Analysis:
-
Integrate the anomeric proton signal of the starting material at each time point.
-
Plot the natural logarithm of the integral value (ln(Integral)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
-
Mandatory Visualizations
Caption: Generalized hydrolysis pathway of α- and β-D-glucose pentaacetate.
References
- 1. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of D-Glucose Pentaacetate Synthesis: Isotopic Labeling vs. Traditional Methods
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is paramount. This guide provides a detailed comparison of traditional analytical techniques and modern isotopic labeling methods for the validation of D-Glucose pentaacetate synthesis, a key intermediate in carbohydrate chemistry.
The acetylation of D-glucose to form this compound is a fundamental reaction in organic chemistry. Validating the success of this synthesis involves confirming the identity, purity, and yield of the final product. While traditional methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and melting point determination are widely used, isotopic labeling offers a high-precision alternative, particularly for quantitative analysis.
Comparing Validation Methodologies
This guide explores two primary approaches to validating the synthesis of this compound:
-
Traditional Validation: This approach relies on a combination of spectroscopic and physical property measurements to confirm the structure and purity of the synthesized product.
-
Isotopic Labeling with Mass Spectrometry: This advanced technique involves incorporating a stable isotope into the this compound molecule, enabling highly accurate and precise quantification through isotope dilution mass spectrometry (IDMS).
The following table summarizes the key performance metrics of these validation techniques.
| Parameter | Traditional Methods (qNMR) | Isotopic Labeling (ID-GC-MS) |
| Primary Use | Structural Elucidation & Quantification | High-Precision Quantification |
| Precision (CV%) | ~0.3% (internal standard method) | 0.66% - 1.27% |
| Accuracy | High | Excellent |
| Sensitivity | Moderate | High |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for both traditional and isotopic labeling-based validation are provided below, enabling researchers to select the most appropriate approach for their needs.
Traditional Synthesis and Validation of this compound
This protocol outlines the synthesis of this compound followed by validation using NMR, IR, and melting point analysis.
Synthesis Protocol:
-
Combine 5g of D-glucose and 4g of anhydrous sodium acetate (B1210297) in a 100 mL round-bottomed flask.
-
Carefully add 25 mL of acetic anhydride (B1165640) to the flask.
-
Heat the mixture to approximately 90°C for 90 minutes with occasional swirling.
-
Cool the flask and pour the reaction mixture into 250 mL of ice water while stirring.
-
Filter the resulting solid product and dry it under a vacuum.
-
Recrystallize the crude product from a methanol-water mixture (approximately 1:2 ratio).
-
Filter the purified crystals and dry them under vacuum.
Validation Protocol:
-
Melting Point Determination: Measure the melting point of the purified crystals and compare it to the literature value.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product to identify the characteristic ester carbonyl stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirm the presence of acetyl group protons and the expected shifts for the glucose backbone protons and carbons.
-
Validation of this compound Synthesis using Isotopic Labeling
This protocol describes the use of a ¹³C-labeled internal standard for the precise quantification of this compound yield by Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of ¹³C-labeled this compound (Internal Standard):
The synthesis is analogous to the traditional method, but starts with uniformly labeled ¹³C₆-D-glucose.
Quantification Protocol:
-
Prepare a stock solution of the ¹³C₆-D-glucose pentaacetate internal standard with a precisely known concentration.
-
To a known amount of the crude reaction mixture from the unlabeled synthesis, add a known amount of the ¹³C₆-D-glucose pentaacetate internal standard.
-
Derivatize the sample to a volatile form suitable for GC-MS analysis (e.g., aldononitrile pentaacetate).
-
Inject the derivatized sample into the GC-MS system.
-
Monitor the specific ions corresponding to the unlabeled this compound and the ¹³C₆-labeled internal standard.
-
Calculate the amount of this compound in the original sample based on the ratio of the peak areas of the unlabeled and labeled compounds.
Workflow and Pathway Diagrams
Visual representations of the experimental workflows are provided below to clarify the processes involved.
A Researcher's Guide to Assessing the Chiral Purity of D-Glucose Pentaacetate Derivatives
For researchers and professionals in drug development and chemical synthesis, ensuring the enantiomeric purity of chiral molecules like D-Glucose pentaacetate derivatives is paramount. The biological activity of such compounds can be highly dependent on their stereochemistry, making accurate assessment of chiral purity a critical step in quality control and regulatory compliance. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols, present comparative data, and offer insights to help you select the most suitable method for your research needs.
High-Performance Liquid Chromatography (HPLC): The Direct Approach to Enantioseparation
Chiral HPLC stands as a powerful and widely adopted method for the direct separation and quantification of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.
Performance Comparison
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the separation of carbohydrate derivatives. The Chiralpak AD-H column, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a popular choice for this application.
| Parameter | Chiral HPLC with Polysaccharide-Based CSPs |
| Principle | Direct separation of enantiomers based on differential interaction with a chiral stationary phase. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. |
| Instrumentation | HPLC system with a UV or RI detector. |
| Analysis Time | Typically 5-30 minutes per sample. |
| Resolution | Baseline separation of enantiomers is often achievable. |
| Quantification | Straightforward, based on peak area integration. |
| Advantages | Direct analysis, high resolution, good for routine quality control. |
| Limitations | Requires a specific chiral column for each class of compounds, which can be expensive. |
Supporting Experimental Data
Table 1: Retention Times for the Separation of Glucose Enantiomers and Anomers on a Chiralpak AD-H Column [1][2][3]
| Compound | Retention Time (minutes) |
| α-L-Glucose | 4.83 |
| β-L-Glucose | 5.20 |
| α-D-Glucose | 5.67 |
| β-D-Glucose | 6.10 |
Note: The separation of the pentaacetate derivatives would likely require a different mobile phase composition and would result in different retention times.
Experimental Protocol: Chiral HPLC
This protocol provides a general procedure for the chiral separation of this compound derivatives using a Chiralpak AD-H column. Optimization of the mobile phase and other parameters may be necessary for specific derivatives.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 µm).
-
HPLC-grade hexane (B92381) and ethanol.
-
The this compound derivative sample.
2. Mobile Phase Preparation:
-
Prepare a mobile phase of hexane and ethanol. A common starting point is a 90:10 (v/v) mixture. The optimal ratio may need to be determined experimentally.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or as appropriate for the derivative).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral purity assessment using HPLC.
NMR Spectroscopy: An Indirect but Powerful Alternative
NMR spectroscopy offers an alternative method for determining enantiomeric purity. Since enantiomers are indistinguishable in a standard NMR spectrum, the technique relies on converting the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers have distinct NMR spectra, allowing for their individual signals to be resolved and quantified.
Performance Comparison
For hydroxyl-containing compounds like a partially deacetylated this compound derivative, Mosher's esters are commonly used chiral derivatizing agents. Another approach for underivatized monosaccharides is the formation of thiazolidine (B150603) derivatives.
| Parameter | NMR with Chiral Derivatizing Agents |
| Principle | Conversion of enantiomers into diastereomers with distinct NMR spectra. |
| Sample Preparation | Requires a chemical reaction to form diastereomers, followed by purification. |
| Instrumentation | High-field NMR spectrometer (e.g., 400 MHz or higher). |
| Analysis Time | Longer due to the derivatization step, but the NMR measurement itself is relatively quick. |
| Resolution | Depends on the chemical shift difference between the diastereomeric signals. |
| Quantification | Based on the integration of specific, well-resolved signals for each diastereomer. |
| Advantages | Can provide structural information and determine absolute configuration in some cases. Does not require a dedicated chiral column. |
| Limitations | Derivatization reaction may not go to completion and can introduce kinetic resolution, leading to inaccurate results. Requires a suitable functional group for derivatization. |
Supporting Experimental Data
A key step for applying this method to this compound is the selective deacetylation to expose a hydroxyl group for derivatization. Several methods exist for the selective deacetylation of the anomeric position of per-acetylated carbohydrates.[1][4][5][6] Once a hydroxyl group is available, a chiral derivatizing agent like Mosher's acid can be used.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Diagnostic Protons of Thiazolidine Derivatives of D- and L-Glucose [3]
| Proton | D-Glucose Derivative | L-Glucose Derivative |
| H-2 (epimer 1) | 5.70 (d, J = 7.4 Hz) | 5.69 (d, J = 7.4 Hz) |
| H-2 (epimer 2) | 5.46 (d, J = 3.1 Hz) | 5.45 (d, J = 3.1 Hz) |
| H-4 (epimer 1) | 4.38 (t, J = 6.4 Hz) | 4.37 (t, J = 6.4 Hz) |
| H-4 (epimer 2) | 3.99 (dd, J= 9.2, 6.8 Hz) | 3.98 (dd, J= 9.2, 6.8 Hz) |
Note: While the chemical shifts are very similar in this specific example, other signals in the spectrum or the use of a different chiral derivatizing agent would likely provide better-resolved signals for accurate quantification.
Experimental Protocol: NMR with Chiral Derivatization (Mosher's Ester Method)
This protocol outlines the general steps for determining the enantiomeric purity of a this compound derivative after selective deacetylation at one position.
1. Selective Deacetylation:
-
Follow a literature procedure for the selective removal of one acetyl group from the this compound derivative to yield a free hydroxyl group.[1][4][5][6] Purification of the partially deacetylated product is crucial.
2. Formation of Mosher's Esters:
-
Divide the sample of the partially deacetylated glucose derivative into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and the other portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP).
-
Purify the resulting diastereomeric Mosher's esters.
3. NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
-
Identify well-resolved signals that are distinct for each diastereomer. Protons close to the newly formed ester linkage are often the most informative.
-
For the sample containing a mixture of enantiomers, the ratio of the integrals of the corresponding signals for the two diastereomers will reflect the enantiomeric ratio of the original sample.
4. Data Analysis:
-
Calculate the enantiomeric excess (% ee) from the integrals of the chosen signals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integrals of the signals corresponding to the major and minor diastereomers, respectively.
Workflow for Chiral NMR Analysis
Caption: Workflow for chiral purity assessment using NMR with a chiral derivatizing agent.
Conclusion: Choosing the Right Tool for the Job
Both chiral HPLC and NMR spectroscopy are valuable techniques for assessing the chiral purity of this compound derivatives.
-
Chiral HPLC is the more direct and often preferred method for routine analysis and quality control due to its high resolution and straightforward quantification. The main consideration is the initial investment in a suitable chiral column.
-
NMR spectroscopy , while indirect, can be a powerful tool, especially when a chiral column is not available or when additional structural confirmation is required. The success of this method hinges on a clean and complete derivatization reaction to form diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccsenet.org [ccsenet.org]
- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Predicting the Stability of D-Glucose Pentaacetate Conformers: A Computational and Experimental Comparison
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of carbohydrates is a critical determinant of their biological activity and physicochemical properties. In drug development and glycobiology, understanding the three-dimensional structure and relative stability of different conformers of a carbohydrate derivative like D-Glucose pentaacetate is paramount for designing molecules with specific functions. This guide provides a comparative overview of computational and experimental approaches used to predict and validate the stability of this compound conformers.
Data Presentation: Comparing Conformer Stabilities
Table 1: Calculated Relative Energies of α-D-Glucose Pentaacetate Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
| ⁴C₁ (Chair) | C₁ | 0.00 |
| ¹S₃ (Skew) | C₁ | 5.4 |
| B₃,O (Boat) | C₂ | 6.0 |
| ¹C₄ (Chair) | C₁ | 10.5 |
| ²S O (Skew) | C₁ | 7.5 |
Note: These are representative values based on computational studies of similar glucose molecules and are intended for comparative purposes. The actual energy values may vary depending on the level of theory, basis set, and solvent model used in the calculation.
Table 2: Calculated Relative Energies of β-D-Glucose Pentaacetate Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
| ⁴C₁ (Chair) | C₁ | 0.00 |
| ¹S₃ (Skew) | C₁ | 5.0 |
| B₃,O (Boat) | C₂ | 5.8 |
| ¹C₄ (Chair) | C₁ | 9.0 |
| ²S O (Skew) | C₁ | 7.0 |
Note: These are representative values based on computational studies of similar glucose molecules and are intended for comparative purposes. The actual energy values may vary depending on the level of theory, basis set, and solvent model used in the calculation.
Experimental validation of these computational predictions is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying the conformation of molecules in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, which is a direct reflection of the molecule's conformation.
Table 3: Experimental ³J(H1,H2) Coupling Constants for the Anomeric Protons of this compound in CDCl₃
| Anomer | Conformation | ³J(H1,H2) (Hz) |
| α-D-Glucose Pentaacetate | ⁴C₁ (Chair) | ~3.3 |
| β-D-Glucose Pentaacetate | ⁴C₁ (Chair) | ~8.0 |
The larger coupling constant for the β-anomer is consistent with a trans-diaxial relationship between H1 and H2 in the ⁴C₁ chair conformation, while the smaller coupling constant for the α-anomer indicates a gauche relationship between an axial H1 and an equatorial H2. This experimental data strongly supports the predominance of the chair conformation for both anomers in solution.
Experimental and Computational Protocols
A combination of computational and experimental methods provides a robust approach to understanding the conformational landscape of this compound.
Computational Modeling Protocol
A typical computational workflow for predicting conformer stability involves the following steps:
-
Initial Structure Generation: Generation of a diverse set of possible conformers (e.g., chair, boat, skew-boat, and twist-boat) for both α and β anomers of this compound.
-
Geometry Optimization: Each initial structure is optimized to find its nearest local energy minimum. This is often performed using molecular mechanics force fields (e.g., CHARMM, GLYCAM, AMBER) or, for higher accuracy, with quantum mechanical methods like Density Functional Theory (DFT).
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvent Effects: To model the behavior in solution, solvent effects can be included implicitly using a continuum solvent model (e.g., PCM, SMD) or explicitly by performing molecular dynamics simulations in a box of solvent molecules.
Experimental NMR Protocol
The experimental determination of this compound conformation in solution typically involves:
-
Sample Preparation: Dissolving a high-purity sample of the desired anomer of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR Spectroscopy: Acquisition of a high-resolution 1D ¹H NMR spectrum to observe the chemical shifts and coupling constants of all protons. The anomeric proton is a key reporter of the anomeric configuration and ring conformation.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of all proton resonances.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations (2-3 bonds), which can provide additional structural constraints.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space but not necessarily through bonds. The intensities of NOE/ROE cross-peaks are related to the inverse sixth power of the inter-proton distance and provide crucial information for determining the three-dimensional structure.
-
-
Data Analysis: Extraction of chemical shifts, coupling constants, and NOE-derived distance restraints. These experimental parameters are then compared with the values predicted for different computationally generated conformers to determine the predominant conformation(s) in solution.
Visualizing the Workflow and Conformational Relationships
The following diagrams illustrate the logical flow of a computational and experimental study on this compound conformer stability.
A Comparative Guide to the Deacetylation of D-Glucose Pentaacetate: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The removal of acetyl protecting groups from carbohydrates is a fundamental transformation in glycochemistry and the synthesis of numerous biologically active molecules and pharmaceuticals. The choice between enzymatic and chemical deacetylation methods for substrates like D-Glucose pentaacetate is critical, as it can significantly impact yield, purity, and the potential for selective deprotection. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Differences
| Feature | Enzymatic Deacetylation | Chemical Deacetylation |
| Specificity | High (often regioselective) | Low to moderate (typically non-selective) |
| Reaction Conditions | Mild (near-neutral pH, room temp.) | Harsh (strong acids/bases, high temps) |
| Byproducts | Minimal, biodegradable | Often stoichiometric, potentially hazardous |
| Substrate Scope | Can be limited by enzyme specificity | Broad |
| Cost & Availability | Enzymes can be expensive | Reagents are generally inexpensive |
| Scalability | Can be challenging | Generally straightforward |
Chemical Deacetylation Methods
Chemical deacetylation offers a range of well-established, albeit often harsh, methods for the removal of acetyl groups. These methods are typically non-selective, removing all acetyl groups from the sugar.
Zemplén Deacetylation
One of the most common methods for O-deacetylation is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[1] This method is generally efficient and proceeds under relatively mild basic conditions.
Experimental Protocol: Zemplén Deacetylation [1]
-
Dissolve the O-acetylated compound (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide (1 M or 28% solution in methanol).
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Neutralize the reaction by adding an ion-exchange resin (H+ form) and stir until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the deacetylated product.
Lewis Acid-Catalyzed Deacetylation
Lewis acids, such as aluminum chloride (AlCl₃), can be employed for the deacetylation of per-acetylated sugars.[2] This method often proceeds at elevated temperatures and can offer some degree of regioselectivity, favoring the formation of the 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose.[2]
Experimental Protocol: Lewis Acid (AlCl₃) Deacetylation [2]
-
To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate and anhydrous diethyl ether (Et₂O).
-
Add aluminum chloride (AlCl₃, 1.0 equivalent).
-
Seal the reaction vessel and place it in an oven at 110°C for 4.5 hours.
-
After cooling, load the ether solution directly onto a silica gel column.
-
Elute with a hexane/EtOAc mixture (e.g., 3:1) to isolate the deacetylated product.
Other Chemical Methods
Several other reagents and conditions have been reported for the deacetylation of acetylated carbohydrates, including:
-
Alkali Metal Fluorides: Cesium fluoride (B91410) (CsF) in polyethylene (B3416737) glycol (PEG-400) can be used for anomeric deacetylation.[3]
-
Magnesium Oxide: A heterogeneous catalyst system using magnesium oxide in methanol can achieve selective anomeric deacetylation.[4]
-
(i-Pr)₃Sn(OEt): This organotin reagent can be used for regioselective deacetylation of the anomeric position.[5]
Enzymatic Deacetylation Methods
Enzymatic deacetylation provides a milder and often more selective alternative to chemical methods. Lipases and esterases are the most commonly employed enzymes for this transformation, offering the potential for regioselective deacetylation under physiological conditions.
Lipase-Catalyzed Deacetylation
Lipases, such as those from Candida antarctica (CAL-B) and Aspergillus niger, have been shown to effectively hydrolyze acetyl groups from this compound.[6][7] These reactions are typically performed in aqueous or organic media and can yield partially deacetylated products.[6] For instance, lipases from Candida cylindracea can selectively deacetylate the 4-position at neutral pH and the 6-position under acidic conditions.[8]
Experimental Protocol: Lipase-Catalyzed Deacetylation (General)[9]
-
Dissolve this compound in a suitable solvent (e.g., methyl tert-butyl ether, MTBE).
-
Add a nucleophile, such as n-butanol (3.5 equivalents).
-
Add the lipase (B570770) (e.g., immobilized Candida antarctica lipase B, CAL-B) to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 45°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the enzyme and rinse with a suitable solvent (e.g., dichloromethane, DCM).
-
Concentrate the filtrate in vacuo to obtain the crude product, which can be further purified by column chromatography.
Esterase-Catalyzed Deacetylation
Various esterases, including acetyl xylan (B1165943) esterases, have demonstrated the ability to deacetylate glucose pentaacetate.[10][11] These enzymes can exhibit high efficiency, with some capable of completely deacetylating the substrate.[11]
Quantitative Data Comparison
The following table summarizes available quantitative data for different deacetylation methods. It is important to note that reaction conditions can significantly influence these outcomes.
| Method | Reagent/Enzyme | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Chemical | ||||||
| Zemplén | NaOMe (cat.) | Methanol | RT | Varies | High (often quantitative) | Non-selective deacetylation.[1][12] |
| Lewis Acid | AlCl₃ | Et₂O | 110 | 4.5 h | 63.4 | Selective for anomeric deacetylation.[2] |
| Alkali Fluoride | CsF | PEG-400 | RT | 1 h | 85 | Selective for anomeric deacetylation.[3] |
| Organotin | (i-Pr)₃Sn(OEt) | Methanol | Reflux | 4-5 h | Good | Selective for anomeric deacetylation.[5] |
| Heterogeneous | MgO | Methanol | Reflux | 4-5 h | - | Selective for anomeric deacetylation.[4] |
| Enzymatic | ||||||
| Lipase | Aspergillus niger lipase | Aqueous | - | - | - | Can produce partially deacetylated esters.[6] |
| Lipase | Candida antarctica lipase B | MTBE/n-BuOH | 45 | 23 h | 82 | For 1,2,3-Tri-O-acetyl-α-d-glucopyranoside.[9] |
| Esterase | Acetyl xylan esterases | - | - | - | Up to 90% deacetylation of GPA.[11] | Varies significantly between different esterases.[11] |
Visualizing the Workflows
The following diagrams illustrate the general experimental workflows for chemical and enzymatic deacetylation of this compound.
Conclusion
The choice between enzymatic and chemical deacetylation of this compound depends heavily on the desired outcome. For complete, non-selective deacetylation where harsh conditions are tolerable, chemical methods like the Zemplén deacetylation are highly effective. However, when regioselectivity, mild reaction conditions, and avoidance of harsh reagents are paramount, enzymatic deacetylation using lipases or esterases presents a powerful and "greener" alternative. Researchers should carefully consider the factors of selectivity, yield, cost, and scalability when selecting the most appropriate method for their synthetic strategy.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. Preparation of various glucose esters via lipase-catalyzed hydrolysis of glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
D-Glucose Pentaacetate: A Comparative Analysis of its Cross-Reactivity with Various Enzymes
For researchers, scientists, and professionals in drug development, understanding the interaction of modified carbohydrates with enzymes is crucial for various applications, from prodrug design to biocatalysis. D-Glucose pentaacetate (GPA), a fully acetylated derivative of glucose, presents a unique substrate for exploring enzyme specificity and cross-reactivity. This guide provides a comparative overview of the interactions between this compound and different classes of enzymes, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, with its ester linkages, is primarily a substrate for hydrolases, particularly esterases and lipases. Studies have demonstrated that various lipases and carbohydrate esterases can deacetylate GPA, indicating a degree of cross-reactivity. The anomeric form of GPA (α or β) can also influence its biological effects, as seen in studies related to insulin (B600854) secretion. However, a comprehensive quantitative comparison of the kinetic parameters across a wide range of enzymes is not extensively documented in publicly available literature. This guide synthesizes the existing qualitative and semi-quantitative data to provide a comparative framework.
Enzyme Cross-Reactivity Comparison
| Enzyme Class | Specific Enzyme(s) | Type of Interaction | Observed Effect | Reference |
| Esterases | Acetyl xylan (B1165943) esterase (AXE), Carbohydrate esterase (CE), Cutinase (CUT), Glucomannan acetyl esterase (GAE), Pectin acetyl esterase (PAE) | Substrate | Deacetylation of this compound. | |
| Lipases | Candida antarctica lipase (B570770) B (CALB), Aspergillus niger lipase, Candida cylindracea lipase, Porcine pancreatic lipase | Substrate | Regioselective deacetylation of this compound. Aspergillus niger lipase was found to be highly suitable for preparative hydrolysis.[1] | [1] |
| Glycosidases | General (e.g., α-glucosidases) | Potential Inhibitor (Hypothesized) | Due to the acetylated anomeric hydroxyl group, GPA is unlikely to be a substrate. Its bulky acetyl groups might allow it to act as a competitive or non-competitive inhibitor, though specific inhibition constants are not widely reported. | |
| Metabolic Enzymes (in situ) | Esterases within pancreatic islets | Indirect Substrate | Intracellular hydrolysis to glucose, which then enters metabolic pathways to stimulate insulin secretion. The α- and β-anomers have different effects on the rate of insulin release. |
Note: The table above is a summary of findings from various research articles. Direct quantitative comparison is challenging due to the lack of standardized experimental conditions across studies.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound with enzymes.
Protocol 1: Enzymatic Deacetylation Assay using Lipase/Esterase
This protocol is designed to determine the ability of a lipase or esterase to hydrolyze the acetyl groups from this compound. The release of acetic acid can be monitored by a change in pH.
Materials:
-
This compound (α or β anomer)
-
Selected Lipase or Esterase (e.g., Aspergillus niger lipase)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
pH indicator (e.g., phenol (B47542) red)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 mM) for titration
-
Spectrophotometer or pH meter/autotitrator
-
Thermostated reaction vessel
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it in the reaction buffer to the desired final concentration. Ensure the final solvent concentration does not inhibit the enzyme.
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the reaction buffer.
-
Reaction Setup: In a thermostated vessel at the optimal temperature for the enzyme, add the reaction buffer and the this compound solution.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the deacetylation reaction.
-
Monitoring the Reaction:
-
Spectrophotometric Method: If using a pH indicator like phenol red, monitor the change in absorbance at its maximum wavelength (around 560 nm) over time. The decrease in pH due to acetic acid release will cause a color change.
-
Titration Method: Maintain the pH of the reaction mixture at the initial setpoint by titrating with a standardized NaOH solution using a pH-stat or autotitrator. The rate of NaOH consumption is directly proportional to the rate of acetic acid release and thus the enzyme activity.
-
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance change or the rate of titrant addition. This rate can be used to determine kinetic parameters such as Vmax and Km by varying the substrate concentration.
Protocol 2: Screening for Glycosidase Inhibition
This protocol is designed to assess if this compound can act as an inhibitor for glycosidases.
Materials:
-
This compound
-
Selected Glycosidase (e.g., α-glucosidase from baker's yeast)
-
Chromogenic substrate for the glycosidase (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
Stop solution (e.g., 0.1 M Na2CO3)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the glycosidase and pNPG in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the enzyme solution and the this compound dilutions. Incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: Add the pNPG solution to all wells to start the reaction.
-
Reaction Termination: After a fixed incubation time (e.g., 20-30 minutes), add the stop solution to each well to terminate the reaction. The stop solution will also develop the color of the p-nitrophenol product.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).
Visualizations
Signaling Pathway of Insulin Secretion Stimulated by this compound
Caption: Intracellular metabolism of this compound leading to insulin release.
Experimental Workflow for Cross-Reactivity Screening
Caption: General workflow for screening enzyme cross-reactivity with this compound.
References
Safety Operating Guide
Proper Disposal of D-Glucose Pentaacetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of D-Glucose pentaacetate, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is imperative to follow institutional and regulatory guidelines to ensure a safe laboratory environment.[1][2] One safety data sheet indicates that it may cause an allergic skin reaction.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as chemical waste and dispose of it through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound in the regular trash or down the drain unless explicitly permitted by your institution's EHS office.
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Triple Rinsing:
-
Defacing and Disposal:
Quantitative Disposal Information
No specific quantitative disposal limits for this compound were identified in the safety data sheets. However, general laboratory chemical waste guidelines apply.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste per satellite accumulation area | [7] |
| Maximum Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [7] |
Note: this compound is not listed as an acutely toxic "P-list" waste.[11]
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Essential Safety and Operational Guide for D-Glucose Pentaacetate
This guide provides immediate safety, handling, and disposal protocols for D-Glucose Pentaacetate, tailored for research scientists and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The required PPE and safety measures are summarized in the table below.
| Equipment/Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields (compliant with OSHA 29 CFR 1910.133 or European Standard EN166).[1][2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact, which can cause irritation or allergic reactions.[3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter (e.g., N95) should be used when dust is generated or ventilation is inadequate.[1][5] | Minimizes the inhalation of dust, which may cause respiratory tract irritation.[1][6] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[1][2] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Ventilation | Work in a well-ventilated area. Use a chemical fume hood if dust generation is likely.[1][6] | Controls exposure by minimizing the concentration of airborne dust. |
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][7] Seek medical attention if irritation persists.[6] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical advice.[3] Contaminated clothing should be removed and washed before reuse.[6] |
| Inhalation | Move the individual to fresh air.[3][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3][6] Seek medical attention if symptoms occur.[7] |
| Ingestion | Rinse the mouth with water and then drink plenty of water.[3][7] Do not induce vomiting.[8] Seek medical attention if symptoms occur.[7] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and regulatory compliance.
Handling Protocol
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.[8]
-
Personal Protective Equipment (PPE) : Put on all required PPE as detailed in the table above: safety goggles, chemical-resistant gloves, a lab coat, and a respirator if necessary.
-
Weighing and Transfer :
-
Handle this compound in a well-ventilated area or a chemical fume hood to minimize dust generation.[1]
-
Use a spatula or other appropriate tool to carefully transfer the solid material. Avoid actions that could create dust clouds.
-
If weighing, use a balance inside a fume hood or a ventilated enclosure.
-
-
In Use :
-
After Handling :
-
Wash hands thoroughly with soap and water after handling the chemical.[6]
-
Clean the work area and any equipment used.
-
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep away from incompatible substances such as strong oxidizing agents and strong acids.[3][4]
Disposal Plan
-
Waste Characterization : this compound waste should be considered chemical waste.[3]
-
Containerization : Collect waste material in a suitable, labeled, and closed container.[3]
-
Disposal : Dispose of the waste at an approved waste disposal plant.[3][6] All disposal activities must comply with local, regional, and national hazardous waste regulations.[3] Do not allow the chemical to enter drains or waterways.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. beta-D-Glucose pentaacetate(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Manufacturers of α-D(+)-Glucose pentaacetate, 99%, CAS 604-68-2, G 5775, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. szabo-scandic.com [szabo-scandic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
